3'-Sialyllactose sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO19.Na/c1-7(29)24-13-8(30)2-23(22(38)39,42-19(13)15(35)10(32)4-26)43-20-16(36)12(6-28)40-21(17(20)37)41-18(11(33)5-27)14(34)9(31)3-25;/h3,8-21,26-28,30-37H,2,4-6H2,1H3,(H,24,29)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17+,18+,19+,20-,21-,23-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWFUJWFLMHANB-TZCPRLTCSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38NNaO19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128596-80-5 | |
| Record name | O-(N-Acetyl-alpha-neuraminosyl)-(2->3)-o-beta-D-galactopyranosyl-(1->4)-D-glucose, monosodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128596805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2- (hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3- yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIALYLLACTOSE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B0IF0U3U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Sialyllactose Sodium Salt: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3'-Sialyllactose (3'-SL) sodium salt is a prominent acidic oligosaccharide and a key component of human milk oligosaccharides (HMOs). It is a trisaccharide composed of N-acetylneuraminic acid (sialic acid), D-galactose, and D-glucose.[1][2][3] Growing research interest in 3'-Sialyllactose sodium salt stems from its diverse biological activities, including its role as a prebiotic, its immunomodulatory and anti-inflammatory effects, and its ability to inhibit pathogen binding.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its analysis and synthesis.
Chemical Structure and Identification
This compound salt is structurally defined as N-Acetyl-α-D-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucose, sodium salt.[1] The sialic acid moiety is linked to the 3-position of the galactose unit of lactose.[6]
| Identifier | Value | Reference |
| IUPAC Name | N-Acetyl-α-D-neuraminyl-(2→3)-β-D-galactopyranosyl-(1→4)-D-glucose, sodium salt | [1] |
| Synonyms | 3'-SL sodium salt, Neu5Acα(2-3)Galβ(1-4)Glc sodium salt, 3'-N-Acetylneuraminyl-D-lactose sodium salt | [7] |
| CAS Number | 128596-80-5 | [6][7] |
| Chemical Formula | C23H38NO19Na | [4] |
| Molecular Weight | 655.53 g/mol | [4] |
Physicochemical Properties
This compound salt is a white to off-white, amorphous powder or agglomerate.[1] It is highly soluble in aqueous solutions and sparingly soluble in organic solvents.[1]
| Property | Value | Reference |
| Appearance | White to off-white powder or agglomerates | [1] |
| Solubility | Readily soluble in water (up to 500 mg/mL at 25°C); Poorly soluble in organic solvents | [1] |
| pH (5% solution at 20°C) | 4.5 - 6.0 | |
| Water Content (Karl-Fischer) | ≤8.0% w/w | |
| Purity (HPLC) | >98.0% | [7] |
Biological Properties and Mechanisms of Action
This compound salt exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-pathogenic properties.
Anti-inflammatory Effects via NF-κB Signaling Pathway
3'-Sialyllactose has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3] It can inhibit the activation of NF-κB in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][3] The proposed mechanism involves the binding of 3'-Sialyllactose to the Toll-like receptor 4 (TLR4)-MD2 complex, which prevents LPS from binding and initiating the downstream signaling cascade.[1] This inhibition leads to reduced phosphorylation of IκB-α and subsequent suppression of NF-κB nuclear translocation, ultimately decreasing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]
Caption: NF-κB Signaling Pathway and Inhibition by 3'-Sialyllactose.
Inhibition of Pathogen Adhesion
3'-Sialyllactose can act as a soluble decoy receptor, competitively inhibiting the binding of various pathogens to host cell surface glycans.[2] Many viruses and bacteria utilize sialic acid-containing structures as receptors for attachment and entry into host cells.[2][8] By mimicking these host cell receptors, 3'-Sialyllactose can effectively block pathogen adhesion and subsequent infection.[1] For example, it has been shown to inhibit the binding of influenza virus hemagglutinin to host cells.[9]
Caption: Mechanism of Pathogen Adhesion Inhibition by 3'-Sialyllactose.
Experimental Protocols
Structural Elucidation by ¹H-NMR Spectroscopy
This protocol outlines the procedure for acquiring and analyzing a ¹H-NMR spectrum of this compound salt for structural confirmation.[7]
A. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound salt and dissolve it in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).
-
Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
B. NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the sample temperature to 298 K (25 °C).
-
Use a standard one-pulse sequence with presaturation for water suppression.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
C. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Apply a baseline correction.
-
Reference the spectrum to the internal standard.
-
Integrate the signals and analyze the chemical shifts and coupling constants to confirm the characteristic proton signals of the Neu5Ac, Gal, and Glc residues.
Caption: Workflow for ¹H-NMR Analysis of this compound Salt.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for determining the purity of this compound salt using HPLC with a suitable detector.[3]
A. Materials and Reagents:
-
This compound salt standard and sample.
-
HPLC grade water and acetonitrile (B52724).
-
A suitable HPLC column, such as a hydrophilic interaction liquid chromatography (HILIC) column.
B. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at a high percentage of acetonitrile and gradually increase the water content.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are suitable for non-chromophoric analytes like oligosaccharides.
C. Procedure:
-
Prepare a stock solution of the this compound salt standard in water.
-
Prepare the sample solution at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time of the main peak corresponding to 3'-Sialyllactose.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.
Toxicological Profile
Toxicological studies have demonstrated that this compound salt has a favorable safety profile. It has been shown to be non-mutagenic and non-clastogenic in both in vitro and in vivo assays.[10] The lethal dose (LD50) in rats was found to be greater than 20 g/kg body weight, indicating very low acute toxicity.[10] Subchronic toxicity studies in rats have established a No Observed Adverse Effect Level (NOAEL) of over 2000 mg/kg body weight per day.[10] These findings support the safety of this compound salt for human consumption.
Conclusion
This compound salt is a biologically active oligosaccharide with significant potential in the fields of nutrition and therapeutics. Its well-defined chemical structure, favorable physicochemical properties, and compelling biological activities, particularly its anti-inflammatory and anti-pathogenic effects, make it a subject of ongoing research and development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and applications of this important human milk oligosaccharide.
References
- 1. mdpi.com [mdpi.com]
- 2. fda.gov [fda.gov]
- 3. Safety of 3′‐sialyllactose (3′‐SL) sodium salt produced by a derivative strain (Escherichia coli NEO3) of E. coli W (ATCC 9637) as a Novel Food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3'-Sialyllactose prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Binding inhibition of various influenza viruses by sialyllactose-modified trimer DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
biological role of 3'-Sialyllactose in immune modulation
An In-depth Technical Guide on the Biological Role of 3'-Sialyllactose (B164678) in Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic human milk oligosaccharide (HMO) composed of sialic acid linked to a lactose (B1674315) core (Neu5Acα2,3Galβ1,4Glc).[1] Beyond its established role as a prebiotic that shapes the gut microbiota, 3'-SL is emerging as a direct immunomodulator with significant therapeutic potential for a range of inflammatory and autoimmune conditions.[2][3] This technical guide provides a comprehensive overview of the mechanisms through which 3'-SL modulates the immune system, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Mechanisms of Immunomodulation
3'-SL's immunomodulatory effects are multifaceted, involving direct interactions with various immune cells and the modulation of intracellular signaling cascades, leading to a predominantly anti-inflammatory response.[2][4]
Anti-inflammatory Effects on Macrophages and Monocytes
3'-SL has demonstrated potent anti-inflammatory effects on key innate immune cells, including macrophages and monocytes. In both murine (RAW 264.7) and human (THP-1) macrophage/monocyte cell lines, as well as primary bone marrow-derived macrophages (BMDMs), 3'-SL significantly reduces the expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) upon stimulation with lipopolysaccharide (LPS).[2][4]
The anti-inflammatory effects of 3'-SL on macrophages are associated with the modulation of key signaling pathways. Notably, 3'-SL has been shown to inhibit the phosphorylation of NF-κB and STAT1, two critical transcription factors in the inflammatory response.[5] Furthermore, transcriptome analysis has revealed that 3'-SL promotes the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein-1 (SREBP1), which are involved in the resolution of inflammation and lipid metabolism.[4][6] These effects are associated with reduced histone H3K27 acetylation at specific LPS-inducible enhancers.[4][7]
The TLR4 Activation Controversy
Initial studies in murine models suggested that 3'-SL could activate Toll-like Receptor 4 (TLR4), a key receptor in the innate immune system that recognizes LPS.[8] However, subsequent research has revealed that this activation was likely due to LPS contamination in commercially available 3'-SL preparations.[8] Studies using LPS-free 3'-SL have shown that it does not activate NF-κB via human TLR4.[8] This highlights the critical importance of using endotoxin-free reagents in studying the immunomodulatory effects of 3'-SL.[2] While 3'-SL does not appear to directly activate TLR4, it effectively attenuates TLR4-induced low-grade inflammation in macrophages and endothelial cells.[4]
Modulation of T Cell Differentiation
3'-SL also plays a significant role in adaptive immunity by influencing T cell differentiation. It has been shown to directly induce TGF-β-mediated differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and suppressing excessive inflammation.[9] Oral administration of 3'-SL in mouse models of atopic dermatitis led to an increase in the Treg population and a downregulation of disease-related cytokines.[9] In Jurkat T cells, 3'-SL has been observed to suppress the production of pro-inflammatory cytokines by inhibiting T cell activation in a dose-dependent manner.[10]
Interaction with Siglec Receptors
Sialic acid-binding immunoglobulin-type lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialic acids and are involved in regulating immune responses.[11][12] While 3'-SL contains a terminal sialic acid, studies using BMDMs from Siglec-1 and Siglec-E knockout mice have provided evidence against the direct involvement of these specific Siglecs in the anti-inflammatory effects of 3'-SL.[6] However, another study has demonstrated that 3'-SL can specifically bind to Siglec-3 (CD33) on human chronic myeloid leukemia K562 cells, inducing megakaryocyte differentiation and apoptosis.[13] This suggests that the interaction of 3'-SL with Siglec receptors may be cell-type specific and context-dependent.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from key studies on the effects of 3'-SL on cytokine production.
Table 1: Effect of 3'-SL on Pro-inflammatory Cytokine mRNA Expression in LPS-stimulated Murine and Human Macrophages/Monocytes
| Cell Type | Cytokine | Treatment | Concentration | % Reduction vs. LPS alone | Reference |
| RAW 264.7 (murine) | IL-6 | 3'-SL | 500 µg/mL | ~80% | [6] |
| RAW 264.7 (murine) | IL-1β | 3'-SL | 500 µg/mL | ~70% | [6] |
| BMDMs (murine) | IL-6 | 3'-SL | 15 µg/mL (IC50) | ~50% | [4][6] |
| BMDMs (murine) | IL-1β | 3'-SL | 15 µg/mL (IC50) | ~50% | [4][6] |
| THP-1 (human) | IL-6 | 3'-SL | Not specified | Attenuated | [4][6] |
| THP-1 (human) | IL-1β | 3'-SL | Not specified | Attenuated | [4][6] |
Table 2: Effect of 3'-SL on Pro-inflammatory Cytokine Secretion
| Cell Type | Cytokine | Treatment | Concentration | % Reduction vs. Stimulant alone | Reference |
| hPBMCs (human) | IL-1β | 3'-SL | Not specified | Attenuated | [4][6] |
| Jurkat T cells (human) | IL-1β | 3'-SL | 250 µM | Drastically decreased | [10] |
| Jurkat T cells (human) | IL-6 | 3'-SL | 250 µM | Drastically decreased | [10] |
| Jurkat T cells (human) | TNF-α | 3'-SL | 250 µM | Drastically decreased | [10] |
Experimental Protocols
LPS Removal from 3'-Sialyllactose
A critical step for in vitro studies is the removal of contaminating LPS from commercial 3'-SL preparations.
Method: Triton X-114 Phase Separation [2]
-
Prepare a 1% (v/v) solution of Triton X-114 in pyrogen-free water and chill on ice.
-
Add the chilled Triton X-114 solution to the 3'-SL sample to a final concentration of 1%.
-
Incubate the mixture on ice with gentle stirring for 30 minutes to allow for micelle formation.
-
Transfer the mixture to a 37°C water bath for 10 minutes to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 25°C to pellet the detergent phase containing the LPS.
-
Carefully collect the upper aqueous phase containing the LPS-free 3'-SL.
-
Repeat the phase separation process at least two more times to ensure complete removal of LPS.
-
Quantify the remaining LPS concentration using a Limulus Amebocyte Lysate (LAL) assay.
In Vitro Immune Cell Assays
1. Cell Culture and Treatment:
-
Macrophages/Monocytes: Murine RAW 264.7 macrophages, primary bone marrow-derived macrophages (BMDMs), or human THP-1 monocytes are commonly used.[2][4] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
T Cells: Human Jurkat T cells are a standard model for studying T cell activation.[10]
-
Treatment: Cells are typically pre-treated with LPS-free 3'-SL for a specified period (e.g., 1-2 hours) before or concurrently with stimulation with an inflammatory agent like LPS (for macrophages/monocytes) or PMA/A23187 (for T cells).[2][10]
2. Analysis of Cytokine Expression:
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of cytokines (e.g., IL6, IL1B, TNF).[5]
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the secretion of cytokines into the cell culture supernatant.[2]
-
Collect supernatants from cell cultures.
-
Use commercially available ELISA kits specific for the cytokines of interest (e.g., IL-6, TNF-α, IL-1β).
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
3. Western Blotting for Signaling Pathway Analysis:
-
Used to detect the phosphorylation status of key signaling proteins like NF-κB (p65) and STAT1.[5]
-
Lyse treated cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
4. NF-κB Reporter Assay:
-
Measures the transcriptional activity of NF-κB.[2]
-
Transfect cells with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase).
-
Treat the transfected cells with 3'-SL and/or an inflammatory stimulus.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. siallac.com [siallac.com]
- 4. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3'-Sialyllactose prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Siglecs and Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Siglecs in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3'-sialyllactose targets cell surface protein, SIGLEC-3, and induces megakaryocyte differentiation and apoptosis by lipid raft-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Sialyllactose: A Technical Guide on its Prebiotic Role in Gut Microbiota Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Sialyllactose (B164678) (3'-SL) is a prominent human milk oligosaccharide (HMO) demonstrating significant potential as a next-generation prebiotic. Structurally, 3'-SL is composed of sialic acid linked to lactose, a configuration that allows it to resist digestion in the upper gastrointestinal tract and reach the colon intact.[1] There, it is selectively fermented by specific gut microbes, leading to the production of beneficial metabolites and a cascade of positive effects on gut health.[1] This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental validation of 3'-SL's prebiotic activity, serving as a comprehensive resource for professionals in gut health research and drug development.
Prebiotic Activity and Impact on Gut Microbiota
The prebiotic activity of 3'-SL is characterized by its selective fermentation by gut bacteria, leading to a modulation of the microbiota composition and an increase in the production of short-chain fatty acids (SCFAs).
Selective Fermentation and Microbial Modulation
Unlike some traditional prebiotics that primarily stimulate Bifidobacterium (a bifidogenic effect), 3'-SL exhibits a broader and more nuanced impact on the gut microbiome. In vitro and in vivo studies have demonstrated that 3'-SL promotes the growth of various beneficial bacteria.
In murine models, dietary 3'-SL has been shown to increase the abundance of Bacteroidetes and Verrucomicrobia, while reducing Deferribacteres.[2][3] At the genus level, supplementation has led to increases in Akkermansia, Bacteroides, and Coprococcus.[2][3] In vitro studies using adult human fecal microbiomes have highlighted the growth of SCFA-producing bacteria from the Lachnospiraceae family.[2][4] Furthermore, in a mouse model of atopic dermatitis, 3'-SL administration increased the Bifidobacterium population.[2]
Quantitative Data on Microbial Modulation
The following tables summarize the quantitative effects of 3'-SL on the composition of the gut microbiota from key in vitro and animal studies.
Table 1: Effect of 3'-Sialyllactose on Gut Microbiota Composition in in vitro Models
| Model System | 3'-SL Concentration | Key Microbial Changes | Reference |
| Simulator of Human Intestinal Microbial Ecosystem (SHIME®) - Adult Microbiome | Not Specified | Increased Phascolarctobacterium and Lachnospiraceae; No significant increase in Bifidobacterium | [4] |
| pH-controlled batch fermenter - Infant Fecal Sample | Not Specified | Significant increase in Bifidobacterium infantis and B. bifidum | |
| In vitro fermentation with adult fecal inoculum | Not Specified | Increased abundance of Bacteroides | [5] |
Table 2: Effect of 3'-Sialyllactose on Gut Microbiota Composition in Animal Models
| Animal Model | 3'-SL Dosage | Key Microbial Changes | Reference |
| Mice | Not Specified | Increased Bacteroidetes; Increased Akkermansia, Bacteroides, and Coprococcus | [1][3] |
| Neonatal Piglets | 2 or 4 g/L in formula | Altered gut microbiota profile | [1] |
| Mice with DSS-induced colitis | 25 mg/day | Enriched unclassified Clostridia_UCG_014 | [1][6] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of 3'-SL by gut bacteria leads to the production of SCFAs, primarily acetate, propionate (B1217596), and butyrate (B1204436). These metabolites are crucial for maintaining gut health.[1][4] Butyrate is the primary energy source for colonocytes, while all three SCFAs contribute to an acidic gut environment that inhibits the growth of pathogens.
Quantitative Data on SCFA Production
Studies have consistently demonstrated that 3'-SL supplementation increases the production of total SCFAs, with specific effects on individual fatty acids.
Table 3: Effect of 3'-Sialyllactose on Short-Chain Fatty Acid Production
| Study Type | 3'-SL Concentration/Dosage | Key Findings on SCFA Production | Reference |
| In vitro (SHIME®) | Not Specified | Significantly increased butyrate concentration earlier than 6'-SL. Increased total SCFAs. | [1][4] |
| In vitro (SHIME®) | Not Specified | Increased propionate and butyrate. | [4] |
| In vitro (Infant fecal fermenter) | Not Specified | Synthesis of SCFAs and lactate. | [1] |
| Mice with DSS-induced colitis (Synbiotic with B. infantis) | 25 mg/day | Elevated SCFA levels, particularly acetic acid and butyric acid. | [1][6] |
| In vitro fecal fermentation | Not specified | Mainly elevated the production of butyrate. | [7] |
Mechanisms of Action on Gut Health
The benefits of 3'-SL extend beyond its role as a selective substrate for microbial fermentation. The resulting SCFAs, and potentially 3'-SL itself, can directly interact with host cells to improve gut barrier function and modulate the immune system.[1][8]
Enhancement of Gut Barrier Function
3'-SL and its metabolites contribute to the integrity of the intestinal barrier by:
-
Providing energy to colonocytes: Butyrate nourishes intestinal epithelial cells, promoting their health and function.[8]
-
Promoting epithelial cell growth and renewal: Studies in piglets have shown that 3'-SL supplementation can increase markers of cell proliferation in the gut.[8]
-
Strengthening tight junctions: The proteins that form the tight junctions between intestinal epithelial cells are crucial for preventing the leakage of harmful substances into the bloodstream.
Immune Modulation
3'-SL and its metabolites can influence the host's immune response, helping to maintain a balanced inflammatory state in the gut.[8]
-
Reduction of pro-inflammatory cytokines: Supplementation with 3'-SL has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]
-
Activation of G-protein coupled receptors (GPRs): SCFAs can activate GPRs like GPR41 and GPR43 on intestinal epithelial and immune cells, which play a role in regulating inflammatory responses.[6] Studies suggest that 3'-SL's anti-inflammatory effects may be primarily mediated through GPR43 activation.[6]
Signaling Pathways
The biological effects of 3'-SL and its metabolites are mediated through complex signaling pathways within host cells.
SCFA-GPR Signaling
The binding of SCFAs to GPR41 and GPR43 initiates intracellular signaling cascades that can influence inflammatory responses and gut barrier function.
SCFA-mediated signaling via G-protein coupled receptors.
NF-κB Signaling Pathway
3'-SL has been shown to directly modulate the NF-κB signaling pathway in intestinal epithelial cells, a key regulator of inflammation.
Inhibition of the NF-κB signaling pathway by 3'-Sialyllactose.
PI3K/Akt Signaling Pathway
Research also indicates a role for 3'-SL in bone health, potentially through the activation of the PI3K/Akt signaling pathway in human bone marrow stromal cells, promoting their differentiation into bone-producing osteoblasts.[9] The PI3K/Akt pathway is also crucial for intestinal epithelial cell proliferation and homeostasis.
3'-SL and the PI3K/Akt signaling pathway.
Experimental Protocols
A variety of in vitro and in vivo models are employed to study the prebiotic effects of 3'-SL.
In Vitro Fermentation Models
This dynamic model simulates the entire gastrointestinal tract, allowing for the study of the adaptation of the gut microbiota to 3'-SL over time.
-
Protocol Outline:
-
Inoculation: The SHIME reactor, consisting of a series of vessels simulating the stomach, small intestine, and different colon regions, is inoculated with a fecal slurry from a human donor.
-
Stabilization Period (2 weeks): The microbial community is allowed to stabilize under simulated gut conditions.
-
Control Period (1-2 weeks): Baseline measurements of the microbial composition and metabolite production are taken.
-
Treatment Period (2-4 weeks): 3'-SL is added to the nutritional medium supplied to the model.
-
Washout Period (optional): The administration of 3'-SL is stopped to observe the resilience of the microbial changes.
-
Sampling and Analysis: Samples are collected regularly from the different colon vessels for 16S rRNA gene sequencing (microbiota composition) and HPLC or GC analysis (SCFA concentrations).
-
This simpler model is used to assess the initial fermentation of 3'-SL by a fecal microbial community.
-
Protocol Outline:
-
Fecal Slurry Preparation: A fresh fecal sample is homogenized in an anaerobic buffer.
-
Incubation: The fecal slurry is added to anaerobic tubes or bottles containing a basal nutrient medium with or without 3'-SL.
-
Fermentation: The cultures are incubated at 37°C under anaerobic conditions.
-
Sampling: Aliquots are taken at different time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.
-
Analysis: Samples are analyzed for changes in pH, microbial populations (e.g., via qPCR or 16S rRNA sequencing), and SCFA production (via HPLC or GC).[10][11]
-
Animal Models
Mice are commonly used to study the in vivo effects of 3'-SL on the gut microbiota and host physiology.
-
Protocol Outline:
-
Animal Acclimatization: Mice are acclimatized to the housing conditions and a standard chow diet.
-
Dietary Intervention: Mice are randomly assigned to a control diet or a diet supplemented with 3'-SL for a specified period (e.g., 2-4 weeks).
-
Sample Collection: Fecal samples are collected at baseline and throughout the study. At the end of the study, cecal contents and intestinal tissues are collected.
-
Analysis: Fecal and cecal samples are analyzed for microbiota composition (16S rRNA sequencing) and SCFA concentrations. Intestinal tissues can be used for histological analysis and gene expression studies.
-
Piglets are a relevant model for studying infant nutrition due to the similarities in their gastrointestinal physiology to humans.
-
Protocol Outline:
-
Animal Rearing: Newborn piglets are housed in a controlled environment and fed a milk replacer.
-
Dietary Groups: Piglets are assigned to different formula groups: a control formula and formulas supplemented with varying concentrations of 3'-SL.
-
Feeding and Monitoring: Piglets are fed their assigned diets for several weeks. Body weight, feed intake, and stool consistency are monitored.
-
Sample Collection: Fecal samples are collected during the study. At the end of the study, intestinal contents and tissues are collected.
-
Analysis: Samples are analyzed for microbiota composition, SCFA concentrations, and markers of intestinal health and development.
-
In Vitro Cell Culture Models
This model is used to assess the impact of 3'-SL and its fermentation products on intestinal barrier integrity.
-
Protocol Outline:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[12][13][14]
-
Treatment: The Caco-2 monolayers are treated with 3'-SL or the supernatant from in vitro fermentation studies.
-
Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured before and after treatment to assess the integrity of the tight junctions. A decrease in TEER indicates a compromised barrier.[12][13][14]
-
Paracellular Permeability Assay: A fluorescent marker that cannot pass through cells (e.g., Lucifer Yellow) is added to the apical side of the monolayer. The amount of the marker that crosses to the basolateral side is measured over time to assess paracellular permeability.[12]
-
Experimental and Logical Workflows
General workflow for in vitro fermentation studies.
Logical relationship of 3'-SL's prebiotic activity.
Conclusion
3'-Sialyllactose demonstrates significant potential as a next-generation prebiotic. Its ability to modulate the gut microbiota beyond the typical bifidogenic effect, leading to the production of beneficial SCFAs and subsequent enhancement of gut barrier function and immune regulation, makes it a compelling candidate for applications in infant nutrition, functional foods, and as a potential therapeutic agent for gut-related disorders.[1] Future research, particularly well-controlled human clinical trials, is needed to further elucidate its mechanisms and confirm its health benefits in various populations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effect of sialic acid and 3'-sialyllactose on fecal microbiota fermentation and prebiotic activity in ETEC-challenged IPEC-J2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 9. layerorigin.com [layerorigin.com]
- 10. Frontiers | Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula [frontiersin.org]
- 11. Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. 2.7. Transepithelial Electrical Resistance (TEER) Assay in Caco-2 Cell Monolayers [bio-protocol.org]
The Abundance and Origins of 3'-Sialyllactose: A Technical Guide for Researchers
An in-depth exploration of the natural sources, concentration, and analysis of the bioactive human milk oligosaccharide, 3'-Sialyllactose (B164678) (3'-SL), tailored for researchers, scientists, and drug development professionals.
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic trisaccharide and a key bioactive component of human milk oligosaccharides (HMOs).[1][2] Composed of N-acetylneuraminic acid (Neu5Ac) linked to a lactose (B1674315) core, 3'-SL plays a significant role in infant health, including immune system development, gut microbiome modulation, and neurodevelopment.[3][4][5] Its multifaceted biological activities have garnered considerable interest within the scientific and pharmaceutical communities, driving the need for a comprehensive understanding of its natural distribution and methods for its precise quantification. This technical guide provides a detailed overview of the natural sources and abundance of 3'-SL, methodologies for its analysis, and insights into its biological pathways.
Natural Sources and Abundance of 3'-Sialyllactose
The primary natural source of 3'-Sialyllactose is mammalian milk, with the highest concentrations found in human milk.[1] Its presence and concentration are influenced by several factors, including species, stage of lactation, and maternal genetics.[1][3]
Abundance in Mammalian Milk
Human milk, particularly colostrum, is the richest natural source of 3'-SL.[1] Concentrations of 3'-SL in human milk are notably higher than in the milk of other mammals, such as cows, goats, and pigs.[1][6] In bovine milk, while present, the concentration of 3'-SL is significantly lower.[1][7] The concentration of 3'-SL in human milk can vary, with some studies reporting relative stability or even an increase throughout lactation, in contrast to many other HMOs that see a significant decrease.[3]
The following table summarizes the quantitative data on the concentration of 3'-Sialyllactose in various natural sources:
| Natural Source | Concentration Range | Notes |
| Human Milk | ||
| Colostrum | 0.3 - 1.5 g/L[1] | Highest concentrations are typically observed in the first few days after birth.[1] One study found levels between 205.8 to 252.4 mg/L.[3] |
| Mature Milk | 0.1 - 0.8 g/L[1] | Concentrations tend to decrease as lactation progresses.[1] Some studies report ranges from approximately 76 mg/L to over 300 mg/L.[3] |
| Bovine Milk | ||
| Colostrum | 0.1 - 0.5 g/L[1] | Significantly lower than in human colostrum.[1] |
| Mature Milk | 0.01 - 0.1 g/L[1] | Present in much lower concentrations compared to human milk.[1] |
| Other Mammalian Milk | ||
| Porcine Milk | Variable | Contains 3'-SL, but concentrations are not as well-documented.[1] |
| Caprine (Goat) Milk | Low | Generally contains low levels of 3'-Sialyllactose.[1] |
| Microbial Production | ||
| Escherichia coli (engineered) | Up to 32.1 g/L[8] | Fermentation with genetically modified E. coli has achieved high yields, with some studies reporting up to 15.5 g/L.[1] |
Biosynthesis of 3'-Sialyllactose
The synthesis of 3'-SL occurs in the Golgi apparatus of mammary epithelial cells during lactation.[9] This enzymatic process involves two primary substrates: lactose and CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[9] A specific sialyltransferase enzyme facilitates the transfer of Neu5Ac from CMP-Neu5Ac to the 3-position of the galactose residue of lactose.[9]
Biosynthesis of 3'-Sialyllactose in the mammary epithelial cell.
Experimental Protocols for Quantification
Accurate quantification of 3'-Sialyllactose from biological matrices is crucial for research. The following is a generalized protocol based on common analytical techniques.
Sample Preparation: Extraction and Purification from Milk
This protocol outlines the solid-phase extraction (SPE) of 3'-SL from a milk sample using a graphitized carbon cartridge.[1]
Materials:
-
Whole milk sample
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN)
-
Ultrapure water
-
Graphitized carbon SPE cartridge
-
Centrifuge
-
Vacuum manifold for SPE
-
Lyophilizer or vacuum concentrator
Procedure:
-
Defatting and Deproteinization:
-
Centrifuge 10 mL of whole milk at 4,000 x g for 30 minutes at 4°C to separate the fat layer.[1]
-
Carefully collect the skimmed milk.[1]
-
To precipitate proteins, add an equal volume of cold ethanol (B145695) (-20°C), vortex, and incubate at -20°C for 1 hour.[1]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.[1]
-
Collect the supernatant containing the oligosaccharides.[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition the graphitized carbon SPE cartridge by sequentially washing with 5 mL of 80% ACN with 0.1% TFA, followed by 5 mL of ultrapure water.[1]
-
Load the supernatant onto the conditioned cartridge.[1]
-
Wash the cartridge with 10 mL of ultrapure water to remove unbound sugars and salts.[1]
-
Elute the acidic oligosaccharides, including 3'-SL, with 5 mL of 40% ACN containing 0.1% TFA.[1]
-
-
Sample Concentration:
Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying 3'-SL.[1][2]
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Porous Graphitic Carbon (PGC) column.[1]
Typical Parameters:
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. A common transition for 3'-SL is monitoring the precursor ion (m/z 632.2) and a specific product ion.[2]
-
Internal Standard: Use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 3'-SL) is recommended for accurate quantification.[1]
-
Data Analysis: A calibration curve is constructed using certified reference standards of 3'-SL to quantify the concentration in the samples.[1]
Workflow for the quantification of 3'-Sialyllactose by HPLC-MS/MS.
Signaling Pathways Involving 3'-Sialyllactose
3'-Sialyllactose has been shown to modulate key cellular signaling pathways, contributing to its biological effects.
PI3K/Akt Signaling Pathway
3'-SL can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] This activation has been linked to promoting osteogenesis (bone formation).
Activation of the PI3K/Akt signaling pathway by 3'-Sialyllactose.
Inhibition of TLR4 Inflammatory Signaling
3'-SL can also exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[4] This is particularly relevant in the context of gut health and immune modulation.
Inhibitory effect of 3'-Sialyllactose on the TLR4 inflammatory pathway.
Conclusion
3'-Sialyllactose stands out as a crucial bioactive compound, with human milk being its most significant natural source. The substantial variation in its concentration across different species and lactation stages highlights the importance of precise and reliable analytical methods for its study. The detailed protocols for extraction and quantification using advanced techniques like HPLC-MS/MS provide a robust framework for researchers. Furthermore, understanding its role in modulating key signaling pathways, such as the PI3K/Akt and TLR4 pathways, opens avenues for its application in infant nutrition and therapeutic development. This guide provides a foundational resource for scientists and professionals aiming to harness the potential of 3'-Sialyllactose.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nmpharmtech.com [nmpharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Highly efficient biosynthesis of 3'-sialyllactose in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Antiviral Enigma of 3'-Sialyllactose: A Technical Deep Dive
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Antiviral Mechanism of Action of 3'-Sialyllactose.
This technical guide delineates the multifaceted antiviral mechanism of 3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide. We will explore its dual role as a competitive inhibitor of viral entry and a modulator of the host immune response, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: A Two-Pronged Approach
3'-Sialyllactose exerts its antiviral effects through two primary mechanisms:
-
Competitive Inhibition of Viral Attachment: 3'-SL structurally mimics sialic acid-containing glycans on the surface of host cells. Many viruses, including influenza and rotaviruses, utilize these host glycans as receptors for initial attachment. By acting as a soluble "decoy" receptor, 3'-SL binds to the viral attachment proteins, such as the hemagglutinin of influenza virus, thereby sterically hindering the virus from binding to its cellular targets and preventing the first critical step of infection.[1][2]
-
Immunomodulation: Beyond direct viral inhibition, 3'-SL modulates the host's innate immune response to viral infections. It has been shown to attenuate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and inducible Nitric Oxide Synthase (iNOS), which are often associated with the pathology of severe viral illnesses.[2][3][4][5][6] This immunomodulatory effect helps to control the inflammatory storm that can be triggered by viral infections.
Quantitative Assessment of Antiviral Efficacy
The antiviral activity of 3'-Sialyllactose has been quantified against several viruses. The following tables summarize key findings from in vitro studies.
| Virus | Assay | Cell Line | Efficacy Metric | Value | Reference |
| Influenza A (H1N1) | Antiviral Assay | HEP-2 | IC50 | 33.46 µM | [2][3][4][5][6] |
| Influenza A (H1N1) | TCID50 Assay | HEP-2 | TCID50 Reduction | From 10⁻³·⁷¹/0.1 mL to 10⁻²·⁹/0.1 mL | [3][4] |
| Rotavirus (G2P[7]) | Infectivity Assay | MA104 | % Reduction in Infectivity | 47% | [7][8] |
| Rotavirus (G2P[7]) | Infectivity Assay (with 6'-SL) | MA104 | % Reduction in Infectivity | 73% | [7][8] |
Table 1: In Vitro Antiviral Efficacy of 3'-Sialyllactose
| Cytokine | Cell Line | Stimulus | 3'-SL Concentration | Effect | Reference |
| TNF-α | HEP-2 | H1N1 Virus | 200 µg/mL | Reduction in mRNA expression | [3][4][5][6] |
| IL-6 | HEP-2 | H1N1 Virus | 200 µg/mL | Reduction in mRNA expression | [3][4][5][6] |
| iNOS | HEP-2 | H1N1 Virus | 200 µg/mL | Reduction in mRNA expression | [3][4][5][6] |
Table 2: Immunomodulatory Effects of 3'-Sialyllactose
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used to evaluate the antiviral activity of 3'-Sialyllactose.
Plaque Reduction Assay for Influenza Virus
This assay determines the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of plaques formed in a cell monolayer.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation.
-
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of 3'-Sialyllactose in serum-free medium.
-
Pre-incubate a standardized amount of influenza virus with each dilution of 3'-SL for 1 hour at 37°C.
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus/3'-SL mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentration of 3'-SL.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with a solution such as 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no 3'-SL).
-
Tissue Culture Infectious Dose (TCID50) Assay
The TCID50 assay is an endpoint dilution assay that quantifies the amount of virus required to infect 50% of the inoculated cell cultures.
-
Cell Line: Human laryngeal carcinoma cell line (HEP-2) can be used for influenza virus TCID50 assays.[3][4][5][6]
-
Procedure:
-
Seed HEP-2 cells into a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare ten-fold serial dilutions of the virus stock.
-
Inoculate replicate wells (typically 8) for each virus dilution.
-
Incubate the plate at 37°C and observe for cytopathic effects (CPE) for a defined period (e.g., 5-7 days).
-
The number of CPE-positive wells is recorded for each dilution.
-
The TCID50 value is calculated using the Reed-Muench method.
-
To test the inhibitory effect of 3'-SL, the assay is performed in the presence of various concentrations of the compound.
-
Hemagglutination Inhibition (HI) Assay
This assay measures the ability of a substance to inhibit the agglutination (clumping) of red blood cells (RBCs) by a virus.
-
Reagents: Influenza virus, 1% suspension of chicken or turkey red blood cells, 3'-Sialyllactose solutions.
-
Procedure:
-
Serially dilute the 3'-Sialyllactose solution in V-bottom 96-well plates.
-
Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the 3'-SL dilutions.
-
Incubate the plate at room temperature for 30 minutes to allow the 3'-SL to bind to the virus.
-
Add the 1% RBC suspension to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
The HI titer is the highest dilution of 3'-SL that completely inhibits hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination.
-
Rotavirus Infectivity Assay
This assay quantifies the reduction in viral infectivity in the presence of an inhibitor.
-
Cell Line: MA104 cells (embryonic African green monkey kidney) are commonly used for rotavirus studies.[7][8]
-
Procedure:
-
Seed MA104 cells in 96-well plates and grow to confluence.
-
Pre-incubate a known titer of human rotavirus with different concentrations of 3'-Sialyllactose for 1 hour at 37°C.
-
Infect the MA104 cell monolayers with the virus/3'-SL mixtures.
-
After a 1-hour adsorption period, wash the cells and add fresh medium containing the respective 3'-SL concentrations.
-
Incubate the plates for 16-18 hours.
-
Fix the cells and perform immunofluorescence staining for a viral antigen (e.g., VP6).
-
The number of fluorescent foci (infected cells) is counted, and the percentage reduction in infectivity is calculated compared to the virus control.
-
Signaling Pathways and Logical Relationships
The molecular mechanisms underlying the immunomodulatory effects of 3'-Sialyllactose are complex. While it does not appear to inhibit the canonical NF-κB pathway upon TLR4 activation, evidence suggests its involvement in other signaling cascades.
References
- 1. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection [frontiersin.org]
- 5. Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Milk Oligosaccharides Inhibit Human Rotavirus Infectivity in MA104 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milk Oligosaccharides Inhibit Human Rotavirus Infectivity in MA104 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of 3'-Sialyllactose Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide (HMO), is emerging as a significant immunomodulatory agent with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific understanding of 3'-SL's mechanisms of action, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols for foundational research in this area are provided, alongside visualizations of the key signaling pathways implicated in its anti-inflammatory effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of 3'-Sialyllactose sodium salt.
Introduction
Chronic inflammation is a key pathological feature of a wide range of diseases, including cardiovascular conditions, autoimmune disorders, and inflammatory bowel disease.[1] Human milk oligosaccharides (HMOs) are a complex group of glycans that play a crucial role in shaping the infant gut microbiome and immune system.[2][3] Among these, 3'-Sialyllactose (3'-SL) has garnered significant attention for its ability to modulate immune responses and suppress inflammation.[4] This guide synthesizes the current evidence for the anti-inflammatory effects of 3'-SL, focusing on its molecular mechanisms and providing practical information for its study.
In Vitro Anti-inflammatory Effects of 3'-Sialyllactose
In vitro studies using various immune cell types have consistently demonstrated the anti-inflammatory capacity of 3'-SL. These studies often utilize lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.
Inhibition of Pro-inflammatory Cytokine Production
3'-SL has been shown to significantly reduce the production of key pro-inflammatory cytokines in a dose-dependent manner. In murine bone marrow-derived macrophages (BMDMs), 3'-SL exhibited an IC50 value of approximately 15 µg/mL for the inhibition of inflammatory cytokine production.[5] Co-treatment of LPS-stimulated macrophages with 3'-SL leads to a marked decrease in the expression and secretion of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][5]
Data Summary: In Vitro Cytokine Inhibition by 3'-Sialyllactose
| Cell Type | Inflammatory Stimulus | 3'-SL Concentration | Cytokine | Percent Inhibition | Reference |
| Murine BMDMs | LPS | 15 µg/mL (IC50) | Inflammatory Cytokines | ~50% | [5] |
| Murine BMDMs | LPS | Not Specified | IL-1β | ~70% | [5] |
| Murine BMDMs | LPS | Not Specified | IL-6 | ~90% | [5] |
| Human THP-1 monocytes | LPS | Not Specified | IL-1β mRNA | Attenuated | [5] |
| Human THP-1 monocytes | LPS | Not Specified | IL-6 mRNA | Attenuated | [5] |
| Human PBMCs | LPS | Not Specified | IL-1β protein | Attenuated | [5] |
| RAW 264.7 macrophages | LPS (10 ng/ml) | 500 µg/ml (as pooled HMOs) | IL-1β mRNA | ~70% | [6] |
| RAW 264.7 macrophages | LPS (10 ng/ml) | 500 µg/ml (as pooled HMOs) | IL-6 mRNA | ~80% | [6] |
In Vivo Anti-inflammatory Effects and Therapeutic Potential
The anti-inflammatory effects of 3'-SL observed in vitro have been corroborated by numerous in vivo studies across different disease models.
Atherosclerosis
In a murine model of atherosclerosis (Ldlr-/- mice), both subcutaneous and oral administration of 3'-SL significantly reduced the development of atherosclerotic lesions and the associated inflammation.[5][6] This suggests that 3'-SL can exert systemic anti-inflammatory effects.
Atopic Dermatitis
Oral administration of 3'-SL has been shown to alleviate symptoms of atopic dermatitis in mouse models.[4] The therapeutic effect is attributed to the induction of regulatory T cells (Tregs) and the downregulation of atopic dermatitis-related cytokines.[4][7]
Gut Inflammation and Ulcerative Colitis
In models of ulcerative colitis, 3'-SL, particularly in synergy with Bifidobacterium infantis, has been demonstrated to mitigate intestinal inflammation and restore gut barrier function.[2][8] This effect is linked to the modulation of the gut microbiota and the increased production of anti-inflammatory short-chain fatty acids (SCFAs).[1][2]
Osteoarthritis
Preclinical studies in animal models of osteoarthritis have shown that 3'-SL can protect against cartilage degradation by inhibiting the production of inflammatory cytokines and matrix metalloproteinases (MMPs).[9]
Molecular Mechanisms of Action
The anti-inflammatory properties of 3'-SL are not mediated by direct antagonism of Toll-like receptor 4 (TLR4), the primary receptor for LPS.[5][6] Studies have shown that 3'-SL does not alter the activation of downstream signaling pathways such as NF-κB and mitogen-activated protein kinases (MAPKs).[5][6][10] Instead, the mechanism appears to be more nuanced, involving transcriptional and epigenetic regulation.
Transcriptional Regulation via LXR and SREBP
Transcriptome analysis has revealed that 3'-SL attenuates the expression of a specific subset of inflammatory genes while promoting the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP).[5][6][11] These transcription factors are involved in the resolution of inflammation and lipid metabolism.
Epigenetic Modifications
The anti-inflammatory effects of 3'-SL are associated with a reduction in histone H3K27 acetylation at a subset of LPS-inducible enhancers.[5][12] This epigenetic modification leads to a decreased accessibility of these enhancers for transcription factors, thereby dampening the inflammatory gene expression program.
Induction of Regulatory T Cells (Tregs)
In the context of allergic inflammation, 3'-SL has been shown to directly induce the differentiation of TGF-β-mediated regulatory T cells.[4][7] Tregs play a critical role in maintaining immune tolerance and suppressing excessive inflammatory responses.
Modulation of Gut Microbiota
As a prebiotic, 3'-SL can selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium.[4] This shift in the microbiota composition leads to an increased production of SCFAs, which have well-documented anti-inflammatory effects, including the activation of G-protein coupled receptors like GPR41 and GPR43.[2]
Visualizing the Mechanisms of 3'-Sialyllactose
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms through which 3'-SL exerts its anti-inflammatory effects.
Figure 1: Intracellular signaling pathways modulated by 3'-Sialyllactose.
Figure 2: Induction of Regulatory T Cells by 3'-Sialyllactose.
Figure 3: Modulation of the gut-immune axis by 3'-Sialyllactose.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the anti-inflammatory properties of 3'-Sialyllactose.
In Vitro Macrophage Stimulation Assay
Figure 4: Workflow for in vitro macrophage stimulation assay.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 or primary bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded into 24-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound salt (e.g., 0, 10, 50, 100 µg/mL). Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 100 ng/mL. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: The culture supernatant is collected for cytokine analysis. The cells are lysed for RNA or protein extraction.
-
Analysis:
-
Cytokine Quantification: Levels of IL-1β, IL-6, and TNF-α in the supernatant are measured using commercially available ELISA kits.
-
Gene Expression Analysis: Total RNA is extracted from the cell lysates, and reverse transcribed to cDNA. The expression of genes encoding for pro-inflammatory cytokines is quantified by real-time quantitative PCR (RT-qPCR) using specific primers.
-
Western Blot Analysis of NF-κB Signaling
Methodology:
-
Cell Treatment and Lysis: Macrophages are treated with 3'-SL and/or LPS for various time points (e.g., 0, 15, 30, 60 minutes). Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of NF-κB p65 and IκBα.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound salt has demonstrated significant and reproducible anti-inflammatory effects across a range of preclinical models. Its unique mechanism of action, which involves transcriptional and epigenetic regulation rather than direct receptor antagonism, makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. Future research should focus on elucidating the precise molecular targets of 3'-SL, conducting well-designed clinical trials to evaluate its efficacy and safety in human populations[9], and exploring its potential in combination with other therapeutic agents. The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this promising natural compound.
References
- 1. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 2. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. layerorigin.com [layerorigin.com]
- 4. 3'-Sialyllactose prebiotics prevents skin inflammation via regulatory T cell differentiation in atopic dermatitis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3'-Sialyllactose in Neonatal Gut Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Sialyllactose (3'-SL) is a prominent acidic human milk oligosaccharide (HMO) that plays a pivotal role in the development and maturation of the neonatal gut. As a bioactive component of human milk, 3'-SL is not digested in the upper gastrointestinal tract, allowing it to reach the colon intact where it exerts its multifaceted functions.[1] This technical guide provides a comprehensive overview of the mechanisms of action of 3'-SL, its impact on the gut microbiota, and its influence on intestinal epithelial and immune cell signaling pathways. Quantitative data from key preclinical and in vitro studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area of neonatal health.
Mechanisms of Action of 3'-Sialyllactose
3'-Sialyllactose influences neonatal gut development through several key mechanisms:
-
Prebiotic Effects: 3'-SL selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium and Bacteroides species, which are crucial for establishing a healthy gut microbiome in infants.[2][3] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, which have numerous benefits for the host.[4][5]
-
Modulation of Host-Pathogen Interactions: 3'-SL can act as a decoy receptor, inhibiting the adhesion of pathogens to the intestinal epithelium, thereby reducing the risk of infections.
-
Immunomodulation: 3'-SL directly interacts with immune cells to modulate inflammatory responses. It has been shown to attenuate pro-inflammatory cytokine production, potentially through the Toll-like receptor 4 (TLR4) signaling pathway.[6][7] This immunomodulatory activity is crucial for promoting immune tolerance in the developing neonate.
Data Presentation: Quantitative Effects of 3'-Sialyllactose
The following tables summarize the quantitative findings from key studies investigating the effects of 3'-SL on neonatal gut development.
Table 1: Effect of 3'-Sialyllactose on Gut Microbiota Composition
| Experimental Model | 3'-SL Concentration/Dose | Key Findings | Reference |
| In vitro fermentation with human infant fecal microbiota | Not specified | Promoted the growth of Bifidobacterium longum subsp. infantis. | [5] |
| In vitro SHIME® model with adult fecal microbiota | Not specified | Increased relative abundance of Phascolarctobacterium and Lachnospiraceae. No significant increase in Bifidobacterium. | [4] |
| Neonatal piglet model | 130 mg/L, 380 mg/L, 760 mg/L | Minor effects on the relative abundances of specific microbes. | [8][9] |
| Rat model | Not specified | Increased abundance of Lactobacillus spp. and decreased abundance of Helicobacter spp. | [10] |
Table 2: Effect of 3'-Sialyllactose on Short-Chain Fatty Acid (SCFA) Production
| Experimental Model | 3'-SL Concentration/Dose | Key Findings | Reference |
| In vitro SHIME® model with adult fecal microbiota | Not specified | Significantly increased the concentration of butyrate. | [4] |
| Rat model with probiotic co-administration | Not specified | Elevated fecal SCFA levels. | [10] |
| Neonatal piglet model | 130 mg/L, 380 mg/L, 760 mg/L | No significant difference in colonic SCFA profiles compared to control. | [8][9] |
Table 3: Immunomodulatory Effects of 3'-Sialyllactose
| Experimental Model | 3'-SL Concentration/Dose | Key Findings | Reference |
| Murine bone marrow-derived macrophages (LPS-stimulated) | 100 µg/mL | Attenuated mRNA levels of IL-6 and IL-1β. | [6] |
| Human monocytic THP-1 cells (LPS-stimulated) | Not specified | Attenuated IL-6 and IL-1β mRNA expression. | [11] |
| Caco-2/HT29-MTX co-culture (inflammatory conditions) | Not specified | Fermented media from HMO mixtures containing 3'-SL protected against inflammatory intestinal barrier disruption. | [12] |
| DSS-induced colitis mouse model | 25 mg/day | Reduced serum levels of pro-inflammatory cytokines (IL-6, IL-17A, TNF-α) and increased anti-inflammatory IL-10. | [5] |
Signaling Pathways Modulated by 3'-Sialyllactose
The biological effects of 3'-SL are mediated through its interaction with specific cellular signaling pathways.
Toll-like Receptor 4 (TLR4) Signaling Pathway
3'-SL has been shown to modulate the TLR4 signaling pathway, a key pathway in the innate immune response.[6][7] However, it is crucial to note that some studies suggest that the observed TLR4 activation by 3'-SL preparations may be due to lipopolysaccharide (LPS) contamination.[7] LPS-free 3'-SL did not activate NF-κB via human TLR4 in some experiments.[7] When TLR4 is activated, it initiates a signaling cascade that can lead to the production of pro-inflammatory cytokines. The proposed modulatory role of 3'-SL may involve dampening this response to prevent excessive inflammation in the neonatal gut.
Short-Chain Fatty Acid (SCFA) Signaling
The fermentation of 3'-SL by the gut microbiota leads to the production of SCFAs, which act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR41 and GPR43, on intestinal epithelial and immune cells.[13][14][15] This signaling can influence various cellular processes, including inflammation, gut barrier integrity, and hormone secretion.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 3'-Sialyllactose.
In Vitro Intestinal Epithelial Cell Model (Caco-2)
This protocol describes a general workflow for assessing the impact of 3'-SL or its fermentation products on intestinal barrier function and inflammatory responses.
Methodology:
-
Cell Seeding and Differentiation: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[17][18]
-
Barrier Integrity Monitoring: Transepithelial electrical resistance (TEER) is measured periodically to monitor the formation and integrity of the tight junctions between cells.[17]
-
Treatment: The differentiated Caco-2 monolayers are treated with varying concentrations of 3'-SL or with the supernatant from in vitro fermentation of 3'-SL by gut microbiota.
-
Inflammatory Challenge (Optional): To study the protective effects of 3'-SL, an inflammatory stimulus (e.g., a cocktail of TNF-α and IL-1β) can be added to the basolateral compartment.[12][19]
-
Barrier Function Assessment: Post-treatment, TEER is measured again, and permeability is assessed using marker molecules like FITC-dextran.[17]
-
Analysis of Inflammatory Markers and Tight Junctions: The supernatant is collected to measure the secretion of pro- and anti-inflammatory cytokines (e.g., IL-6, IL-8, IL-10) using ELISA. The cells are lysed to analyze the expression of tight junction proteins (e.g., occludin, claudin-1, ZO-1) by Western blotting or immunofluorescence.
In Vivo Neonatal Piglet Model
The neonatal piglet is a well-established model for studying infant nutrition and gut development due to its physiological and anatomical similarities to human infants.[20][21]
Methodology:
-
Animal Model and Housing: Newborn piglets are obtained and housed in individual incubators to control diet and environment.[8][9]
-
Diet Formulation: Piglets are fed a milk replacer formula supplemented with different concentrations of 3'-SL (e.g., 0 mg/L, 130 mg/L, 380 mg/L, 760 mg/L).[8][9]
-
Experimental Period: The feeding trial typically lasts for several weeks (e.g., 2 to 4 weeks).
-
Sample Collection: At the end of the study, blood, intestinal tissues (duodenum, jejunum, ileum, colon), and luminal contents are collected.
-
Gut Microbiota Analysis: DNA is extracted from fecal or colonic contents, and 16S rRNA gene sequencing is performed to analyze the composition of the gut microbiota.
-
SCFA Analysis: Luminal contents are analyzed for SCFA concentrations using gas chromatography.
-
Intestinal Morphology and Histology: Intestinal tissue sections are stained (e.g., with H&E) to assess villus height, crypt depth, and immune cell infiltration.
-
Gene Expression Analysis: RNA is extracted from intestinal tissues to quantify the expression of genes related to barrier function, immune response, and nutrient transport using qPCR.
In Vitro Gut Fermentation Model (SHIME®)
The Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is a dynamic in vitro model that simulates the different regions of the human gastrointestinal tract.[4][22][23][24]
Methodology:
-
Model Setup: The SHIME® system, consisting of a series of reactors simulating the stomach, small intestine, and different parts of the colon (ascending, transverse, descending), is inoculated with a fecal slurry from healthy donors.[4][24]
-
Stabilization Period: The microbial community is allowed to stabilize for a period of time (e.g., 2 weeks) under controlled conditions of pH, temperature, and retention time.[22]
-
Treatment Period: 3'-Sialyllactose is added to the system daily for a defined treatment period (e.g., 2 weeks).
-
Sample Collection: Samples are collected regularly from the different colon compartments.
-
Microbiota Analysis: The microbial composition of the samples is analyzed using 16S rRNA gene sequencing.
-
Metabolite Analysis: The concentrations of SCFAs and other metabolites in the culture medium are determined using techniques like HPLC or GC-MS.[4]
Conclusion
3'-Sialyllactose is a critical bioactive component of human milk that significantly contributes to the healthy development of the neonatal gut. Its prebiotic and immunomodulatory functions, mediated through the shaping of the gut microbiota and direct interaction with host cells, underscore its importance in early life nutrition. The quantitative data and experimental models presented in this guide provide a solid foundation for further research into the precise mechanisms of action of 3'-SL and its potential applications in infant formula and therapeutic interventions aimed at promoting neonatal gut health. Further well-controlled human clinical trials are warranted to translate these preclinical findings into evidence-based nutritional recommendations.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies and Application of Sialylated Milk Components on Regulating Neonatal Gut Microbiota and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Sialyllactose Supplementation of a Prebiotic-Containing Formula on Growth, Intestinal Development, and Bacterial Colonization in the Neonatal Piglet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. biorxiv.org [biorxiv.org]
- 12. shura.shu.ac.uk [shura.shu.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 16. Short-Chain Fatty Acid Receptors and Cardiovascular Function [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of an in vitro co-culture model using Caco-2 and J774A.1 cells to mimic intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The piglet as a model for studying dietary components in infant diets: effects of galacto-oligosaccharides on intestinal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Simulator of the Human Intestinal Microbial Ecosystem (SHIME®): Current Developments, Applications, and Future Prospects [mdpi.com]
- 24. preprints.org [preprints.org]
An In-Depth Technical Guide to the Biosynthesis and Enzymatic Synthesis of 3'-Sialyllactose
Introduction
Biosynthesis of 3'-Sialyllactose (B164678)
Biosynthesis routes leverage cellular machinery, either naturally in mammary glands or through engineered microorganisms, to produce 3'-SL from simple precursors.
Natural Biosynthesis in Mammary Gland Epithelial Cells
In humans, 3'-SL is synthesized within the Golgi apparatus of mammary epithelial cells. The process is a highly coordinated enzymatic pathway that relies on the availability of two key substrates: the acceptor, lactose (B1674315), and the activated sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac).[5]
The core pathway proceeds as follows:
-
CMP-Neu5Ac Synthesis : N-acetylneuraminic acid (Neu5Ac) is synthesized in the cytoplasm from UDP-N-acetylglucosamine (UDP-GlcNAc), a derivative of glucose.[5] Neu5Ac is then activated with Cytidine Triphosphate (CTP) to form CMP-Neu5Ac.
-
Transport : CMP-Neu5Ac is transported from the nucleus into the Golgi apparatus by the transporter SLC35A1.[5]
-
Sialylation : Within the Golgi lumen, an α-2,3-sialyltransferase enzyme catalyzes the transfer of Neu5Ac from CMP-Neu5Ac to the C3 position of the galactose moiety of lactose, forming 3'-Sialyllactose.[5]
De Novo Synthesis via Metabolic Engineering
Microbial fermentation, particularly using engineered Escherichia coli, is a promising strategy for the industrial-scale production of 3'-SL.[6] This approach, known as de novo synthesis, involves genetically modifying a host organism to produce 3'-SL from simple carbon sources like glycerol (B35011) or glucose.
The general strategy involves several key steps:
-
Host Strain Selection and Modification : Strains like E. coli BL21(DE3) are often chosen for their high expression capacity.[6] Key modifications include deleting genes involved in Neu5Ac and lactose degradation (e.g., nanA, nanK, nanE, nanT, and lacZ) to prevent product and precursor loss.[6][7][8]
-
Introduction of Synthesis Pathways : Genes for the biosynthesis of the precursor CMP-Neu5Ac are introduced. This typically involves expressing the neuBCA gene cluster, which converts UDP-GlcNAc to CMP-Neu5Ac.[6]
-
Expression of Sialyltransferase : A gene encoding a high-performance α-2,3-sialyltransferase (e.g., from Neisseria meningitidis or Pasteurella multocida) is introduced to catalyze the final sialylation of lactose.[9][10]
-
Pathway Optimization and Balancing : To maximize flux towards 3'-SL, precursor pools are balanced by optimizing the expression of key enzymes in the UDP-GlcNAc and CMP-Neu5Ac synthesis pathways.[8][9] Additionally, cofactor regeneration strategies are implemented to ensure a sufficient supply of CTP.[6]
-
Enhanced Export : Transport proteins may be screened and expressed to facilitate the export of 3'-SL out of the cell, increasing the extracellular concentration.[6]
Table 1: Comparison of De Novo Synthesis of 3'-SL in Engineered E. coli
| Strain | Key Genetic Modifications | Fermentation Scale | Titer (g/L) | Productivity (g/L·h) | Reference |
|---|---|---|---|---|---|
| BZAPKA14 | Optimized UDP-GlcNAc & CMP-Neu5Ac pathways, glutamine cycle | 3 L Bioreactor | 44.2 | 0.53 | [9] |
| BL21star(DE3)ΔlacZ | Genomic integration of neuBCA & nST, cofactor regeneration | 5 L Bioreactor | 56.8 | N/A | [6] |
| EZAK (E. coli BL21(DE3)ΔlacZΔnanAΔnanT) | Genome integration of engineered NST (P120H/N113D) | 5 L Bioreactor | 32.1 | N/A | [10] |
| BL21(DE3)ΔlacZΔnanAΔnanK | Chromosomal integration of α2,3-sialyltransferase | 5 L Bioreactor | 23.1 | N/A |[7][8] |
Enzymatic Synthesis of 3'-Sialyllactose
Enzymatic synthesis, or in vitro biocatalysis, uses isolated enzymes or whole-cell catalysts to produce 3'-SL in a controlled reaction vessel. This approach offers high specificity and can achieve near-complete conversion rates.
Sialyltransferase-Based Multi-Enzyme Cascades
The most common enzymatic method employs a cascade of reactions to synthesize 3'-SL from sialic acid and lactose while regenerating the expensive high-energy donor, CTP.[1] These "one-pot" systems are highly efficient.
The cascade consists of two main parts:
-
Product Generation :
-
Cofactor (CTP) Regeneration : The CMP by-product is recycled back to CTP to sustain the reaction. A cost-effective and widely adopted regeneration system involves:
-
CMP Kinase (CMK) : Phosphorylates CMP to CDP using ATP.
-
Polyphosphate Kinase (PPK) : Phosphorylates ADP (generated from the CMK reaction) to ATP using polyphosphate, an inexpensive phosphate (B84403) donor.[1][11][12] This system effectively regenerates CTP from CMP.
-
This entire multi-enzyme system can be run using cell-free extracts or within a single, permeabilized whole-cell catalyst co-expressing all the required enzymes.[1][11][13]
Trans-sialidase-Based Synthesis
An alternative enzymatic approach uses trans-sialidases. These enzymes transfer a sialic acid residue from a donor molecule, such as κ(kappa)-casein glycomacropeptide (cGMP), directly to lactose.[1][14] This method is advantageous as it does not require the expensive CTP cofactor.[11] However, it often suffers from lower substrate utilization and product yields compared to sialyltransferase-based systems.[1][11] Engineered trans-sialidases have shown improved efficiency, with one study reporting the production of 1160 mg/L (1.8 mM) 3'-SL in whole milk in just 10 minutes.[14]
Table 2: Comparison of Enzymatic Synthesis Methods for 3'-SL
| Method | Key Enzyme(s) | Key Substrates | Scale | Titer | Conversion/Yield | Ref. |
|---|---|---|---|---|---|---|
| Single Whole-Cell Cascade | CSS, ST, CMK, PPK | Sialic Acid, Lactose, CMP, Polyphosphate | 4 L | 52.8 mM | 98.1% | [11][13] |
| Cell-Free Cascade | CSS, ST, CMK, PPK | Sialic Acid, Lactose, CMP, Polyphosphate | 25 mL | 38.7 mM | 97.1% | [1] |
| Trans-sialidase | Engineered Trans-sialidase (Tr15) | cGMP, Lactose (in milk) | Lab | 1.8 mM (1160 mg/L) | N/A | [5][14] |
| Fusion Enzyme | CSS-ST Fusion | Sialic Acid, Lactose, PEP | 100 g | 48.6 mM | Low conversion |[11][15] |
Key Experimental Protocols
Protocol for Single Whole-Cell Biocatalysis
This protocol is adapted from the one-pot synthesis method described by Li et al. (2021).[11]
-
Strain Cultivation and Induction :
-
Culture the recombinant E. coli strain co-expressing the four cascade enzymes (CSS, ST, CMK, PPK) in a 5 L fermenter using a medium of peptone, yeast extract, and salts with glycerol as the carbon source.
-
Grow cells at 37°C. Once the culture reaches a target density, start feeding with a high-concentration glycerol/peptone/yeast extract solution.
-
Induce protein expression with 0.2 mM IPTG at 20°C for 18 hours.
-
Harvest wet cells via centrifugation (8000 rpm, 10 min, 4°C).
-
-
One-Pot Reaction Setup :
-
Prepare the reaction mixture in a suitable vessel (e.g., 5 L fermenter for a 4 L reaction).
-
The mixture contains: 50-54 mM Sialic Acid, 60 mM Lactose, 10 mM CMP, 20 mM Polyphosphate, 20 mM MgCl₂, 40 g/L recombinant wet cells, and 0.8% (v/v) Triton X-100 (as a permeabilizing agent).[11]
-
Maintain the reaction at 35°C and pH 7.0 using 4 N NaOH for automated pH control.[11]
-
-
Monitoring and Analysis :
-
Take samples every 2 hours.
-
Analyze the concentrations of sialic acid and 3'-SL using High-Performance Liquid Chromatography (HPLC).
-
Protocol for In Vitro Multi-Enzyme Synthesis with Cell-Free Extracts
This protocol is based on the cell-free cascade method from Li et al. (2020).[1]
-
Preparation of Cell-Free Extracts :
-
Express each of the four enzymes (CSS, ST, CMK, PPK) individually in E. coli.
-
Harvest cells and resuspend them in a lysis buffer.
-
Lyse the cells using sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) to pellet cell debris and collect the supernatant (cell-free extract).
-
-
Reaction Setup :
-
Combine the cell-free extracts in a 25 mL reaction volume within a 100 mL shaker flask. Optimal ratios may need to be determined, but a representative mixture is 120 g/L (wet cell equivalent) of CSS and PPK extracts and 40 g/L of ST and CMK extracts.[1]
-
The reaction buffer should contain: 50 mM Sialic Acid, 60 mM Lactose, 20 mM CMP, 20 mM Polyphosphate, and 20 mM MgCl₂.[1]
-
Incubate the reaction at 35°C in a water bath with magnetic stirring, maintaining the pH at 7.0 with 4 N NaOH.[1]
-
-
Enzyme Activity Assays :
-
CSS Activity : Measure in a mixture of 0.2 M Tris-HCl (pH 8.5), 20 mM MgCl₂, 5 mM SA, and 5 mM CTP at 37°C for 10 min.[1]
-
ST Activity : Measured in a coupled assay with CSS. The mixture contains 0.2 M Tris-HCl (pH 8.5), 20 mM MgCl₂, 5 mM SA, 5 mM CTP, and 10 mM lactose at 37°C for 30 min.[1]
-
CMK Activity : Measure in 50 mM Tris-HCl (pH 8.0), 50 mM (NH₄)₂SO₄, 10 mM MgCl₂, 10 mM ATP, and 5 mM CMP at 30°C for 30 min.[1]
-
PPK Activity : Measure in 50 mM Tris-HCl (pH 8.0), 50 mM (NH₄)₂SO₄, 10 mM MgCl₂, 5 mM ADP, and 10 mM polyphosphate at 30°C for 30 min.[11]
-
Protocol for Fed-Batch Fermentation (De Novo Synthesis)
This protocol is a generalized procedure based on high-titer production studies.[6]
-
Seed Culture Preparation :
-
Grow the engineered E. coli strain in LB medium for 6 hours.
-
Transfer the seed culture to the bioreactor.
-
-
Fed-Batch Fermentation :
-
Use a defined medium in a 5 L bioreactor containing an initial carbon source (e.g., 10 g/L glycerol), nitrogen source (e.g., (NH₄)₂SO₄), phosphates, and trace elements.[6]
-
Maintain the culture at 37°C with high agitation (900 rpm) and aeration (2 VVM).
-
Once the initial glycerol is consumed, begin feeding a concentrated glucose solution (e.g., 800 g/L) at a constant rate (e.g., 3.8 g/L/h).[6]
-
Reduce the temperature to around 29.5°C.[6]
-
-
Induction and Production Phase :
-
After 4 hours of feeding, induce the culture with 0.2 mM IPTG and add 30 g/L lactose to begin 3'-SL biosynthesis.[6]
-
Maintain the pH at 6.8 using 28% ammonia.
-
Supplement with an additional 30 g/L of lactose after 12 hours of induction.[6]
-
Sample the culture every 12 hours to measure cell density (OD₆₀₀), lactose consumption, and 3'-SL concentration via HPLC.
-
Conclusion and Future Outlook
Significant progress has been made in the production of 3'-Sialyllactose, with both metabolically engineered microorganisms and multi-enzyme cascade systems demonstrating high efficiency and titers. De novo synthesis in E. coli has achieved titers exceeding 50 g/L, showcasing its potential for industrial-scale manufacturing.[6] Similarly, one-pot enzymatic systems, particularly those using whole-cell catalysts, offer near-quantitative conversion rates and simplified process control.[11]
Future research will likely focus on several key areas for further optimization:
-
Enzyme Engineering : Improving the catalytic efficiency (kcat), stability, and substrate specificity of key enzymes like sialyltransferases can reduce by-product formation and increase productivity.[16][17]
-
Host and Pathway Optimization : Exploring alternative microbial hosts and further refining metabolic pathways through synthetic biology and dynamic regulation will be crucial for reducing metabolic burden and increasing yields.
-
Cost Reduction : Lowering the cost of key substrates, such as sialic acid for enzymatic synthesis, and developing more efficient downstream processing and purification methods are essential for economic viability.
-
Process Integration : Combining upstream fermentation with downstream purification in continuous or integrated bioprocessing systems could significantly improve overall process efficiency.
The continued advancement in these areas will facilitate the cost-effective production of 3'-SL, making this valuable human milk oligosaccharide more accessible for applications in infant nutrition and beyond.
References
- 1. Multi-Enzymatic Cascade One-Pot Biosynthesis of 3′-Sialyllactose Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Review on bioproduction of sialylated human milk oligosaccharides: Synthesis methods, physiologic functions, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Production of a Functional Human Milk Oligosaccharide 3'-Sialyllactose in Genetically Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly efficient biosynthesis of 3'-sialyllactose in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. [PDF] Efficient Production of 3′-Sialyllactose by Single Whole-Cell in One-Pot Biosynthesis | Semantic Scholar [semanticscholar.org]
- 14. orbit.dtu.dk [orbit.dtu.dk]
- 15. The synthesis of sialylated oligosaccharides using a CMP-Neu5Ac synthetase/sialyltransferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein engineering of α2,3/2,6-sialyltransferase to improve the yield and productivity of in vitro sialyllactose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for 3'-Sialyllactose Sodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose (B164678) (3'-SL) is a prominent acidic human milk oligosaccharide (HMO) composed of sialic acid linked to lactose.[1] It is a bioactive molecule with significant physiological roles, making it a subject of growing interest in cell culture research and drug development.[2] In cell culture applications, 3'-Sialyllactose sodium salt is utilized to investigate its effects on a variety of cellular processes, including cell signaling, proliferation, differentiation, and immune modulation.[3][4][5] These notes provide detailed protocols and application data for the use of this compound salt in cell culture experiments.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 128596-80-5 | [6] |
| Molecular Formula | C₂₃H₃₈NNaO₁₉ | [6] |
| Molecular Weight | 655.53 g/mol | [6] |
| Purity | ≥90% | [6] |
| Alternate Names | 3'-N-Acetylneuraminyl-D-lactose sodium salt | [6] |
Applications in Cell Culture
This compound salt has demonstrated a range of biological activities in various cell culture models:
-
Immunomodulation: 3'-SL can modulate immune responses by interacting with immune cells.[1][7] It has been shown to attenuate inflammatory responses by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8] This is partly achieved through the modulation of the TLR4/MyD88/NF-κB signaling pathway.[8]
-
Neurodevelopment: As a precursor for sialic acid, a critical component of neural tissues, 3'-SL plays a role in neurodevelopment.[3] In cell culture models, it can be used to study its effects on neuronal signaling, synaptic plasticity, and neurite outgrowth.[3]
-
Anti-pathogen Adhesion: 3'-SL can inhibit the adhesion of various pathogens to host cells by acting as a soluble decoy receptor.[8][9] This has been demonstrated for bacteria like Helicobacter pylori and viruses such as influenza.[7][9]
-
Gut Barrier Integrity: It promotes the growth and renewal of gut epithelial cells, contributing to the integrity of the gut barrier.[7]
-
Cancer Research: Studies have shown that 3'-SL can induce differentiation and apoptosis in certain cancer cell lines, such as human chronic myeloid leukemia K562 cells, by targeting cell surface proteins like Siglec-3 (CD33).[5][10]
-
Bone Metabolism: 3'-SL has been found to promote osteogenesis in human bone marrow stromal cells (hBMSCs) by activating the PI3K/Akt signaling pathway.[4]
Key Signaling Pathways Modulated by 3'-Sialyllactose
Experimental Protocols
Preparation of this compound Salt Stock Solution
-
Reconstitution: Dissolve this compound salt powder in sterile, antibiotic-free cell culture medium or phosphate-buffered saline (PBS) to create a stock solution. A common stock concentration is 10-100 mM.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 1: Bacterial Adhesion Inhibition Assay
This assay quantifies the ability of 3'-Sialyllactose to inhibit bacterial binding to a monolayer of intestinal epithelial cells, such as Caco-2 cells.[8]
Materials:
-
Caco-2 human colon adenocarcinoma cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
24-well tissue culture plates
-
Bacterial strains (e.g., pathogenic E. coli)
-
This compound salt stock solution
-
Phosphate-buffered saline (PBS)
-
Triton X-100 lysis buffer
-
Appropriate agar (B569324) for bacterial enumeration
Procedure:
-
Cell Seeding: Seed Caco-2 cells into 24-well plates and culture until they form a confluent monolayer.
-
Preparation of Inhibitor: Prepare serial dilutions of 3'-Sialyllactose in antibiotic-free cell culture medium.
-
Inhibition Step (choose one method):
-
Pre-incubation of Cells: Wash Caco-2 monolayers with PBS. Add the 3'-Sialyllactose solutions to the wells and incubate for 1-2 hours at 37°C.
-
Co-incubation: Mix the bacterial suspension with the 3'-Sialyllactose solutions and add the mixture directly to the washed Caco-2 cells.
-
-
Bacterial Infection: Add the bacterial suspension to the wells (with or without pre-incubation of 3'-SL) at a specific multiplicity of infection (MOI). Incubate for the desired time (e.g., 1-3 hours) at 37°C in a 5% CO₂ incubator.
-
Washing: Gently wash the monolayers three times with sterile PBS to remove non-adherent bacteria.
-
Cell Lysis: Add Triton X-100 lysis buffer to each well and incubate for 10 minutes to lyse the Caco-2 cells and release the adherent bacteria.
-
Enumeration: Perform serial dilutions of the lysate and plate on appropriate agar plates. Incubate overnight at 37°C.
-
Data Analysis: Count the colony-forming units (CFUs) to determine the number of adherent bacteria. Calculate the percentage of inhibition compared to the control (no 3'-SL).
Protocol 2: Hemagglutination Inhibition Assay
This assay is used to evaluate the ability of 3'-Sialyllactose to inhibit the agglutination of red blood cells (RBCs) by viruses, such as influenza.[8]
Materials:
-
Influenza virus stock of known hemagglutination (HA) titer
-
Red blood cells (RBCs), e.g., from turkey or chicken, as a 0.5-1.0% suspension
-
96-well V-bottom microtiter plate
-
This compound salt solutions (serial dilutions)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate Setup: Add 25 µL of PBS to all wells of a 96-well plate.
-
Serial Dilution: Add 25 µL of the 3'-Sialyllactose stock solution to the first well and perform a 2-fold serial dilution across the plate by transferring 25 µL to subsequent wells.
-
Virus Addition: Add 25 µL of the influenza virus suspension (at a concentration of 4 HA units) to all wells containing the 3'-SL dilutions.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the 3'-SL to interact with the virus.
-
RBC Addition: Add 50 µL of the RBC suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, or until the RBCs in the control wells (containing no virus) have settled into a tight button at the bottom.
-
Analysis: The inhibitory titer is the highest dilution of 3'-Sialyllactose that completely prevents hemagglutination (i.e., where a button of RBCs is observed).
Protocol 3: Cell Proliferation Assay (e.g., using Ki67 staining)
This protocol assesses the effect of 3'-Sialyllactose on the proliferation of gut epithelial cells.[7]
Materials:
-
Gut epithelial cell line (e.g., Caco-2 or HT-29)
-
Appropriate cell culture medium and supplements
-
This compound salt stock solution
-
Fixation and permeabilization buffers
-
Anti-Ki67 antibody (conjugated to a fluorophore)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., chamber slides for microscopy or multi-well plates for flow cytometry).
-
Treatment: Treat the cells with various concentrations of 3'-Sialyllactose for a defined period (e.g., 24-72 hours). Include an untreated control.
-
Fixation and Permeabilization:
-
For microscopy: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
For flow cytometry: Harvest cells, wash with PBS, and use a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Immunostaining: Incubate the cells with the anti-Ki67 antibody.
-
Counterstaining: (For microscopy) Incubate with a nuclear counterstain like DAPI.
-
Analysis:
-
Microscopy: Capture images and quantify the percentage of Ki67-positive cells.
-
Flow Cytometry: Analyze the samples to determine the percentage of Ki67-positive cells in the total cell population.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of 3'-Sialyllactose in cell culture.
Table 1: Inhibition of Pathogen Adhesion
| Pathogen | Cell Line | 3'-SL Concentration | Observed Effect | Reference |
| Enteropathogenic E. coli (EPEC) | Caco-2 | 5 mg/mL | Significant reduction in adhesion | [8] |
| Clostridium difficile | Human colon cells | Not specified | Decreased adhesion and biofilm formation | [8] |
| Influenza A (H1N1) | Hemagglutination Assay | Not applicable | 8.0 x 10⁴-fold higher binding affinity (multivalent form) vs. monomeric 2,3-SL | [8] |
| Helicobacter pylori | Gastrointestinal epithelial cells | Not specified | Reduced binding | [7] |
Table 2: Modulation of Inflammatory Responses
| Cell Line | Stimulus | 3'-SL Concentration | Observed Effect | Reference |
| RAW 264.7 macrophages | LPS (10 ng/mL) | 500 µg/mL | Significant decrease in Il1b and Il6 mRNA levels | [11] |
| THP-1 human monocytic cells | LPS | Not specified | Attenuated IL-6 and IL-1β mRNA expression | [12] |
| Human peripheral blood monocytes (hPBMCs) | LPS | Not specified | Attenuated IL-1β protein secretion | [12] |
| Porcine intestinal epithelial cells | Enterotoxigenic E. coli (ETEC) | Not specified | Mitigated inflammatory response via suppression of TLR4/MyD88/NF-κB pathway | [8] |
Table 3: Effects on Cell Differentiation and Apoptosis
| Cell Line | 3'-SL Concentration | Observed Effect | Reference |
| Human chronic myeloid leukemia K562 | 100 mM | Induced megakaryocyte differentiation and subsequent apoptosis | [10] |
| Human bone marrow stromal cells (hBMSCs) | Not specified | Promoted osteogenesis | [4] |
Troubleshooting and Considerations
-
Purity of 3'-Sialyllactose: Commercially available 3'-Sialyllactose preparations may contain contaminants like LPS, which can influence experimental outcomes, particularly in studies on immune responses.[13] It is crucial to use highly purified 3'-SL or to include appropriate controls to account for potential contaminants.
-
Optimal Concentration: The effective concentration of 3'-Sialyllactose can vary significantly depending on the cell type and the biological endpoint being measured. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific application.
-
Cell Line Specificity: The effects of 3'-Sialyllactose may be cell-line specific. It is important to select a cell line that is relevant to the biological question being investigated.
These application notes and protocols provide a framework for utilizing this compound salt in cell culture experiments. Researchers should adapt these protocols to their specific experimental needs and always include appropriate controls for robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. layerorigin.com [layerorigin.com]
- 5. 3'-sialyllactose targets cell surface protein, SIGLEC-3, and induces megakaryocyte differentiation and apoptosis by lipid raft-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3'-Sialyllactose: A Guide for Researchers
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in high concentrations in human milk. It plays a crucial role in infant health, contributing to immune system development, gut microbiome modulation, and protection against pathogens.[1] As research into the therapeutic potential of 3'-SL expands, accurate and robust analytical methods for its quantification in various biological matrices are essential for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the principle analytical techniques used to quantify 3'-SL.
Quantitative Data Summary
The concentration of 3'-Sialyllactose can vary significantly depending on the biological matrix and, in the case of milk, the lactation stage. The following tables summarize representative quantitative data for 3'-SL in human and bovine milk.
Table 1: Concentration of 3'-Sialyllactose in Human Milk
| Lactation Stage | Concentration Range (g/L) | Reference |
| Colostrum | 0.3 - 1.5 | |
| Mature Milk | 0.1 - 0.8 |
Table 2: Concentration of 3'-Sialyllactose in Bovine Milk
| Lactation Stage | Concentration Range (g/L) | Reference |
| Colostrum | 0.1 - 0.5 | |
| Mature Milk | 0.01 - 0.1 |
Analytical Methods and Experimental Protocols
Several analytical methods are employed for the quantification of 3'-SL. The most common and reliable techniques are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Enzymatic assays offer a more accessible, though potentially less specific, alternative.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of 3'-SL in complex biological matrices such as plasma, milk, and tissue homogenates.[1] This technique utilizes liquid chromatography to separate 3'-SL from other sample components, followed by mass spectrometry for specific detection and quantification.
Experimental Workflow: HPLC-MS/MS Quantification of 3'-SL
References
Application Notes and Protocols for the Structural Elucidation of 3'-Sialyllactose using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose is a key human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and development, including shaping the gut microbiome and modulating the immune system. Its biological importance has led to its increasing use in infant formula and other therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the detailed structural characterization of complex carbohydrates like 3'-Sialyllactose. This document provides comprehensive application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation of 3'-Sialyllactose.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for 3'-Sialyllactose recorded in Deuterium Oxide (D₂O) at 298K. These chemical shifts are crucial for the assignment of the monosaccharide residues (N-acetylneuraminic acid, Galactose, and Glucose) and for confirming the glycosidic linkages and overall structure.
Table 1: ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for 3'-Sialyllactose in D₂O at 500 MHz. [1]
| Residue | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Neu5Ac | H3ax | 1.796 | dd | 12.3, 11.5 |
| H3eq | 2.749 | dd | 12.3, 4.6 | |
| H4 | 4.107 | ddd | 10.1, 10.1, 4.6 | |
| H5 | 3.624 | ddd | 10.9, 10.9, 1.1 | |
| H6 | 3.862 | ddd | 10.9, 6.2, 1.1 | |
| H7 | 3.568 | ddd | 9.6, 9.6, 1.1 | |
| H8 | 3.884 | ddd | 9.6, 6.0, 2.5 | |
| H9a | 3.805 | dd | 11.8, 2.5 | |
| H9b | 3.677 | dd | 11.8, 6.0 | |
| NAc | 2.024 | s | - | |
| Gal | H1 | 4.525 | d | 7.8 |
| H2 | 3.560 | dd | 9.9, 7.8 | |
| H3 | 3.696 | dd | 9.9, 3.4 | |
| H4 | 3.940 | d | 3.4 | |
| H5 | 3.621 | m | - | |
| H6a | 3.812 | m | - | |
| H6b | 3.728 | m | - | |
| Glc (α) | H1 | 5.224 | d | 3.8 |
| H2 | 3.568 | dd | 9.9, 3.8 | |
| H3 | 3.853 | t | 9.4 | |
| H4 | 3.504 | t | 9.4 | |
| H5 | 3.833 | m | - | |
| H6a | 3.805 | m | - | |
| H6b | 3.946 | m | - | |
| Glc (β) | H1 | 4.656 | d | 7.9 |
| H2 | 3.275 | t | 8.4 | |
| H3 | 3.624 | t | 9.1 | |
| H4 | 3.504 | t | 9.1 | |
| H5 | 3.624 | m | - | |
| H6a | 3.805 | m | - | |
| H6b | 3.946 | m | - |
Table 2: ¹³C NMR Chemical Shifts (δ) for 3'-Sialyllactose in D₂O at 500 MHz. [1]
| Residue | Carbon | Chemical Shift (ppm) |
| Neu5Ac | C1 | 177.74 |
| C2 | 102.52 | |
| C3 | 42.34 | |
| C4 | 70.80 | |
| C5 | 54.40 | |
| C6 | 75.59 | |
| C7 | 70.19 | |
| C8 | 73.86 | |
| C9 | 65.27 | |
| NAc (C=O) | 176.67 | |
| NAc (CH₃) | 24.78 | |
| Gal | C1 | 105.34 |
| C2 | 72.10 | |
| C3 | 80.96 | |
| C4 | 62.76 | |
| C5 | 77.54 | |
| C6 | 63.77 | |
| Glc (α) | C1 | 98.51 |
| C2 | 77.90 | |
| C3 | 78.19 | |
| C4 | 74.51 | |
| C5 | 76.52 | |
| C6 | 63.77 | |
| Glc (β) | C1 | 98.51 |
| C2 | 77.90 | |
| C3 | 78.19 | |
| C4 | 74.51 | |
| C5 | 76.52 | |
| C6 | 63.77 |
Experimental Protocols
Sample Preparation
A consistent and careful sample preparation is critical for acquiring high-quality NMR data.
-
Sample Requirements : For ¹H NMR, approximately 5-10 mg of lyophilized 3'-Sialyllactose is sufficient.[2] For 2D NMR experiments, a more concentrated sample of 15-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Protocol :
-
Weigh the desired amount of lyophilized 3'-Sialyllactose directly into a clean, dry microcentrifuge tube.
-
Add 0.5 - 0.6 mL of high-purity Deuterium Oxide (D₂O, 99.96 atom % D).[2][4]
-
For accurate chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be added, or the residual HDO signal can be used as a secondary reference.
-
Vortex the sample until the solid is completely dissolved. If any particulate matter is visible, centrifuge the sample to pellet the solids.
-
Carefully transfer the supernatant to a clean, high-quality 5 mm NMR tube.[2]
-
NMR Data Acquisition
The following protocols are based on a 500 MHz NMR spectrometer. Parameters should be adjusted accordingly for instruments with different field strengths.
-
Purpose : To obtain information on proton chemical environments, scalar couplings, and to confirm the presence of all expected monosaccharide residues.
-
Protocol :
-
Insert the sample into the NMR spectrometer and allow the temperature to equilibrate to 298 K (25°C).[2]
-
Tune and match the probe for the ¹H frequency.
-
Acquire the ¹H spectrum using a standard one-pulse sequence with water suppression (e.g., presaturation or WATERGATE).
-
Key Acquisition Parameters :
-
Spectral Width : ~12-16 ppm
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay (d1) : 5-10 seconds (ensure full relaxation for quantitative analysis)
-
Number of Scans : 16-64 (depending on sample concentration)
-
-
-
Purpose : To identify scalar-coupled protons, which helps in tracing the proton connectivity within each monosaccharide ring.
-
Protocol :
-
Set up a standard gradient-selected COSY (gCOSY) experiment.
-
Key Acquisition Parameters :
-
Spectral Width (F1 and F2) : ~10 ppm (centered on the proton spectrum)
-
Number of Increments (F1) : 256-512
-
Number of Scans per Increment : 4-8
-
Relaxation Delay (d1) : 1.5-2.0 seconds
-
-
-
Purpose : To correlate directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon resonances based on their attached proton assignments.
-
Protocol :
-
Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment.
-
Key Acquisition Parameters :
-
Spectral Width (F2, ¹H) : ~10 ppm
-
Spectral Width (F1, ¹³C) : ~160 ppm (covering the full carbon chemical shift range)
-
¹JCH Coupling Constant : Optimized for an average one-bond C-H coupling of 145 Hz.
-
Number of Increments (F1) : 128-256
-
Number of Scans per Increment : 8-16
-
Relaxation Delay (d1) : 1.5 seconds
-
-
-
Purpose : To observe correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for identifying the glycosidic linkages between monosaccharide units and for assigning quaternary carbons.
-
Protocol :
-
Set up a standard gradient-selected HMBC experiment.
-
Key Acquisition Parameters :
-
Spectral Width (F2, ¹H) : ~10 ppm
-
Spectral Width (F1, ¹³C) : ~180 ppm
-
Long-range JCH Coupling Constant : Optimized for a long-range coupling of 8 Hz.
-
Number of Increments (F1) : 256-512
-
Number of Scans per Increment : 16-64
-
Relaxation Delay (d1) : 1.5-2.0 seconds
-
-
NMR Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate window functions (e.g., sine-bell for 2D data).
-
Phase correct the spectrum.
-
Apply a baseline correction.
-
Reference the ¹H spectrum to the internal standard (DSS at 0.00 ppm) or the residual HDO signal (~4.79 ppm at 298 K).[2] Reference the ¹³C dimension in heteronuclear spectra indirectly using the ¹H reference.
-
Analyze the chemical shifts, coupling constants, and cross-peaks to assign the structure of 3'-Sialyllactose.
Mandatory Visualizations
Caption: Workflow for the structural elucidation of 3'-Sialyllactose using NMR.
Caption: Logical relationships between key NMR experiments for structural analysis.
References
Application Notes and Protocols for In Vivo Experimental Design of 3'-Sialyllactose Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experiments to investigate the therapeutic potential of 3'-Sialyllactose (B164678) (3'-SL), a prominent human milk oligosaccharide. The following protocols are derived from established animal models and detail methodologies for studying the effects of 3'-SL across various physiological and pathological conditions, including inflammation, gut microbiome modulation, cognitive function, and bone health.
Investigating the Protective Effects of 3'-Sialyllactose in a Neonatal Rat Model of Necrotizing Enterocolitis (NEC)
Necrotizing enterocolitis (NEC) is a serious inflammatory intestinal disease that primarily affects premature infants. Studies have indicated that 3'-SL can mitigate the severity of NEC in neonatal rat models.[1]
Experimental Protocol
A neonatal rat model is employed to induce NEC, allowing for the evaluation of the protective effects of 3'-SL.[1]
-
Animal Model: Neonatal Sprague-Dawley rats.[1]
-
Experimental Groups:
-
Dam-Fed (DF): Pups remain with their mother and breastfeed.
-
Formula-Fed (FF): Pups are separated and nourished with a specialized infant formula.
-
FF + 3'-SL: Formula supplemented with 3'-SL.
-
FF + GOS (Control): Formula supplemented with galacto-oligosaccharides (a common prebiotic lacking sialic acid).[1]
-
FF + Pooled HMO (Positive Control): Formula supplemented with a pool of human milk oligosaccharides.
-
-
NEC Induction Protocol:
-
Separate neonatal rats from their dams within hours of birth.
-
House the pups in a humidified incubator.
-
Initiate formula feeding via oral gavage every 4 hours.
-
To induce NEC, subject the pups to episodes of hypoxia (breathing 100% nitrogen for 60-90 seconds) followed by cold stress (4°C for 10 minutes) twice daily for three days.[1]
-
-
Endpoint Analysis:
-
Survival Rate: Monitor over 96 hours.
-
Pathology Score: Collect, fix, and stain ileum sections with hematoxylin (B73222) and eosin (B541160) for histological evaluation.
-
Evaluating the Efficacy of 3'-Sialyllactose Against Influenza A Virus (H9N2) in a Chicken Model
This protocol outlines an in vivo study to assess the prophylactic and therapeutic efficacy of 3'-SL against H9N2 influenza A virus in chickens.
Experimental Protocol
-
Animal Model: Pathogen-free chickens.[1]
-
Experimental Phases:
-
In Vitro Screening (Hemagglutination Inhibition Assay): To determine the inhibitory concentration of 3'-SL against the target influenza virus (e.g., H9N2). This preliminary step aids in dose selection for the in vivo study.[1]
-
-
In Vivo Efficacy Study:
-
Prophylactic Group: Chickens are treated with 3'-SL prior to virus inoculation.[1]
-
Therapeutic Group: Chickens are treated with 3'-SL after virus inoculation.[1]
-
Virus Control Group: Chickens are inoculated with the virus but receive a placebo.[1]
-
Negative Control Group: Chickens are not inoculated and receive a placebo.[1]
-
-
Experimental Procedure:
Assessing the Impact of 3'-Sialyllactose on Atherosclerosis Development in Ldlr-/- Mice
This protocol describes an experimental design to investigate the effect of 3'-SL on the development of atherosclerosis in a murine model.
Experimental Protocol
-
Animal Model: Ldlr-/- mice, which are genetically predisposed to developing atherosclerosis.
-
Treatment Administration:
-
Experimental Procedure:
-
Endpoint Analysis:
Investigating the Anxiolytic Effects of 3'-Sialyllactose in a Social Disruption Stress Model
This protocol details a study to determine if dietary supplementation with 3'-SL can mitigate anxiety-like behavior induced by social stress in mice.
Experimental Protocol
-
Animal Model: Mice.
-
Experimental Groups:
-
Control: No stress exposure, standard diet.
-
SDR: Exposed to a social disruption stressor, standard diet.
-
SDR + 3'-SL: Exposed to stress, diet supplemented with 3'-SL.[1]
-
-
Experimental Procedure:
-
Feed mice their respective diets for two weeks prior to stressor exposure.[2]
-
The Social Disruption (SDR) stressor involves introducing an aggressive male mouse into the home cage for a short period daily for several consecutive days.[1]
-
Conduct behavioral testing 14 hours after the final stressor exposure.[1]
-
-
Behavioral Testing:
Evaluating the Therapeutic Potential of 3'-Sialyllactose in a Mouse Model of Atopic Dermatitis
This protocol describes how to assess the effect of oral 3'-SL administration on the symptoms of atopic dermatitis (AD) in mice.
Experimental Protocol
-
Animal Model: Mice with induced atopic dermatitis (e.g., using house dust mite (HDM) or 2,4-Dinitrochlorobenzene (DNCB)).
-
Experimental Groups:
-
Treatment Protocol:
-
Perform oral gavage of 3'-SL (or vehicle/positive control) at regular intervals (e.g., every 2 days) for several weeks after the elicitation of AD symptoms.[1]
-
-
Endpoint Analysis:
Investigating the Role of 3'-Sialyllactose in Bone Health Using an Ovariectomized Mouse Model of Osteoporosis
This protocol is designed to study the effects of 3'-SL on bone loss in a model that simulates postmenopausal osteoporosis.
Experimental Protocol
-
Animal Model: Ovariectomized mice to model postmenopausal bone loss.[3]
-
Experimental Groups:
-
Sham-operated: Mice that undergo a sham surgery without ovary removal.
-
Ovariectomized (OVX): Mice with ovaries removed to induce estrogen deficiency and bone loss.
-
OVX + 3'-SL: Ovariectomized mice treated with 3'-SL.
-
-
Treatment Protocol:
-
Administer 3'-SL (e.g., via oral gavage) for a specified duration following ovariectomy.
-
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT): To analyze bone microarchitecture in the femur or tibia.
-
Histomorphometry: To quantify bone formation and resorption parameters.
-
Serum Biomarkers: Analysis of markers for bone turnover.
-
Assessing the Impact of 3'-Sialyllactose on Cognitive Function in Growing Mice
This protocol outlines an approach to evaluate the effects of 3'-SL supplementation on learning and memory in young mice.
Experimental Protocol
-
Animal Model: 3-week-old C57BL/6 mice.[4]
-
Treatment Protocol:
-
Administer 3'-SL orally at a dose of 350 mg/kg/day for 6 weeks.[4]
-
-
Behavioral Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To evaluate recognition memory.
-
-
Endpoint Analysis:
Quantitative Data Summary
| Study Area | Animal Model | 3'-SL Dosage | Administration Route | Treatment Duration | Key Quantitative Outcomes | Reference |
| Necrotizing Enterocolitis | Neonatal Sprague-Dawley rats | Not specified, supplemented in formula | Oral (in formula) | 4 days | Increased survival rate, decreased intestinal injury score | [1] |
| Influenza A (H9N2) | Chickens | Dose determined by in vitro assay | Oral gavage or in drinking water | Prophylactic and therapeutic regimens | Reduced morbidity and mortality | [1] |
| Atherosclerosis | Ldlr-/- mice | 400 µ g/injection | Subcutaneous | 6 weeks | ~50% reduction in atherosclerotic lesion area | [5] |
| Atherosclerosis | Ldlr-/- mice | Not specified | Oral | 8-12 weeks | Significant reduction in atherosclerosis development | [1][6] |
| Anxiety | Mice | Diet supplemented with 3'-SL | Oral (in diet) | 2 weeks prior to stress | Attenuated stressor-induced anxiety-like behavior | [1][2] |
| Atopic Dermatitis | Mice | Not specified | Oral gavage | Several weeks | Reduced ear thickness, decreased mast cell infiltration | [1] |
| Rheumatoid Arthritis | Minipigs | 2, 10, and 50 mg/kg | Intra-articular injection | Once a week for 4 weeks | Reduced cell cloning in articular cartilage | [7] |
| Cognitive Function | C57BL/6 mice | 350 mg/kg/day | Oral | 6 weeks | Improved performance in behavioral tests, altered gene expression in the hippocampus | [4] |
| Cognitive Function | Piglets | 500 mg/L in milk replacer | Oral (in diet) | PND 2-33 | Minimal influence on cognitive and brain development | [8][9] |
| Pharmacokinetics | Male rats | 100, 500, and 2000 mg/kg | Oral | Single dose | Half-life (t1/2) of 3.4 to 6.5 hours | [10] |
| Tumor Angiogenesis | Mice | 0.5 and 1.0 mg/kg | Not specified | Not specified | Reduced growth of Lewis lung carcinoma, B16F10 melanoma, and CT26 colon cancer | [11] |
| Safety | Neonatal piglets | 140, 200, and 500 mg/L | Oral (in formula) | 21 days | No adverse effects on growth, hematology, or tissue histology | [12] |
Signaling Pathways and Experimental Workflows
3'-SL in Inflammation and Atherosclerosis
3'-Sialyllactose has been shown to attenuate inflammation by modulating the Toll-Like Receptor 4 (TLR4) signaling pathway in macrophages.[6][13] It reduces the expression of pro-inflammatory genes and promotes the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-binding Protein-1 (SREBP-1).[6][13][14] This anti-inflammatory effect contributes to the reduction of atherosclerosis development.[6][13]
Caption: 3'-SL's anti-inflammatory mechanism in atherosclerosis.
3'-SL in Bone Metabolism
3'-Sialyllactose supports bone health by promoting the differentiation of human bone marrow stromal cells (hBMSCs) into osteoblasts through the activation of the PI3K/Akt signaling pathway.[3] It also reduces the severity of collagen-induced arthritis by inhibiting the NF-κB signaling pathway.[3]
Caption: 3'-SL's dual role in promoting bone formation and reducing resorption.
3'-SL in Cognitive Function
3'-Sialyllactose is suggested to enhance cognitive function by increasing the expression of genes related to Neural Cell Adhesion Molecule (NCAM), which can then interact with Fibroblast Growth Factor Receptor (FGFR) and glutamate (B1630785) receptors, thereby promoting synaptic plasticity.[4] This process is also influenced by the gut-brain axis, where 3'-SL modulates the gut microbiota.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. layerorigin.com [layerorigin.com]
- 4. Supplementation of 3'-Sialyllactose During the Growth Period Improves Learning and Memory Development in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic effect of intra-articular injected 3'-sialyllactose on a minipig model of rheumatoid arthritis induced by collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]
- 9. Dietary supplementation of 3'-sialyllactose or 6'-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialyllactose suppresses angiogenesis by inhibiting VEGFR-2 activation, and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety evaluation of 3'-siallylactose sodium salt supplementation on growth and clinical parameters in neonatal piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The human milk oligosaccharide 3'sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3'-Sialyllactose to Investigate Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk, playing a crucial role in infant health and development.[1][2] Beyond its nutritional benefits, 3'-SL has emerged as a significant bioactive compound in the study of host-pathogen interactions.[1][3] Its ability to act as a soluble decoy receptor allows it to competitively inhibit the binding of a wide range of pathogens to host cell surfaces, a critical initial step in the establishment of infection.[3] This anti-adhesive property, coupled with its immunomodulatory effects, makes 3'-SL a valuable tool for researchers and a promising candidate for the development of novel anti-infective therapies.[3][4] These application notes provide a comprehensive overview of the use of 3'-SL in studying host-pathogen interactions, including its mechanisms of action, quantitative efficacy, and detailed experimental protocols.
Core Mechanism of Action: Molecular Mimicry and Competitive Inhibition
The primary mechanism by which 3'-Sialyllactose prevents pathogen adhesion is through molecular mimicry. 3'-SL's terminal sialic acid residue is structurally similar to the sialylated glycan structures present on the surface of host epithelial cells.[3] Many pathogens have evolved surface adhesins that specifically recognize and bind to these host sialic acid moieties to initiate infection.[3] By acting as a soluble analog of these host cell receptors, 3'-SL competitively binds to the pathogen's adhesins, effectively blocking them from attaching to the host cell surface.[3] This inhibition of adhesion prevents colonization and subsequent infection, allowing for the clearance of the pathogen through normal physiological processes.[3]
Modulation of Host Inflammatory Pathways
Beyond its role as a competitive inhibitor, 3'-Sialyllactose can also modulate host cell signaling pathways, particularly those involved in inflammation.[3] In studies involving enterotoxigenic E. coli (ETEC), pre-treatment with sialyllactose was shown to mitigate the inflammatory response in porcine intestinal epithelial cells.[3] This is achieved through the suppression of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling cascade.[3] By inhibiting this pathway, 3'-SL reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby protecting the intestinal barrier from inflammatory damage.[3]
References
- 1. Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Impact of 3'-Sialyllactose on Gut Microbiota
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Sialyllactose (3'-SL) is a prominent acidic human milk oligosaccharide (HMO) that plays a significant role in infant gut development and holds potential health benefits for adults.[1] Composed of sialic acid linked to lactose, 3'-SL is resistant to digestion in the upper gastrointestinal tract and reaches the colon intact.[1][2] There, it is selectively fermented by specific gut microbes, modulating the gut microbiota composition and leading to the production of beneficial metabolites.[1][2] This document provides detailed application notes and protocols for assessing the impact of 3'-SL on the gut microbiota, intended for researchers, scientists, and drug development professionals.
Pre-clinical Assessment of 3'-Sialyllactose
In Vitro Fermentation Models
In vitro fermentation models are valuable tools for initial, high-throughput screening of the effects of 3'-SL on the gut microbiota. These models utilize fecal samples from target populations (e.g., infants, adults, specific disease cohorts) to simulate the conditions of the human colon.
Application Note: In vitro fermentation allows for a controlled environment to study the direct effects of 3'-SL on microbial composition and metabolic output, excluding host factors.[3] This method is ideal for dose-response studies and for comparing the effects of 3'-SL with other prebiotics. A popular model is the Simulator of Human Intestinal Microbial Ecosystem (SHIME®), a multi-compartment dynamic gut simulator.[4]
Experimental Protocol: Batch Fermentation of 3'-SL with Human Fecal Microbiota
-
Fecal Sample Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
-
Homogenize the fecal slurry (1:10 w/v) in a sterile, anaerobic phosphate-buffered saline (PBS) solution.
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare a basal nutrient medium containing peptone, yeast extract, and salts in an anaerobic environment.
-
Dispense the medium into anaerobic fermentation vessels.
-
Add 3'-SL to the desired final concentration (e.g., 2, 5, 10 mg/mL). Include a negative control without 3'-SL.
-
Inoculate each vessel with the fecal slurry (e.g., 5% v/v).
-
-
Incubation:
-
Incubate the fermentation vessels at 37°C under anaerobic conditions for a specified period (e.g., 24, 48 hours) with gentle agitation.[5]
-
-
Sampling:
Animal Models
Animal models, particularly murine and porcine models, are essential for studying the effects of 3'-SL in a complex in vivo system, allowing for the investigation of host-microbe interactions.
Application Note: Animal studies enable the assessment of 3'-SL's impact on gut barrier function, immune responses, and systemic health outcomes in a living organism. Murine models are frequently used to study gut-brain axis effects and inflammatory conditions like ulcerative colitis.[2][6][7]
Experimental Protocol: Assessing 3'-SL in a Murine Model
-
Animal Housing and Diet:
-
House mice (e.g., C57BL/6J) in a controlled environment.
-
Acclimatize the animals to a standard laboratory diet (e.g., AIN-93G) for a week.[7]
-
-
Experimental Groups:
-
Divide the mice into a control group receiving the standard diet and a treatment group receiving the standard diet supplemented with 3'-SL.
-
Alternatively, 3'-SL can be administered daily via oral gavage.[6]
-
-
Treatment Period:
-
Maintain the respective diets for a defined period (e.g., 2-4 weeks).
-
-
Sample Collection:
-
Collect fecal samples at baseline and throughout the study for microbiota analysis.
-
At the end of the study, euthanize the animals and collect cecal contents for SCFA analysis and intestinal tissues for histological and gene expression analysis.
-
Analytical Methodologies
Microbiota Composition Analysis
Application Note: 16S rRNA gene sequencing is a standard method for profiling bacterial communities.[1] It targets a specific gene present in all bacteria, allowing for taxonomic classification.[8] For a more in-depth analysis, shotgun metagenomic sequencing provides information on the functional potential of the microbiome by sequencing all genomic DNA in a sample.[9][10]
Protocol: 16S rRNA Gene Sequencing
-
DNA Extraction:
-
Extract microbial DNA from fecal or cecal samples using a commercially available kit.
-
-
PCR Amplification:
-
Amplify a variable region of the 16S rRNA gene (e.g., V3-V4) using universal primers with attached adapters for sequencing.[11]
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Quantify and pool the samples to create a sequencing library.
-
Sequence the library on a next-generation sequencing platform.[5]
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Cluster reads into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).[5]
-
Metabolite Analysis
Application Note: The fermentation of 3'-SL by gut bacteria leads to the production of SCFAs, which are crucial for intestinal health.[12] High-Performance Liquid Chromatography (HPLC) is a common method for quantifying SCFAs.[1][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of 3'-SL.[1][2]
Protocol: SCFA Quantification by HPLC
-
Sample Preparation:
-
Thaw the fermentation supernatant or cecal content supernatant.
-
Acidify the samples (e.g., with sulfuric acid) and add an internal standard (e.g., 2-ethylbutyric acid).
-
Extract the SCFAs with a solvent like diethyl ether.
-
-
HPLC Analysis:
-
Inject the extracted sample into an HPLC system equipped with a suitable column and a UV or refractive index detector.
-
Quantify the concentrations of acetate, propionate, and butyrate (B1204436) based on a standard curve.
-
Data Presentation
Table 1: Impact of 3'-SL on the Relative Abundance of Key Gut Bacteria (in vitro studies)
| HMO | Predominant Effect on Bifidobacterium | Other Notable Microbial Changes | Study Population (Fecal Source) | Reference |
| 3'-Sialyllactose (3'-SL) | Significant increase | Increased Faecalibacterium in some studies. In adults, promoted Phascolarctobacterium and Lachnospiraceae without increasing Bifidobacterium. | Infants, Adults, IBS Patients | [5] |
| 2'-Fucosyllactose (2'-FL) | Strong bifidogenic effect | Increases abundance of Bacteroides and Lactobacillus. | Infants, Adults | [5] |
Table 2: Impact of 3'-SL on Short-Chain Fatty Acid (SCFA) Production (in vitro fermentation)
| Treatment | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) | Reference |
| Control | 35.2 ± 2.1 | 12.5 ± 1.3 | 10.8 ± 0.9 | 58.5 ± 4.3 | [4] |
| 3'-SL | 45.8 ± 3.5 | 18.9 ± 1.8 | 20.1 ± 2.2 | 84.8 ± 7.5 | [4] |
| 6'-SL | 48.1 ± 4.0 | 22.4 ± 2.5 | 21.5 ± 2.8 | 92.0 ± 9.3** | [4] |
| p < 0.05, ** p < 0.01 compared to control |
Visualizations
Caption: Experimental workflow for assessing 3'-SL impact.
Caption: 3'-SL's mechanism of action on gut microbiota.
Conclusion
3'-Sialyllactose demonstrates significant potential as a prebiotic for modulating the gut microbiota. Its ability to selectively promote the growth of beneficial bacteria, increase the production of SCFAs, enhance gut barrier function, and modulate the immune system makes it a compelling candidate for applications in infant nutrition, functional foods, and as a potential therapeutic agent. The protocols and methods outlined in this document provide a comprehensive framework for researchers to investigate and further elucidate the health benefits of 3'-SL. Future research, particularly well-controlled human clinical trials, is necessary to confirm these promising preclinical findings.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Shotgun Metagenomic Sequencing Reveals Functional Genes and Microbiome Associated with Bovine Digital Dermatitis | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
Troubleshooting & Optimization
improving solubility of 3'-Sialyllactose sodium salt in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 3'-Sialyllactose sodium salt. Our aim is to facilitate seamless experimentation by addressing common challenges related to solubility and solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound salt?
A1: this compound salt is a highly water-soluble compound. Its solubility in water is reported to be as high as 410-427 g/L. It also has moderate solubility in other common laboratory solvents. For instance, it is soluble in Phosphate-Buffered Saline (PBS) at a pH of 7.2 up to 10 mg/mL and in Dimethyl Sulfoxide (DMSO) up to 5 mg/mL.
Q2: What is the optimal pH range for dissolving this compound salt?
A2: this compound salt is stable over a wide pH range, typically from 3.0 to 9.0. A 5% solution of this compound salt in water will naturally have a pH between 4.5 and 6.0.
Q3: How should I prepare a stock solution of this compound salt?
A3: For most applications, a stock solution can be prepared by dissolving this compound salt in high-purity water or a buffer of your choice. For cell culture experiments, it is recommended to dissolve the compound in the appropriate cell culture medium or a balanced salt solution, followed by sterile filtration through a 0.22 µm filter.
Q4: How should I store stock solutions of this compound salt?
A4: For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C or -80°C. At -20°C, the solution is typically stable for up to one month, while at -80°C, it can be stored for up to six months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q5: Can I heat the solution to aid in dissolving this compound salt?
A5: Gentle warming (e.g., to 37°C) can be used to assist in the dissolution of this compound salt. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The concentration of this compound salt exceeds its solubility limit in the chosen buffer. | - Reduce the concentration of the this compound salt in your solution.- Consider preparing a more concentrated stock solution in water and then diluting it into your experimental buffer. |
| The pH of the buffer is outside the optimal range for solubility. | - Ensure the pH of your buffer is within the recommended range of 3.0 to 9.0.- Adjust the pH of your solution accordingly. | |
| The buffer components are interacting with the this compound salt. | - Try a different buffer system. For example, if you are using a phosphate-based buffer, consider switching to a Tris or HEPES-based buffer. | |
| Inconsistent Experimental Results | The this compound salt solution was not properly sterilized for cell culture use. | - Always sterile-filter your this compound salt solution through a 0.22 µm filter before adding it to cell cultures. |
| The stock solution has undergone multiple freeze-thaw cycles. | - Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. | |
| The compound may have degraded due to improper storage. | - Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and used within the suggested timeframe. |
Quantitative Data Presentation
Solubility of this compound Salt in Common Laboratory Buffers
The following table summarizes the solubility of this compound salt in various commonly used laboratory buffers at 25°C.
| Buffer | pH | Solubility (mg/mL) |
| Deionized Water | 7.0 | > 400 |
| Phosphate-Buffered Saline (PBS) | 7.2 | 10 |
| Tris-HCl | 7.4 | > 50 |
| Tris-HCl | 8.0 | > 50 |
| HEPES | 7.0 | > 50 |
| HEPES | 8.0 | > 50 |
| MES | 6.0 | > 50 |
| Dimethyl Sulfoxide (DMSO) | N/A | 5 |
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution in Water
-
Weighing: Accurately weigh out 65.55 mg of this compound salt (assuming a molecular weight of 655.5 g/mol ).
-
Dissolving: Add the weighed powder to a sterile conical tube. Add 1 mL of high-purity deionized water.
-
Mixing: Gently vortex the solution until the powder is completely dissolved. If necessary, warm the solution to 37°C for a short period.
-
Sterilization: For cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing: Thaw a single-use aliquot of your 100 mM this compound salt stock solution at room temperature.
-
Dilution: In a sterile environment (e.g., a laminar flow hood), add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 mM, add 100 µL of the 100 mM stock solution to 9.9 mL of cell culture medium.
-
Mixing: Gently swirl the medium to ensure thorough mixing.
-
Application: The prepared medium is now ready for use in your cell-based assays.
Visualizations
Signaling Pathway: Anti-inflammatory Effect of 3'-Sialyllactose
Recent studies suggest that 3'-Sialyllactose exerts its anti-inflammatory effects in macrophages by attenuating the Toll-like receptor 4 (TLR4) signaling pathway, independent of Siglec receptor binding.[1][2]
Caption: 3'-Sialyllactose attenuates LPS-induced inflammation.
Experimental Workflow: Investigating the Effect of 3'-Sialyllactose on Intestinal Epithelial Barrier Function
This workflow outlines the key steps to assess the impact of 3'-Sialyllactose on the integrity of an intestinal epithelial cell monolayer.
Caption: Workflow for assessing gut barrier function.
References
stability of 3'-Sialyllactose in solution under different pH conditions
For researchers, scientists, and drug development professionals utilizing 3'-Sialyllactose (3'-SL) in their experiments, maintaining its stability in solution is critical for obtaining accurate and reproducible results.[1] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the degradation of 3'-SL in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3'-Sialyllactose in solution?
A1: 3'-Sialyllactose is susceptible to two main degradation pathways in aqueous solutions, which are primarily dependent on the pH of the environment.[1] Under acidic conditions (pH < 4), the main degradation route is the hydrolysis of the glycosidic bond connecting sialic acid to lactose.[1] This cleavage results in the formation of N-acetylneuraminic acid (sialic acid) and lactose.[1] Conversely, in alkaline conditions (pH > 8), 3'-SL can undergo isomerization, converting to other forms like 3'-sialyllactulose.[1]
Q2: What is the optimal pH range for 3'-Sialyllactose stability?
A2: The pH of the solution is the most critical factor influencing the stability of 3'-SL.[1] The molecule is most stable in a pH range of 4 to 7.[1] Within this range, degradation is minimized, ensuring the integrity of the compound for experimental use.
Q3: How do temperature and storage conditions affect 3'-Sialyllactose solutions?
A3: Temperature plays a significant role in the degradation rate of 3'-SL, with higher temperatures accelerating degradation.[1] For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended.[1] For long-term storage, solutions should be frozen at -20°C or below.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can hasten degradation.[1]
Q4: Can I sterilize a solution containing 3'-Sialyllactose by autoclaving?
A4: Autoclaving is not recommended for solutions containing 3'-Sialyllactose.[1] The high temperatures used in autoclaving can significantly accelerate both hydrolysis and isomerization, leading to substantial degradation of the compound.[1] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.[1]
Stability of 3'-Sialyllactose Under Various pH Conditions
The stability of 3'-Sialyllactose is highly dependent on the pH of the solution. The following table summarizes its behavior under different pH conditions.
| pH Range | Condition | Predominant Degradation Pathway | Stability Profile | Recommendations |
| < 4 | Acidic | Hydrolysis of the sialic acid linkage[1] | Unstable; degradation rate increases as pH decreases[1] | Prepare solutions fresh and use immediately. If low pH is required, run experiments at lower temperatures to slow hydrolysis.[1] |
| 4 - 7 | Neutral | - | Most Stable [1] | Ideal for preparation and storage of 3'-SL solutions. Use of buffer systems like phosphate (B84403) or citrate (B86180) is recommended.[1] |
| > 8 | Alkaline | Isomerization (e.g., to 3'-sialyllactulose)[1] | Unstable; degradation rate increases with pH and temperature[1] | Minimize exposure time and temperature if alkaline conditions are necessary. Analyze samples promptly after preparation.[1] |
Degradation Pathways Visualization
The diagram below illustrates the primary degradation pathways of 3'-Sialyllactose in response to acidic and alkaline pH conditions.
Caption: Degradation of 3'-Sialyllactose under different pH conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of 3'-SL concentration over time in acidic buffer | Hydrolysis of the sialic acid linkage.[1] | Adjust the solution pH to the neutral range (6-7) using a suitable buffer (e.g., phosphate buffer). If a low pH is necessary for the experiment, prepare the solution fresh and use it immediately. Consider running the experiment at a lower temperature to decrease the hydrolysis rate.[1] |
| Appearance of unexpected peaks in HPLC analysis of alkaline solutions | Isomerization of 3'-Sialyllactose.[1] | Maintain the solution pH below 8. If alkaline conditions are required, minimize the exposure time and temperature. Analyze samples promptly after preparation.[1] |
| Variability in experimental results | Inconsistent stability of the 3'-SL solution between experiments.[1] | Standardize the preparation of 3'-SL solutions, ensuring the pH is consistently within the optimal 4-7 range using a buffer. Control temperature and storage conditions meticulously. |
| Precipitation or cloudiness in solution upon storage | Microbial contamination or interaction with other formulation components.[1] | Prepare solutions under sterile conditions and consider using a preservative for multi-use formulations. Ensure all excipients are compatible with 3'-Sialyllactose.[1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for 3'-Sialyllactose
This protocol outlines a general method for assessing the stability of 3'-Sialyllactose in solution using High-Performance Liquid Chromatography (HPLC).[1]
1. Instrumentation and Columns:
-
HPLC system equipped with a UV detector or Refractive Index (RI) detector.[1]
-
An amine-based or Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.[1]
2. Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer).[1]
-
The exact ratio will depend on the specific column and may require optimization.
3. Sample Preparation:
-
Prepare 3'-SL solutions at known concentrations in buffers of varying pH values (e.g., pH 3, 5, 7, 9).
-
Store aliquots of these solutions under controlled temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At specified time points, draw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
4. Chromatographic Conditions:
-
Injection Volume: 10-20 µL.[1]
-
Detection: UV detection at low wavelengths (e.g., 195-210 nm) or RI detection.[1]
-
Flow Rate and Gradient: Optimize based on the column manufacturer's recommendations to achieve good separation of 3'-SL from its potential degradation products (sialic acid and lactose).
5. Data Analysis:
-
Identify and quantify the peak corresponding to 3'-Sialyllactose.
-
Monitor for the appearance of new peaks or an increase in the size of peaks corresponding to degradation products.[1]
-
Calculate the percentage of 3'-SL remaining over time to determine the degradation rate under each pH and temperature condition.[1]
Experimental Workflow Visualization
The diagram below outlines the workflow for assessing the stability of 3'-Sialyllactose using HPLC.
Caption: Workflow for HPLC-based stability testing of 3'-Sialyllactose.
References
troubleshooting 3'-Sialyllactose quantification in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying 3'-Sialyllactose (3'-SL) in complex biological matrices.
Troubleshooting Guides
This section addresses specific issues encountered during experimental analysis using common analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem / Question | Potential Causes & Solutions |
| Q1: I am observing significant signal suppression (ion suppression) for my 3'-SL peak in plasma samples. What are the likely causes and how can I mitigate this? | Primary Cause: Ion suppression is a common matrix effect in LC-MS/MS analysis, often caused by co-eluting endogenous components, particularly phospholipids (B1166683) in plasma, which interfere with the ionization of the target analyte.[1]Troubleshooting Steps: 1. Optimize Sample Preparation: The most effective strategy is to remove interfering components before analysis.[1] * Protein Precipitation (PPT): A simple method using solvents like methanol (B129727) can remove the bulk of proteins.[2] However, it may not effectively remove all phospholipids.[1] * Solid-Phase Extraction (SPE): Provides a cleaner sample by selectively isolating 3'-SL or removing interferences. An online SPE-HILIC method has proven effective for milk samples and can be adapted for plasma.[1] * Phospholipid Removal Plates: Use specialized plates or cartridges designed to deplete phospholipids from biological samples.[1]2. Improve Chromatographic Separation: * Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are well-suited for retaining and separating polar analytes like 3'-SL.[1][3][4] Porous graphitized carbon (PGC) columns are also effective for separating sialylated oligosaccharide isomers.[1][5] * Gradient Optimization: Adjust the mobile phase gradient to chromatographically separate the 3'-SL peak from regions of significant ion suppression.[1]3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. As it has nearly identical physicochemical properties to 3'-SL, it will experience similar ion suppression, allowing for accurate quantification.[1] |
| Q2: My 3'-SL chromatographic peak shape is poor (e.g., broad, tailing, or fronting). What could be the issue? | Potential Causes & Solutions: 1. Improper Reconstitution Solvent: If the final sample extract is reconstituted in a solvent stronger than the initial mobile phase, it can cause peak distortion. * Solution: Reconstitute the dried extract in the initial mobile phase or a weaker solvent.[6]2. Column Contamination/Degradation: Accumulation of matrix components can degrade column performance.[6] * Solution: Use a guard column and replace it regularly. Try flushing the analytical column with a strong solvent, following the manufacturer's instructions.[6]3. Column Overload: Injecting a sample that is too concentrated can saturate the column.[6] * Solution: Dilute the sample or reduce the injection volume.[6] |
| Q3: My recovery of 3'-SL is consistently low. What are the possible reasons? | Potential Causes & Solutions: 1. Inefficient Sample Preparation: Sub-optimal loading, washing, or elution steps during Solid-Phase Extraction (SPE) can lead to significant analyte loss.[1] * Solution: Methodically optimize each step of the SPE protocol to ensure efficient capture and release of 3'-SL.[1]2. Adsorption: 3'-SL may adsorb to plasticware (e.g., microcentrifuge tubes, vials) or components of the LC system.[1] * Solution: Use low-adsorption labware and consider system passivation.[1]3. Analyte Instability: Ensure sample handling and storage conditions (e.g., temperature, pH) do not lead to degradation.[1]4. Quantification Errors: Improper integration of broad or tailing peaks can lead to calculated low recovery.[1] |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
| Problem / Question | Potential Causes & Solutions |
| Q1: I am experiencing an unstable and noisy baseline. What are the common causes? | Primary Cause: Baseline problems in HPAEC-PAD are frequently linked to the quality and preparation of the eluents or contamination within the system.[7]Troubleshooting Steps: 1. Eluent Quality: * Water: Ensure you are using high-purity deionized water with a resistivity of 18 MΩ·cm.[8] * Reagents: Use high-purity sodium hydroxide (B78521) and sodium acetate (B1210297) specifically tested for electrochemical applications. Contaminated or old reagents are a common source of baseline noise.[7][8]2. System Contamination: Microbial contamination in the deionized water system or tubing can introduce interfering compounds like glucose.[7] * Solution: Service your water purification system regularly. If contamination is suspected, try using clean water from another source to diagnose the issue.[7]3. Eluent Preparation: Manual eluent preparation can introduce variability. Ensure eluents are filtered through a 0.2 μm filter.[8] |
| Q2: The column performance seems to have deteriorated, leading to poor peak resolution. | Primary Cause: Buildup of contaminants from complex matrices on the column can degrade performance over time.[9]Solution: * Column Regeneration: The Dionex IonPac NG1 column, often used as a trap column, can be regenerated. A recommended procedure is to flush with a freshly prepared solution of 200 mM HCl in 80% acetonitrile (B52724) for 1 hour at 0.5 mL/min.[9] Always consult the column manufacturer's guidelines for specific regeneration protocols. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem / Question | Potential Causes & Solutions |
| Q1: I am getting no signal or a very weak signal across the entire plate. | Potential Causes & Solutions: 1. Reagent/Protocol Error: Reagents may have been added in the incorrect order, prepared improperly, or are expired.[10][11] * Solution: Carefully review the protocol. Prepare fresh buffers and reagents and verify all calculations. Ensure reagents have not expired.[11][12]2. Insufficient Antibody: The concentration of the primary or secondary antibody may be too low.[13] * Solution: Increase the antibody concentration or optimize incubation times.[14]3. Enzyme Inhibition: Buffers containing inhibitors like sodium azide (B81097) can interfere with Horseradish Peroxidase (HRP) activity.[14] * Solution: Ensure no enzyme inhibitors are present in any of the buffers or reagents used.[14]4. Improper Storage: Kits or reagents may not have been stored at the recommended temperature (typically 2-8°C).[11][12] |
| Q2: The background signal is too high. | Potential Causes & Solutions: 1. Insufficient Washing: Residual unbound antibodies or reagents can cause high background.[12] * Solution: Increase the number of washing cycles or add a 30-second soak step between washes. Ensure complete removal of wash buffer after each step.[10][12]2. Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.[13] * Solution: Reduce the concentration of the antibody.[14]3. Sub-optimal Blocking: The blocking buffer may not be effective.[13] * Solution: Check the recommended concentration of the blocking buffer and ensure sufficient incubation time.[13][14]4. Extended Incubation/Development: Incubating for too long or allowing the color to develop for too long will increase background.[11] * Solution: Adhere to the recommended incubation times. Stop the reaction with a stop solution and read the plate promptly.[13][14] |
| Q3: I see high variability between replicate wells (poor duplicates). | Potential Causes & Solutions: 1. Inaccurate Pipetting: Inconsistent dispensing of reagents, standards, or samples is a common cause of variability.[14] * Solution: Ensure pipettes are calibrated. Use proper pipetting technique, such as pre-wetting tips and ensuring no bubbles are present.[11][13]2. Temperature Gradients (Edge Effects): Wells at the edge of the plate may have a different temperature than the inner wells, especially during incubation, leading to inconsistent reaction rates.[11] * Solution: Ensure the plate and all reagents are equilibrated to room temperature before starting. Use a plate sealer and avoid stacking plates during incubation.[11][12][14]3. Inadequate Mixing: Reagents or samples may not be mixed properly before or after being added to the wells.[14] |
Frequently Asked Questions (FAQs)
Q1: 3'-SL is an endogenous compound in my samples. How do I create a valid calibration curve? Since 3'-SL is naturally present in many biological matrices like plasma, a blank matrix is not available. The recommended approach is the surrogate matrix method .[3] A matrix that does not contain the endogenous analyte, such as water or artificial cerebrospinal fluid, is used to prepare the calibration standards and quality control samples.[2][3][15] It is crucial to perform validation experiments, such as parallelism tests, to ensure the surrogate matrix behaves similarly to the actual sample matrix.[3][15]
Q2: Which analytical method is best for my study: LC-MS/MS, HPAEC-PAD, or ELISA? The choice depends on your specific requirements:
-
LC-MS/MS offers the highest selectivity and sensitivity, making it the gold standard for quantitative bioanalysis and pharmacokinetic studies.[16] It can distinguish between isomers like 3'-SL and 6'-SL.[3][4]
-
HPAEC-PAD is a robust and reliable method for carbohydrate analysis without the need for derivatization.[8][17] It is widely used for quantifying human milk oligosaccharides (HMOs) in nutritional products like infant formula.[9][18]
-
ELISA can be a high-throughput and cost-effective option for screening large numbers of samples. However, it may be subject to cross-reactivity and may not have the same level of precision and accuracy as chromatographic methods. Its suitability depends on the availability of specific and high-affinity antibodies.
Q3: What are the key initial steps for sample preparation when working with complex matrices like plasma or milk? Initial preparation aims to remove major interferences like proteins and lipids:
-
For Plasma/Serum: The most common first step is protein precipitation , typically using a cold organic solvent like methanol or acetonitrile.[2][16] The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins.[16]
-
For Milk: The initial step is to remove lipids by centrifugation at 4°C.[19] The resulting skim milk layer is then treated to remove proteins, often by adding a solvent like ethanol, followed by another centrifugation step.[19] For HPAEC-PAD analysis, a simple dilution and filtration may be sufficient if an online cleanup column is used.[9]
Q4: How can I quantitatively assess the degree of matrix effect in my LC-MS/MS assay? A common method is the post-extraction addition approach .[1] This involves comparing the analyte's response in a clean solution versus its response in a blank matrix extract that has been spiked with the analyte after the extraction process.
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: A 3'-SL standard prepared in a clean solvent (e.g., mobile phase).
-
Set B: A blank matrix extract (e.g., plasma after protein precipitation and drying) spiked with the 3'-SL standard at the same final concentration as Set A.
-
Set C: A blank matrix extract without any spiked analyte.
-
-
Analyze all samples by LC-MS/MS.
-
The matrix effect (%) is calculated as: (Peak Area of Set B / Peak Area of Set A) * 100.
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Quantitative Data Summary
The following table summarizes validation data for LC-MS/MS methods used to quantify 3'-SL and its isomer 6'-SL in complex biological matrices.
| Parameter | Method 1: Minipig Liver & Kidney[15] | Method 2: Rat Plasma[3][20] |
| Matrix | Liver and Kidney Tissue | Plasma |
| Sample Preparation | Homogenization, Protein Precipitation | Protein Precipitation (Methanol) |
| Chromatography | HILIC Column | HILIC Column |
| Internal Standard | Not specified | Not specified |
| Calibration | Surrogate Matrix (Water) | Surrogate Matrix (Water) |
| Intra-day Accuracy (%) | -5.3% to 6.0% | -10.3% to 10.4% |
| Intra-day Precision (CV%) | 0.5% to 7.2% | 0.7% to 8.4% |
| Inter-day Accuracy (%) | -5.3% to 7.5% | -5.9% to 10.2% |
| Inter-day Precision (CV%) | 2.9% to 10.0% | 1.8% to 10.5% |
| Matrix Effect (%) | Not specified | 101.9% to 113.9% |
| Recovery (%) | Not specified | 88.0% to 102.7% |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of 3'-SL in Plasma
This protocol is based on the protein precipitation method.[2][16]
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 400 µL of ice-cold methanol (containing internal standard, if used).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for injection.
Protocol 2: Sample Preparation for HPAEC-PAD Analysis of 3'-SL in Milk
This protocol is a "dilute-and-shoot" method suitable for systems with online sample cleanup.[9]
-
Pipette 500 µL of milk sample into a 25 mL volumetric flask.
-
Dilute to the 25 mL mark with deionized water (this represents a 1:50 dilution).
-
Mix thoroughly.
-
Filter the diluted sample through a 0.22 µm nylon syringe filter into an autosampler vial for injection.
Visualizations
Caption: General workflow for LC-MS/MS quantification of 3'-Sialyllactose.
Caption: Troubleshooting logic for ion suppression in LC-MS/MS analysis.
Caption: Sample preparation pathways for plasma and milk matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of 3'- and 6'-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporal quantitative profiling of sialyllactoses and sialic acids after oral administration of sialyllactose to mini-pigs with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromforum.org [chromforum.org]
- 8. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 9. lcms.cz [lcms.cz]
- 10. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 11. biomatik.com [biomatik.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. arigobio.com [arigobio.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Sialic Acid Quantification by HPAEC-PAD – CD BioGlyco - CD BioGlyco [bioglyco.com]
- 18. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 3'-Sialyllactose Animal Feeding Studies
Welcome to the Technical Support Center for 3'-Sialyllactose (B164678) (3'-SL) Animal Feeding Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during in vivo experiments with 3'-SL.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during your 3'-Sialyllactose animal feeding studies.
Issue 1: Inconsistent or Unexpected Behavioral and Cognitive Results
Problem: You are observing conflicting results in cognitive and behavioral assessments across different studies or even within the same study. For example, some studies report improved learning and memory, while others show minimal or no effect.[1][2][3][4]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Animal Model Selection: | Different animal models (e.g., mice, rats, pigs) have varying metabolic and physiological responses to 3'-SL.[5] The piglet is considered a good translational model for human infants due to similarities in brain development and gastrointestinal physiology.[2][3] Rodent models, while useful, may not fully replicate the metabolic pathways present in humans.[6] |
| Cognitive Assessment Method: | The choice of behavioral test is critical. Some tests, like the Novel Object Recognition (NOR) task, rely on spontaneous behavior and may not be sensitive enough to detect subtle cognitive changes induced by 3'-SL.[2][3] Consider using a battery of tests that assess different cognitive domains (e.g., spatial memory, working memory, attention). |
| Dosage and Timing of Supplementation: | The dose of 3'-SL and the developmental stage at which it is administered are crucial factors. Inconsistent dosages and administration periods across studies contribute to conflicting results.[2][7] A clear dose-response relationship has not been definitively established. |
| Confounding Behavioral Factors: | Stress can significantly impact behavior and gut microbiota, potentially masking the effects of 3'-SL.[8][9] Ensure proper acclimatization of animals and handle them consistently to minimize stress. |
Issue 2: Difficulties in Diet Formulation and Administration
Problem: You are facing challenges with preparing and administering the 3'-SL supplemented diet, which may affect feed intake and the accuracy of your results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Palatability and Feed Intake: | While major palatability issues with 3'-SL have not been widely reported in the literature, any new additive can potentially alter the taste and texture of the feed. Monitor feed intake closely, especially at the beginning of the study. If a decrease in feed intake is observed, consider a gradual introduction of the 3'-SL diet or the use of a highly palatable base diet. |
| Stability of 3'-SL in Feed: | 3'-SL can be sensitive to high temperatures used in feed processing, such as pelleting.[10][11][12][13] High temperatures can lead to the degradation of 3'-SL, reducing the actual dose received by the animals. |
| Homogeneity of 3'-SL in the Diet: | Uneven mixing of 3'-SL in the feed can lead to variable dosing among animals. Ensure thorough mixing of the diet to achieve a homogenous distribution of 3'-SL. |
Issue 3: Challenges in Analytical Quantification of 3'-SL
Problem: You are encountering difficulties in accurately measuring 3'-SL concentrations in biological samples like plasma and feces.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects in LC-MS/MS Analysis: | Biological matrices like plasma and feces are complex and can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1] |
| Endogenous Presence of 3'-SL: | Quantifying supplemented 3'-SL can be challenging due to its natural presence in the body.[14] |
| Poor Peak Shape and Low Recovery: | Issues like broad or tailing peaks and low recovery of 3'-SL can be caused by various factors, from sample preparation to chromatographic conditions.[1] |
Issue 4: Interpreting Gut Microbiota Data
Problem: You observe changes in the gut microbiota composition after 3'-SL supplementation but are unsure how to correlate these changes with physiological outcomes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Complex Host-Microbe Interactions: | The relationship between gut microbiota and host physiology is intricate. A change in the abundance of a specific bacterial genus does not always translate to a predictable physiological effect. |
| Functional Redundancy of Microbiota: | Different bacteria can perform similar metabolic functions. Therefore, a change in the composition of the microbiota may not necessarily lead to a change in its overall metabolic output. |
| Inter-individual Variability: | The baseline gut microbiota composition can vary significantly between individual animals, leading to different responses to 3'-SL supplementation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of 3'-Sialyllactose for animal feeding studies?
A1: There is no universally established optimal dosage for 3'-SL in animal studies, and effective doses have varied depending on the animal model and the intended outcome.[2][7] Dosages in piglet studies have ranged from 140 mg/L to 760 mg/L in milk replacer, and up to 0.2673% of the diet.[7][15] In mice, a dose of 350 mg/kg/day has been used to study cognitive effects.[4] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental goals.
Q2: Are there any known adverse effects of 3'-Sialyllactose in animals?
A2: Toxicological studies in rats and beagle dogs have shown that 3'-SL has a low toxicity profile, with no observed adverse effects at doses up to 2000 mg/kg body weight/day.[16] Some human studies have reported minor gastrointestinal symptoms like diarrhea, abdominal discomfort, and bloating, but these were not significantly different from the placebo group.[17][18] In neonatal piglets, 3'-SL was well-tolerated and supported normal growth.[15]
Q3: How stable is 3'-Sialyllactose in animal feed during processing and storage?
A3: 3'-Sialyllactose can be susceptible to degradation at high temperatures. Standard feed pelleting processes, which often involve temperatures between 60°C and 90°C, may impact the stability of 3'-SL.[10][11][12][13] It is advisable to either incorporate 3'-SL into the diet after any high-temperature processing steps or to analyze the final feed to confirm the concentration of 3'-SL. For storage, it is best to keep 3'-SL supplemented feed in a cool, dry place to minimize degradation.
Q4: What is the best animal model for studying the effects of 3'-Sialyllactose on cognitive development?
A4: The choice of animal model depends on the specific research question. Piglets are often considered a superior model for studying infant nutrition and neurodevelopment due to their physiological and metabolic similarities to humans.[2][3][5] However, rodent models are also widely used and have provided valuable insights into the effects of 3'-SL on learning and memory.[4][6] It is important to consider the translational relevance of the chosen model when interpreting the results.
Q5: How does 3'-Sialyllactose affect the gut microbiota?
A5: 3'-Sialyllactose acts as a prebiotic, selectively promoting the growth of beneficial bacteria.[19] Studies in mice have shown that 3'-SL supplementation can increase the abundance of genera such as Bifidobacterium, Akkermansia, Bacteroides, and Coprococcus.[19] It can also enrich for short-chain fatty acid (SCFA)-producing bacteria, which are known to have beneficial effects on gut health.[20]
Experimental Protocols
Protocol 1: Preparation of 3'-Sialyllactose Supplemented Rodent Diet
Objective: To prepare a rodent diet with a homogenous distribution of 3'-Sialyllactose.
Materials:
-
Standard rodent chow (powdered)
-
3'-Sialyllactose powder
-
Precision balance
-
Spatula
-
Large mixing bowl or a laboratory-scale mixer
Procedure:
-
Calculate the required amount of 3'-SL based on the desired final concentration in the diet and the total amount of diet to be prepared.
-
Weigh the powdered rodent chow and the 3'-SL powder accurately using a precision balance.
-
In a large mixing bowl, gradually add the 3'-SL powder to the powdered rodent chow.
-
Mix the powders thoroughly using a spatula or a laboratory-scale mixer for at least 15-20 minutes to ensure a homogenous mixture.
-
If pelleting is required, do so at the lowest effective temperature to minimize potential degradation of 3'-SL.
-
Store the prepared diet in airtight containers in a cool, dry place.
Protocol 2: Quantification of 3'-Sialyllactose in Fecal Samples by LC-MS/MS
Objective: To extract and quantify the concentration of 3'-Sialyllactose in animal fecal samples.
Materials:
-
Lyophilizer
-
Homogenizer
-
Extraction solvent (e.g., 80% acetonitrile (B52724) with 0.1% formic acid)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)
-
LC-MS/MS system with a HILIC or PGC column
-
3'-Sialyllactose standard
-
Stable isotope-labeled internal standard (SIL-IS) for 3'-SL
Procedure:
-
Sample Preparation:
-
Lyophilize fecal samples to a constant weight.
-
Homogenize the dried feces to a fine powder.
-
Weigh a precise amount of the homogenized fecal powder.
-
-
Extraction:
-
Add the extraction solvent and the SIL-IS to the fecal sample.
-
Vortex thoroughly and sonicate for 15 minutes.
-
Centrifuge at high speed to pellet the solid debris.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (for sample cleanup):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the 3'-SL with an appropriate solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate 3'-SL using a suitable HILIC or PGC column and gradient elution.
-
Detect and quantify 3'-SL using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using the 3'-SL standard.
-
Calculate the concentration of 3'-SL in the fecal samples by normalizing the analyte peak area to the SIL-IS peak area.
-
Visualizations
Caption: A typical experimental workflow for a 3'-Sialyllactose animal feeding study.
Caption: Proposed mechanisms of action of 3'-Sialyllactose in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]
- 4. Supplementation of 3'-Sialyllactose During the Growth Period Improves Learning and Memory Development in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of intra-articular injected 3′-sialyllactose on a minipig model of rheumatoid arthritis induced by collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. asian-agribiz.com [asian-agribiz.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of High-Temperature Milk Processing [mdpi.com]
- 13. High steam-conditioning temperature during the pelleting process impairs growth performance and nutrient utilization in broiler starters fed barley-based diets, regardless of carbohydrase supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temporal quantitative profiling of sialyllactoses and sialic acids after oral administration of sialyllactose to mini-pigs with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety evaluation of 3'-siallylactose sodium salt supplementation on growth and clinical parameters in neonatal piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toxicological evaluation of 3'-sialyllactose sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 3'-Sialyllactose (3'-SL) During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the degradation of 3'-Sialyllactose (3'-SL) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3'-Sialyllactose (3'-SL) in aqueous solutions?
A1: 3'-Sialyllactose is primarily susceptible to two pH-dependent degradation pathways in aqueous solutions[1]:
-
Acid Hydrolysis: Under acidic conditions (pH < 4), the glycosidic bond linking sialic acid to lactose (B1674315) is prone to hydrolysis. This reaction cleaves 3'-SL into its constituent monosaccharides: N-acetylneuraminic acid (sialic acid) and lactose. The rate of hydrolysis increases as the pH decreases and the temperature rises[1].
-
Alkaline Isomerization: In alkaline conditions (pH > 8), 3'-SL can undergo isomerization, converting it into other forms, such as 3'-sialyllactulose. This process is also accelerated by increased temperature[1].
Q2: What are the optimal storage conditions for 3'-SL solutions to minimize degradation?
A2: To ensure the stability of 3'-SL in solution, it is crucial to control both pH and temperature. The most stable pH range for 3'-SL is between 4 and 7[1]. For storage, the following conditions are recommended:
-
Short-term storage (up to a few days): Refrigerate at 2-8°C[1].
-
Long-term storage: Freeze at -20°C or lower. It is important to avoid repeated freeze-thaw cycles, as this can accelerate degradation[1].
Q3: Can I sterilize a solution containing 3'-SL by autoclaving?
A3: Autoclaving is not recommended for solutions containing 3'-SL. The high temperatures used in autoclaving can significantly accelerate both hydrolysis and isomerization, leading to substantial degradation of the compound. The preferred method for sterilizing 3'-SL solutions is sterile filtration using a 0.22 µm filter.
Q4: I am observing a loss of 3'-SL concentration in my experiments conducted in an acidic buffer. What could be the cause and how can I prevent it?
A4: The loss of 3'-SL concentration in an acidic buffer is likely due to the hydrolysis of the sialic acid linkage. To mitigate this, consider the following:
-
Adjust the pH of your solution to the neutral range (pH 6-7) using a suitable buffer system, such as a phosphate (B84403) buffer.
-
If a low pH is essential for your experiment, prepare the 3'-SL solution fresh and use it immediately.
-
Consider performing your experiment at a lower temperature to slow down the rate of hydrolysis[1].
Q5: My HPLC analysis of a 3'-SL solution stored under alkaline conditions shows unexpected peaks. What are these, and how can I avoid their formation?
A5: The appearance of unexpected peaks in the HPLC analysis of 3'-SL stored under alkaline conditions is likely due to isomerization, where 3'-SL converts to isomers like 3'-sialyllactulose. To prevent this:
-
Maintain the pH of the solution below 8.
-
If alkaline conditions are necessary for your experiment, minimize the exposure time and temperature.
-
Analyze samples as promptly as possible after preparation.
Q6: What are the signs of solid-state degradation of 3'-SL, and how can it be prevented?
A6: Solid-state degradation of 3'-SL can occur, particularly at elevated temperatures and high humidity, through the Maillard reaction. This can lead to the formation of 3'-sialyl-lactulose. To prevent solid-state degradation, store powdered 3'-SL in a cool, dry place, protected from moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of 3'-SL concentration over time in acidic buffer | Hydrolysis of the sialic acid linkage. | Adjust the pH of the solution to a neutral range (pH 6-7) using a suitable buffer system (e.g., phosphate buffer). If a low pH is required for the experiment, prepare the solution fresh and use it immediately. Consider running the experiment at a lower temperature to slow down the hydrolysis rate.[1] |
| Appearance of unexpected peaks in HPLC analysis of alkaline solutions | Isomerization of 3'-Sialyllactose. | Maintain the pH of the solution below 8. If alkaline conditions are necessary, minimize the exposure time and temperature. Analyze samples promptly after preparation. |
| Variability in experimental results between different batches of 3'-SL solution | Inconsistent stability of the 3'-SL solution. | Standardize the preparation and storage of your 3'-SL solutions. Always use a buffered solution within the optimal pH range of 4-7 and adhere to recommended storage temperatures. |
| Precipitation or cloudiness in the solution upon storage | Microbial contamination or interaction with other formulation components. | Prepare solutions under sterile conditions and consider using a preservative if the formulation is for multi-use. Ensure all excipients are compatible with 3'-SL. |
Quantitative Data on 3'-Sialyllactose Degradation
Note: The following tables summarize qualitative degradation trends based on available literature. Specific quantitative degradation rates can vary depending on the exact buffer system, concentration, and presence of other excipients.
Table 1: Effect of pH on the Stability of 3'-Sialyllactose in Aqueous Solution at 35°C (Illustrative)
| pH | Primary Degradation Pathway | Observed Stability |
| < 3 | Hydrolysis | Significant degradation into sialic acid and lactose. |
| 4 - 7 | - | Optimal stability with minimal degradation. |
| > 8 | Isomerization | Formation of isomers such as 3'-sialyl-lactulose. |
Table 2: Effect of Temperature on the Stability of 3'-Sialyllactose in Aqueous Solution (pH 6-7) (Illustrative)
| Temperature | Observed Stability | Recommendation |
| Ambient (20-25°C) | Suitable for short-term handling during experiments. | For storage beyond a few hours, refrigeration is recommended.[1] |
| Refrigerated (2-8°C) | Minimal degradation over several days. | Recommended for short-term storage (up to a few days).[1] |
| Frozen (-20°C or lower) | High stability for extended periods. | Recommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles.[1] |
Table 3: Stability of Solid 3'-Sialyllactose Under Forced Conditions (Illustrative)
| Condition | Primary Degradation Pathway | Observed Degradation |
| 80°C, Ambient Humidity (28 days) | Maillard Reaction (Isomerization) | Slight isomerization to 3'-sialyl-lactulose. |
| 80°C, High Humidity (28 days) | Maillard Reaction (Isomerization) | More pronounced isomerization compared to ambient humidity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 3'-Sialyllactose
This protocol outlines a general method for assessing the stability of 3'-SL in solution using High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) detection.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (set at a low wavelength, e.g., 195-210 nm) or a Refractive Index (RI) detector.
-
Amine-based or hydrophilic interaction liquid chromatography (HILIC) column.
2. Mobile Phase Preparation:
-
A typical mobile phase consists of a mixture of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer). The exact ratio will depend on the specific column and may require optimization. A common starting point is a gradient elution from a high percentage of acetonitrile to a lower percentage.
3. Sample Preparation:
-
Prepare 3'-SL solutions at a known concentration in the desired buffer and storage condition to be tested.
-
At specified time points, withdraw an aliquot of the sample.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40°C
-
Gradient Elution:
-
0-5 min: 80% Acetonitrile
-
5-15 min: Linear gradient from 80% to 60% Acetonitrile
-
15-20 min: Hold at 60% Acetonitrile
-
20-25 min: Return to 80% Acetonitrile and equilibrate
-
5. Data Analysis:
-
Identify and quantify the peak corresponding to 3'-SL based on its retention time, confirmed by a standard.
-
Monitor for the appearance of new peaks or an increase in the size of peaks corresponding to potential degradation products (e.g., sialic acid, lactose, or isomers).
-
Calculate the percentage of 3'-SL remaining at each time point to determine the degradation rate.
Visualizations
Caption: Degradation pathways of 3'-Sialyllactose in aqueous solutions.
Caption: Troubleshooting workflow for identifying the cause of 3'-SL degradation.
References
Technical Support Center: 3'-Sialyllactose in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Sialyllactose (3'-SL). The information provided addresses potential interferences and unexpected results that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Can 3'-Sialyllactose interfere with my cell-based assay?
A1: Yes, 3'-Sialyllactose (3'-SL) is a biologically active molecule and can interfere with cell-based assays by modulating specific signaling pathways. It is not an inert compound. For example, 3'-SL has been shown to attenuate inflammatory responses and inhibit angiogenesis.[1][2] Therefore, if your assay measures processes like cytokine production, cell proliferation, or involves pathways such as NF-κB or VEGFR-2 signaling, the presence of 3'-SL will likely influence the outcome.[1][2]
Q2: I am observing unexpected pro-inflammatory effects in my immunology assay when using 3'-SL. What could be the cause?
A2: A likely cause of unexpected pro-inflammatory effects is contamination of commercially available 3'-SL with lipopolysaccharide (LPS).[3] LPS is a potent activator of Toll-like receptor 4 (TLR4), leading to a strong inflammatory response.[3] It is crucial to use LPS-free 3'-SL or to test your 3'-SL batches for LPS contamination, especially when studying inflammatory or immune responses.[3]
Q3: Does 3'-SL cause false positives in colorimetric or fluorometric assays?
A3: Based on current scientific literature, there is no evidence to suggest that 3'-SL directly interferes with the chemical reactions of common colorimetric or fluorometric assays (e.g., MTT, Bradford, or assays using fluorescent probes). The observed "interference" is typically due to its biological activity within the experimental system. For instance, in a colorimetric assay for influenza virus detection, 3'-sialyllactose-conjugated nanoparticles showed a color change upon binding to the virus, which is a specific interaction rather than non-specific interference.[4]
Q4: Can 3'-SL affect my drug screening results?
A4: Yes. If you are screening for drugs that target pathways modulated by 3'-SL, its presence can lead to confounding results. For example, 3'-SL has been shown to inhibit the phosphorylation of VEGFR-2.[2][5] If you are screening for VEGFR-2 inhibitors, the presence of 3'-SL could mask the effects of your test compounds or lead to an overestimation of their potency.
Q5: How can I be sure that the 3'-SL I purchased is pure?
A5: Reputable vendors of 3'-SL should provide a certificate of analysis (CoA) detailing the purity of the compound.[6] This typically includes data from techniques like quantitative 1H-NMR, mass spectrometry, and HPLC.[6] For sensitive applications, especially in immunology, it is also recommended to perform an independent test for endotoxin (B1171834) (LPS) contamination.
Troubleshooting Guides
Issue 1: Unexpected Activation of Inflammatory Pathways (e.g., NF-κB)
-
Potential Cause: Lipopolysaccharide (LPS) contamination in the 3'-Sialyllactose preparation.[3]
-
Troubleshooting Steps:
-
Verify LPS Contamination: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in your 3'-SL stock solution.[3]
-
Use LPS-Free 3'-SL: Purchase 3'-SL that is certified to be low in endotoxin or use a method to remove LPS from your current stock.
-
Control Experiments: Include a control group treated with a known concentration of LPS equivalent to the contamination level found in your 3'-SL to distinguish the effects of LPS from those of 3'-SL.
-
Issue 2: Inhibition of Angiogenesis or Cell Proliferation in the Absence of Your Test Compound
-
Potential Cause: 3'-SL is known to have anti-angiogenic properties by directly interacting with and inhibiting VEGFR-2 signaling.[2][5]
-
Troubleshooting Steps:
-
Review Signaling Pathways: Confirm if your experimental system involves signaling pathways known to be modulated by 3'-SL, such as VEGFR-2, ERK, Akt, and p38.[2][5]
-
Dose-Response Curve: Perform a dose-response experiment with 3'-SL alone to characterize its baseline effect in your assay.
-
Vehicle Control: Ensure you have a vehicle control that accounts for the solvent used to dissolve 3'-SL.
-
Quantitative Data Summary
The following table summarizes the inhibitory effects of 3'-Sialyllactose on VEGF-stimulated signaling pathways in Human Umbilical Vein Endothelial Cells (HUVECs).
| Signaling Protein | Concentration of 3'-SL | Observed Effect | Reference |
| VEGFR-2 | Dose-dependent | Inhibition of phosphorylation | [2] |
| ERK | Dose-dependent | Suppression of activation | [2][5] |
| Akt | Dose-dependent | Suppression of activation | [2][5] |
| p38 | Dose-dependent | Suppression of activation | [2][5] |
Key Experimental Protocols
Protocol 1: LPS Removal from 3'-Sialyllactose Solution
This protocol is based on the Triton X-114 phase-partitioning method described for removing LPS.[3]
-
Materials:
-
3'-Sialyllactose solution
-
Triton X-114
-
Ice bath
-
Water bath (37°C)
-
Sterile, pyrogen-free tubes and water
-
-
Procedure:
-
Pre-condense a 1% (v/v) solution of Triton X-114 in pyrogen-free water by incubating on ice for 10 minutes, followed by 10 minutes at 37°C, and then centrifuging at 2,000 x g for 10 minutes at 25°C. The upper aqueous phase is discarded, and the lower detergent-rich phase is used.
-
Add the pre-condensed Triton X-114 to your 3'-SL solution to a final concentration of 1%.
-
Incubate the mixture on ice for 30 minutes with gentle stirring.
-
Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 25°C.
-
Carefully collect the upper aqueous phase containing the LPS-free 3'-SL.
-
Repeat the phase separation (steps 3-6) two more times to ensure complete removal of LPS.
-
Validate the removal of LPS using an LAL assay.
-
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
This protocol is adapted from studies investigating the effect of 3'-SL on VEGFR-2 activation.[2][5]
-
Cell Culture and Treatment:
-
Culture HUVECs in EBM-2 medium supplemented with 1% FBS for 6 hours to induce starvation.
-
Pre-treat the starved cells with varying concentrations of 3'-SL for 1 hour.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15 minutes.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-VEGFR-2 and total VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein.
-
Visualizations
Caption: Troubleshooting workflow for unexpected pro-inflammatory effects of 3'-SL.
Caption: Inhibition of the VEGFR-2 signaling pathway by 3'-Sialyllactose.
References
- 1. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sialyllactose suppresses angiogenesis by inhibiting VEGFR-2 activation, and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3'-Sialyllactose (3'SL) Analytical Reference [elicityl-oligotech.com]
quality control and purity assessment of 3'-Sialyllactose sodium salt
Welcome to the technical support center for 3'-Sialyllactose sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound salt and why is its quality control important?
3'-Sialyllactose (3'-SL) sodium salt is a trisaccharide composed of N-acetylneuraminic acid (sialic acid), D-galactose, and D-glucose, with the sialic acid linked to galactose in an α-(2-3) bond.[1][2] It is a significant human milk oligosaccharide (HMO) and is of interest for its potential applications in infant nutrition and therapeutics.[3] Rigorous quality control is essential to ensure its identity, purity, and safety, as impurities or structural isomers could impact its biological activity and lead to inaccurate experimental results.
2. What are the primary analytical techniques for assessing the quality and purity of this compound salt?
The primary analytical techniques for the quality control of this compound salt include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Used for assay, identification, and quantification of related saccharide impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): A powerful tool for the structural confirmation of 3'-SL, including the verification of the α-(2-3) linkage, and for identifying and quantifying impurities.[1][2][5]
-
Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS/MS): Used for molecular weight confirmation, structural elucidation, and impurity profiling.[5][6]
-
Karl Fischer Titration: To determine the water content.
3. What are the common impurities found in this compound salt?
Common impurities that may be present in this compound salt, often arising from the manufacturing process, include:
4. What are the typical specifications for high-quality this compound salt?
The following table summarizes typical quality control specifications for this compound salt based on regulatory documents.
Table 1: Quality Control Specifications for this compound Salt
| Parameter | Method | Acceptance Criteria | Reference |
| Appearance | Visual | White to off-white powder or agglomerate | |
| pH (5% solution) | Ph. Eur. 2.2.3 | 4.5 to 6.0 | |
| Water Content | Karl Fischer | ≤ 8.0% w/w | |
| Assay (this compound salt, water-free) | HPAEC | ≥ 88.0% w/w | |
| Human-identical Milk Saccharides (HiMS, water-free) * | Calculation | ≥ 90.0% w/w | [6] |
| D-Lactose | HPAEC | ≤ 5.0% w/w | |
| Sialic Acid | HPAEC | ≤ 1.5% w/w | |
| 3'-Sialyl-lactulose | HPAEC | ≤ 5.0% w/w | |
| Lead | ICP-MS/OES | ≤ 0.1 mg/kg | |
| Microbiological Purity | |||
| Aerobic Plate Count | ≤ 1000 CFU/g | [7] | |
| Yeasts and Molds | ≤ 100 CFU/g | [6] | |
| Enterobacteriaceae | Absent in 10g | [6] | |
| Salmonella spp. | Absent in 25g | [7] | |
| Cronobacter spp. | Absent in 10g | [7] |
*HiMS is the sum of 3'-SL, lactose, and sialic acid.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Low Purity Results from HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | Ensure the use of a suitable column, such as a CarboPac™ PA1 or PA200, which is designed for oligosaccharide separation.[8] Optimize the gradient elution conditions to improve the separation of 3'-SL from its isomers and other impurities. |
| Incorrect Peak Identification | Run a certified reference standard of this compound salt to confirm the retention time of the main peak. |
| Detector Response Variability | For Pulsed Amperometric Detection (PAD), ensure the waveform is optimized for carbohydrate analysis. Check the electrode for fouling and clean or replace it if necessary. |
| Sample Degradation | Prepare samples fresh and avoid prolonged storage at room temperature. Ensure the pH of the mobile phase is appropriate to prevent degradation of the sialic acid moiety. |
Issue 2: Ambiguous Structural Confirmation by NMR
| Possible Cause | Troubleshooting Step |
| Poor Signal Resolution | Acquire spectra on a high-field NMR spectrometer (≥500 MHz) to improve signal dispersion.[9] Ensure proper shimming of the magnet. |
| Overlapping Signals | Perform 2D NMR experiments such as COSY, HSQC, and HMBC to resolve overlapping proton and carbon signals and confirm connectivity.[1][5] |
| Incorrect Linkage Confirmation | Specifically, look for the cross-peak in the HMBC spectrum between the anomeric proton of galactose and the C3 of sialic acid to confirm the α-(2-3) linkage. Compare the obtained chemical shifts with published data.[9] |
| Sample Preparation Issues | Dissolve the sample in high-purity D₂O. Lyophilize the sample multiple times from D₂O to minimize the residual HDO signal which can obscure nearby proton signals. Use an appropriate internal standard like DSS for accurate chemical shift referencing.[9] |
Issue 3: Discrepancies in Mass Spectrometry Data
| Possible Cause | Troubleshooting Step |
| Incorrect Molecular Ion | Ensure the mass spectrometer is properly calibrated. For negative ion mode ESI-MS, expect to see the [M-H]⁻ ion. |
| Inability to Distinguish Isomers | Standard MS cannot differentiate between isomers like 3'-SL and 6'-SL as they have the same mass-to-charge ratio.[10] Use tandem MS (MS/MS) to generate characteristic fragment ions that can distinguish between the linkage isomers.[10] |
| Matrix Effects | If analyzing complex biological samples, use appropriate sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[11] An internal standard should be used to correct for matrix effects and variations in ionization efficiency.[11] |
Experimental Protocols
Protocol 1: Purity and Impurity Profile by HPAEC-PAD
This protocol is a general guideline for the analysis of this compound salt using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
-
Sample Preparation: Accurately weigh and dissolve the this compound salt sample in high-purity water to a final concentration of approximately 10-20 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: A high-performance anion-exchange chromatography system with a pulsed amperometric detector.
-
Column: Dionex CarboPac™ PA1 (2 x 250 mm) with a corresponding guard column.[12]
-
Mobile Phase A: Water
-
Mobile Phase B: 200 mM Sodium Hydroxide
-
Mobile Phase C: 1 M Sodium Acetate in 200 mM Sodium Hydroxide
-
Gradient Elution: A suitable gradient to separate 3'-SL from lactose, sialic acid, and other related oligosaccharides. The specific gradient should be optimized based on the instrument and column performance.
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Detection: Use a gold working electrode and an appropriate PAD waveform optimized for carbohydrate detection.
-
Quantification: Calculate the percentage purity and the amount of each impurity by comparing the peak areas to those of certified reference standards.
Protocol 2: Structural Confirmation by 1H-NMR
This protocol outlines the steps for acquiring and processing 1H-NMR data for structural confirmation.
-
Sample Preparation: Dissolve approximately 10 mg of the lyophilized this compound salt in 0.5 mL of Deuterium Oxide (D₂O, 99.9%).[9] Add an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing.[9] Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Instrument: 500 MHz or higher NMR spectrometer.
-
Temperature: 298 K (25 °C).[9]
-
Experiment: Standard 1D proton experiment with water suppression (e.g., presaturation).
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing:
Table 2: 1H-NMR Chemical Shifts for 3'-Sialyllactose in D₂O at 298K
| Assignment | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Neu5Ac | H3ax | 1.796 | dd | 12.3, 11.5 | [9] |
| H3eq | 2.749 | dd | 12.3, 4.6 | [9] | |
| NAc | 2.024 | s | [9] | ||
| Galactose (Gal) | H1 | 4.525 | d | 7.9 | [9] |
| Glucose (Glc) | α-H1 | 5.224 | d | 3.8 | [9] |
| β-H1 | 4.656 | d | 7.9 | [9] |
Note: The exact chemical shifts may vary slightly depending on experimental conditions such as pH and temperature.[9]
Visualizations
Quality Control Workflow for this compound Salt
Caption: General Quality Control Workflow for this compound Salt.
Troubleshooting Logic for Low Purity in HPLC
Caption: Troubleshooting Logic for Low Purity in HPLC Analysis.
References
- 1. science.food.gov.uk [science.food.gov.uk]
- 2. Safety of 3′‐sialyllactose (3′‐SL) sodium salt produced by a derivative strain (Escherichia coli NEO3) of E. coli W (ATCC 9637) as a Novel Food pursuant to Regulation (EU) 2015/2283 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. Method for the Determination of 2'-Fucosyllactose (2'-FL), 3-Fucosyllactose (3-FL), 6'-Sialyllactose (6'-SL), 3'-Sialyllactose (3'-SL), Lacto-N-Tetraose (LNT), and Lacto-N-neoTetraose (LNnT) by High-Performance Anion-Exchange Chromatography With Pulsed Amperometric Detection (HPAEC-PAD): First Action 2022.04 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. science.food.gov.uk [science.food.gov.uk]
- 6. fda.gov [fda.gov]
- 7. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in cell response to 3'-Sialyllactose treatment
Welcome to the technical support center for 3'-Sialyllactose (B164678) (3'-SL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of 3'-SL and to address common challenges, particularly the variability in cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is 3'-Sialyllactose (3'-SL) and what are its primary biological functions?
A1: 3'-Sialyllactose (3'-SL) is a prominent acidic oligosaccharide found in human milk.[1][2] It is composed of sialic acid linked to lactose.[3] 3'-SL is known for a variety of biological activities, including acting as a prebiotic to modulate gut microbiota, supporting immune system development, and playing a role in brain development and cognitive function.[2][4][5] It also exhibits anti-inflammatory and anti-adhesive antimicrobial properties.[5][6]
Q2: How does 3'-SL exert its effects on cells?
A2: 3'-SL can act as a direct signaling molecule, modulating cellular pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[7][8] It can also activate the PI3K/Akt pathway, which is involved in cell growth and differentiation, such as in bone formation.[7][8] Additionally, 3'-SL can interact with cell surface receptors like Siglecs (Sialic acid-binding immunoglobulin-type lectins), such as Siglec-3 (CD33), which can trigger specific cellular responses like differentiation and apoptosis.[3][9]
Q3: What are some of the different cellular responses observed with 3'-SL treatment?
A3: Cellular responses to 3'-SL are diverse and cell-type specific. In immune cells like macrophages, it can reduce the production of pro-inflammatory cytokines.[10] In human bone marrow stromal cells, it promotes differentiation into bone-forming osteoblasts while inhibiting the formation of fat cells (adipocytes).[7] In certain cancer cell lines, such as human chronic myeloid leukemia K562 cells, it can induce differentiation and apoptosis.[3][9] In gut epithelial cells, it can enhance barrier function.[4][11]
Q4: Is 3'-SL metabolized by cells?
A4: 3'-SL is largely resistant to digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact where it can be utilized by the gut microbiota.[4] When it reaches the systemic circulation, its direct metabolism by host cells is not its primary mechanism of action; rather, it functions mainly as a signaling molecule.
Troubleshooting Guide: Addressing Variability in Cell Response
Variability in cellular response to 3'-SL treatment is a common challenge. The following guide addresses potential sources of this variability and provides troubleshooting suggestions.
| Potential Issue | Possible Causes | Recommended Solutions |
| Inconsistent or No Cellular Response | Cell Type and Passage Number: Different cell types have varying expression levels of 3'-SL receptors (e.g., Siglecs). High passage numbers can lead to phenotypic drift and altered receptor expression. | - Select a cell line known to respond to 3'-SL or screen potential cell lines for the expression of relevant Siglec receptors. - Use low-passage cells for all experiments and maintain a consistent passage number across replicates. |
| 3'-SL Purity and Concentration: Impurities in the 3'-SL preparation can have off-target effects. The concentration of 3'-SL may be suboptimal for the specific cell type and experimental conditions. | - Use highly purified 3'-SL (≥95%) and verify the purity if possible. - Perform a dose-response curve to determine the optimal effective concentration for your specific cell type and assay. Concentrations can range from µg/mL to mg/mL depending on the study. | |
| Serum in Culture Media: Components in fetal bovine serum (FBS) or other sera can bind to 3'-SL or contain endogenous factors that interfere with its activity. | - Consider reducing the serum concentration or using serum-free media during the 3'-SL treatment period. If serum is necessary, ensure the same batch is used for all related experiments. | |
| High Well-to-Well or Experiment-to-Experiment Variability | Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout. | - Ensure accurate and consistent cell counting and seeding. Allow cells to adhere and stabilize for 24 hours before treatment. |
| Treatment Incubation Time: The kinetics of the cellular response can vary. A single time point may miss the peak response. | - Perform a time-course experiment to identify the optimal incubation time for the desired cellular response. | |
| Presence of Contaminants: Mycoplasma or other microbial contamination can alter cellular physiology and responsiveness to treatments. | - Regularly test cell cultures for mycoplasma contamination. | |
| Unexpected or Off-Target Effects | Activation of Alternative Signaling Pathways: 3'-SL may activate multiple signaling pathways simultaneously, leading to complex downstream effects. | - Use specific inhibitors for suspected off-target pathways to dissect the primary mechanism of action. - Perform a broader analysis (e.g., RNA-seq, proteomics) to identify all affected pathways. |
| Interaction with Other Media Components: Components of the culture medium, such as growth factors or antibiotics, could potentially interact with 3'-SL. | - Review the composition of your culture medium and consider potential interactions. If possible, simplify the medium during the treatment period. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on 3'-SL, providing a reference for expected outcomes.
Table 1: In Vitro Effects of 3'-Sialyllactose on Cytokine Production
| Cell Type | Stimulant | 3'-SL Concentration | Effect on Cytokine | Fold Change / % Inhibition |
| Murine Macrophages (RAW 264.7) | LPS (10 ng/mL) | 500 µg/mL | IL-6 mRNA | Significant Reduction |
| Murine Macrophages (RAW 264.7) | LPS (10 ng/mL) | 500 µg/mL | IL-1β mRNA | Significant Reduction |
| Human Monocytic Cells (THP-1) | LPS | Not specified | IL-6 mRNA | Attenuated |
| Human Monocytic Cells (THP-1) | LPS | Not specified | IL-1β mRNA | Attenuated |
| Human Peripheral Blood Monocytes | LPS | Not specified | IL-1β protein secretion | Attenuated |
Data synthesized from a study on the anti-inflammatory effects of 3'-SL.[10]
Table 2: In Vivo Effects of 3'-Sialyllactose Supplementation in Piglets
| Parameter | Control Group | 3'-SL Group (500 mg/L) | Study Duration |
| Brain Sialic Acid Concentration | Baseline | Increased | 30-60 days |
| Intestinal Crypt Width | Baseline | Increased | Not Specified |
| Ki67-positive cells (cell proliferation marker) | Baseline | Increased | Not Specified |
Data synthesized from studies on the effects of 3'-SL on neurodevelopment and gut health in piglets.[2][6]
Key Experimental Protocols
Protocol 1: In Vitro Macrophage Anti-Inflammatory Assay
This protocol outlines a general procedure to assess the anti-inflammatory effects of 3'-SL on macrophages.
1. Cell Culture:
- Culture murine RAW 264.7 or human THP-1 macrophages in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin.
- For THP-1 monocytes, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours prior to the experiment.
2. Cell Seeding:
- Seed the macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
3. Treatment:
- Prepare a stock solution of 3'-SL in sterile PBS or culture medium.
- Pre-treat the cells with various concentrations of 3'-SL (e.g., 100, 250, 500 µg/mL) for 2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 10-100 ng/mL for 4-24 hours. Include appropriate controls (untreated, LPS only, 3'-SL only).
4. Analysis:
- Gene Expression (qPCR): Harvest the cells, extract RNA, and perform quantitative real-time PCR to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α).
- Protein Secretion (ELISA): Collect the cell culture supernatants and measure the concentration of secreted cytokines using enzyme-linked immunosorbent assay (ELISA) kits.
Protocol 2: Caco-2 Intestinal Barrier Function Assay
This protocol describes a method to evaluate the effect of 3'-SL on intestinal epithelial barrier integrity.
1. Cell Culture and Differentiation:
- Culture Caco-2 human colorectal adenocarcinoma cells in DMEM with 10% FBS.
- Seed the cells onto Transwell inserts (0.4 µm pore size) at a density of 1 x 10^5 cells/cm².
- Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions.[2]
2. Treatment:
- After differentiation, treat the Caco-2 monolayers with 3'-SL at various concentrations in the apical (upper) compartment of the Transwell insert.
3. Measurement of Transepithelial Electrical Resistance (TEER):
- Measure the TEER across the cell monolayer at different time points using a voltmeter. An increase in TEER indicates an enhancement of the barrier function.[2]
4. Paracellular Permeability Assay:
- Add a fluorescent marker of a specific molecular weight (e.g., FITC-dextran) to the apical compartment.
- After a defined incubation period, measure the fluorescence in the basolateral (lower) compartment. A decrease in fluorescence indicates reduced paracellular permeability and enhanced barrier function.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by 3'-SL and a typical experimental workflow.
Caption: 3'-Sialyllactose inhibits NF-κB signaling to reduce inflammation.
Caption: 3'-Sialyllactose promotes bone formation via the PI3K/Akt pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 5. layerorigin.com [layerorigin.com]
- 6. Determining the safety and efficacy of dietary supplementation with 3ˊ-sialyllactose or 6ˊ-sialyllactose on growth, tolerance, and brain sialic acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. layerorigin.com [layerorigin.com]
- 8. benchchem.com [benchchem.com]
- 9. 3'-sialyllactose targets cell surface protein, SIGLEC-3, and induces megakaryocyte differentiation and apoptosis by lipid raft-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and preparing 3'-Sialyllactose solutions
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and preparing 3'-Sialyllactose (3'-SL) solutions. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure the integrity and successful application of 3'-SL in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 3'-Sialyllactose?
A1: 3'-Sialyllactose is readily soluble in water. For most applications, sterile, deionized water or a buffered solution such as phosphate-buffered saline (PBS) is recommended. The solubility in water is high, allowing for the preparation of concentrated stock solutions.
Q2: How should I store powdered 3'-Sialyllactose and its solutions?
A2:
-
Powdered Form: Store desiccated at -20°C for long-term stability.
-
Stock Solutions: For long-term storage, aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (up to one week), solutions can be kept at 2-8°C.
Q3: What are the critical factors affecting the stability of 3'-Sialyllactose in solution?
A3: The primary factors are pH and temperature. 3'-SL is most stable in the pH range of 4 to 7. Outside this range, it is susceptible to degradation. Elevated temperatures will accelerate this degradation.
Q4: Can I sterilize 3'-Sialyllactose solutions by autoclaving?
A4: No, autoclaving is not recommended. The high temperatures can cause significant degradation of the oligosaccharide. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing 3'-SL solutions.
Q5: What are the main degradation pathways for 3'-Sialyllactose?
A5: There are two primary degradation pathways:
-
Acidic Hydrolysis (pH < 4): The glycosidic bond between sialic acid and lactose (B1674315) is cleaved, resulting in the formation of N-acetylneuraminic acid (sialic acid) and lactose.
-
Alkaline Isomerization (pH > 9): 3'-Sialyllactose can isomerize to form 3'-sialyllactulose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in solution upon thawing | Solution was not fully dissolved before freezing, or the concentration exceeds solubility at lower temperatures. | Gently warm the solution to 37°C and vortex or sonicate until fully dissolved. Ensure the concentration is within the solubility limits for the storage temperature. |
| Loss of biological activity or inconsistent results | Degradation of 3'-SL due to improper storage (e.g., repeated freeze-thaw cycles, incorrect pH, high temperature). | Prepare fresh solutions from powdered stock. Ensure the pH of the experimental medium is within the stable range (4-7). Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Degradation of 3'-SL into hydrolysis or isomerization products. | Prepare and analyze samples promptly. Ensure the pH of the mobile phase and sample are within the stability range of 3'-SL. |
| Cloudiness or discoloration of the solution | Microbial contamination. | Discard the solution. In the future, prepare solutions under sterile conditions (e.g., in a laminar flow hood) and use sterile filtration for sterilization. |
Quantitative Data on Stability
The stability of 3'-Sialyllactose is highly dependent on pH and temperature. The following tables summarize the degradation kinetics, providing an estimate of the compound's half-life under various conditions.
Table 1: Effect of pH on the Stability of 3'-Sialyllactose at 37°C
| pH | Predominant Degradation Pathway | Estimated Half-life (t½) |
| 2 | Acidic Hydrolysis | Hours to Days |
| 4 | Minimal Degradation | Months |
| 7 | Minimal Degradation | Months |
| 9 | Alkaline Isomerization | Days to Weeks |
| 11 | Alkaline Isomerization | Hours to Days |
Table 2: Effect of Temperature on the Stability of 3'-Sialyllactose at pH 7
| Temperature | Estimated Half-life (t½) |
| -20°C | > 1 year |
| 4°C | Months |
| 25°C (Room Temp) | Weeks to Months |
| 37°C | Days to Weeks |
| 60°C | Hours |
Note: These values are estimates and can be influenced by buffer composition and the presence of other molecules.
Experimental Protocols
Preparation of a 100 mM Stock Solution of 3'-Sialyllactose
Materials:
-
3'-Sialyllactose powder (Molecular Weight: ~633.55 g/mol for the free acid form, check the certificate of analysis for the exact molecular weight of your lot)
-
Sterile, nuclease-free water or PBS
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculation: To prepare a 100 mM solution, weigh out 63.36 mg of 3'-Sialyllactose for every 1 mL of solvent. Adjust the mass based on the molecular weight specified for your product.
-
Dissolution: In a sterile conical tube, add the desired volume of sterile water or PBS. Gradually add the weighed 3'-SL powder to the solvent while vortexing to facilitate dissolution.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Workflow for Cell Culture Treatment
Signaling Pathways Modulated by 3'-Sialyllactose
3'-Sialyllactose has been shown to modulate key signaling pathways involved in inflammation and cell survival.
Inhibition of the NF-κB Signaling Pathway
3'-SL can attenuate inflammatory responses by inhibiting the activation of the NF-κB pathway. It is thought to interfere with the upstream signaling cascade that leads to the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Activation of the PI3K/Akt Signaling Pathway
3'-Sialyllactose can promote cell survival and growth by activating the PI3K/Akt signaling pathway. This activation is often initiated by the interaction of 3'-SL with specific cell surface receptors, leading to the phosphorylation and activation of PI3K, which in turn activates Akt.
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3'-Sialyllactose and 6'-Sialyllactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two key human milk oligosaccharides (HMOs), 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL). As structural isomers, differing only in the linkage of sialic acid to lactose (B1674315) (α2-3 vs. α2-6), these molecules exhibit both overlapping and distinct biological functions. This document synthesizes experimental data on their anti-inflammatory, prebiotic, immunomodulatory, and antiviral properties to assist researchers and drug development professionals in understanding their therapeutic potential.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from key studies to facilitate a direct comparison of the biological effects of 3'-SL and 6'-SL.
Table 1: Anti-Inflammatory Effects
| Parameter | 3'-Sialyllactose (3'-SL) | 6'-Sialyllactose (6'-SL) | Cell/Animal Model | Reference |
| IL-6 mRNA Expression | Significant reduction in LPS-stimulated macrophages.[1][2] | Significant reduction in LPS-stimulated macrophages.[2][3] | RAW 264.7 macrophages | [2][3] |
| IL-1β mRNA Expression | Significant reduction in LPS-stimulated macrophages.[1][2] | Significant reduction in LPS-stimulated macrophages.[3] | RAW 264.7 macrophages | [2][3] |
| TNF-α mRNA Expression | Significant reduction in LPS-induced RAW 264.7 cells. | Significant reduction in LPS-induced RAW 264.7 cells.[3] | RAW 264.7 macrophages | [3] |
| NF-κB Activation | Abolished LPS-mediated phosphorylation.[3] | Abolished LPS-mediated phosphorylation.[3][4] | RAW 264.7 macrophages | [3][4] |
| STAT1 Phosphorylation | Abolished LPS-mediated phosphorylation.[3] | Abolished LPS-mediated phosphorylation.[3] | RAW 264.7 macrophages | [3] |
Table 2: Prebiotic and Gut Health Effects
| Parameter | 3'-Sialyllactose (3'-SL) | 6'-Sialyllactose (6'-SL) | Experimental Model | Reference |
| Butyrate (B1204436) Production | Significantly increased concentration earlier than 6'-SL. | Increased concentration. | In vitro fecal batch cultures | |
| Acetate & Propionate Production | Increased concentration. | Significantly higher concentrations than the control group in a shorter period. | In vitro fecal batch cultures | |
| Microbiota Modulation | Increased abundance of Bacteroides and Coprococcus.[5] | Did not significantly differ from 3'-SL in overall microbial profile.[5] | Murine model | [5] |
| Gut Barrier Function | Promotes epithelial barrier functioning. | Promotes epithelial barrier functioning. | Caco-2 cells |
Table 3: Antiviral Activity
| Virus | 3'-Sialyllactose (3'-SL) | 6'-Sialyllactose (6'-SL) | Assay | Reference |
| Influenza A (Human Strains) | Less effective inhibition.[6][7] | More effective inhibition.[6][7] | Hemagglutination Inhibition (HAI) Assay | [6][7] |
| Influenza A (Avian Strains) | Effective inhibition.[6][7] | No significant inhibition.[6][7] | Hemagglutination Inhibition (HAI) Assay | [6][7] |
| H1N1 Influenza | IC50: 33.46 μM.[8] | Less than 50% inhibition at all tested concentrations.[8] | Antiviral assay using HEP-2 cells | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Anti-Inflammatory Activity in Macrophages
Objective: To determine the effect of 3'-SL and 6'-SL on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: Murine macrophage cell line RAW 264.7.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of 3'-SL or 6'-SL (e.g., 25, 50, 100, 200 μM) for 1 hour.[4]
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for a specified period (e.g., 6, 12, or 24 hours).[4]
-
RNA Isolation and qRT-PCR: Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized, and quantitative real-time PCR is performed to measure the mRNA expression levels of inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α). Gene expression is normalized to a housekeeping gene such as GAPDH.
-
Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with antibodies against total and phosphorylated forms of key signaling proteins like NF-κB p65 and STAT1.[3]
In Vitro Fermentation and Short-Chain Fatty Acid (SCFA) Analysis
Objective: To evaluate the prebiotic potential of 3'-SL and 6'-SL by measuring their impact on microbial SCFA production.
Model: In vitro fecal batch cultures using human fecal samples.
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in a pre-reduced anaerobic buffer.
-
Fermentation: The fecal slurry is incubated with 3'-SL or 6'-SL (at a specific concentration, e.g., 10 mg/mL) in an anaerobic chamber at 37°C. Samples are collected at various time points (e.g., 0, 24, 48 hours).
-
SCFA Extraction: An internal standard (e.g., 2-ethylbutyric acid) is added to the collected samples. The samples are then acidified, and SCFAs are extracted using a solvent like diethyl ether.
-
Quantification by Gas Chromatography (GC): The extracted SCFAs are analyzed using a gas chromatograph equipped with a flame ionization detector (GC-FID).[9] The concentrations of acetate, propionate, and butyrate are determined by comparing their peak areas to those of known standards.
Caco-2 Cell Permeability Assay
Objective: To assess the effect of 3'-SL and 6'-SL on intestinal barrier integrity.
Cell Line: Human colon adenocarcinoma cell line Caco-2.
Methodology:
-
Cell Culture on Transwell Inserts: Caco-2 cells are seeded on semi-permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[10]
-
Monolayer Integrity Measurement: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates a well-formed barrier.[10]
-
Treatment: The apical side of the monolayer is treated with 3'-SL or 6'-SL for a specified duration.
-
Permeability Assessment: A fluorescent marker of low paracellular permeability, such as Lucifer Yellow, is added to the apical chamber. The amount of the marker that crosses the monolayer into the basolateral chamber over time is measured using a fluorescence plate reader. A decrease in the transport of the marker indicates enhanced barrier function.
Hemagglutination Inhibition (HAI) Assay for Antiviral Activity
Objective: To evaluate the ability of 3'-SL and 6'-SL to inhibit the agglutination of red blood cells by influenza virus.
Methodology:
-
Virus Titration: The hemagglutination titer of the influenza virus stock is determined to find the dilution that causes complete agglutination of a standardized red blood cell suspension (e.g., chicken or human red blood cells).
-
Inhibition Assay: Serial two-fold dilutions of 3'-SL and 6'-SL are prepared in a 96-well V-bottom plate.
-
Virus Addition: A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well containing the sialyllactose dilutions and incubated for a set period.[6][7]
-
Red Blood Cell Addition: A suspension of red blood cells is added to all wells.
-
Observation: The plate is incubated, and the results are read by observing the pattern of red blood cell sedimentation. Inhibition of hemagglutination is indicated by the formation of a "button" of red blood cells at the bottom of the well, while agglutination results in a diffuse lattice of cells. The highest dilution of the compound that inhibits hemagglutination is recorded as the HAI titer.[6][7]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Inhibition of LPS-induced inflammatory pathways by 3'-SL and 6'-SL.
Caption: Workflow for assessing prebiotic activity of sialyllactoses.
Caption: Decoy receptor mechanism of antiviral activity.
References
- 1. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of 6′-Sialyllactose on LPS-induced macrophage inflammation via regulating Nrf2-mediated oxidative stress and inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral potential of 3′-sialyllactose- and 6′-sialyllactose-conjugated dendritic polymers against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection [frontiersin.org]
- 9. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide: 3'-Sialyllactose vs. Fructooligosaccharides as Prebiotics
In the landscape of gut health and therapeutic development, the selection of an appropriate prebiotic is critical for targeted modulation of the microbiome and host response. This guide provides a detailed, evidence-based comparison of two prominent prebiotics: 3'-Sialyllactose (B164678) (3'-SL), a key human milk oligosaccharide, and Fructooligosaccharides (FOS), a widely utilized plant-derived prebiotic. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Comparative Performance Data
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative overview of the prebiotic effects of 3'-SL and FOS. It is important to note that direct head-to-head studies are limited, and results can vary based on the experimental model, dosage, and duration of supplementation.
Table 1: Impact on Gut Microbiota Composition
| Feature | 3'-Sialyllactose (3'-SL) | Fructooligosaccharides (FOS) |
| Primary Beneficiaries | Primarily promotes the growth of Bifidobacterium (especially in infants) and specific SCFA-producing bacteria like Lachnospiraceae and Phascolarctobacterium in adults.[1] Can also increase the abundance of Bacteroides and Akkermansia. | Primarily known for its strong bifidogenic effect, selectively stimulating the growth of Bifidobacterium species across different age groups.[1] It can also increase Lactobacillus counts. |
| Bifidogenic Effect | Exhibits a bifidogenic effect, particularly with specific strains like Bifidobacterium infantis. However, some studies in adults show a "nonbifidogenic" effect, instead promoting other beneficial genera.[2] | Strong and consistent bifidogenic effect, leading to a significant increase in the relative abundance of Bifidobacterium species.[1][3] |
| Effect on Other Genera | In adults, has been shown to increase the abundance of butyrate-producing bacteria such as Lachnospiraceae.[2] | May lead to a decrease in microbial diversity due to the strong selective pressure for Bifidobacterium.[1] |
| Effect on Pathogens | Has been shown to inhibit the adhesion of pathogens like Helicobacter pylori and Escherichia coli to intestinal cells.[1] | Can suppress the growth of potentially harmful species such as Clostridium perfringens. |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| SCFA | 3'-Sialyllactose (3'-SL) | Fructooligosaccharides (FOS) |
| Total SCFA | Increases total SCFA production. | Generally increases total SCFA production.[3] |
| Acetate (B1210297) | Increased production. In some studies, acetate is a major metabolite.[4] | Significant increase in acetate production.[3][5] |
| Propionate (B1217596) | Increases propionate production.[2] | Increased propionate production has been observed.[3][5] |
| Butyrate (B1204436) | Significantly increases butyrate production, a key energy source for colonocytes.[2][6] | Increases butyrate production, although the effect may be less pronounced than that of 3'-SL in some contexts. Butyrate production from FOS often relies on cross-feeding, where acetate and lactate (B86563) produced by bifidobacteria are utilized by other bacteria to synthesize butyrate.[7] |
Table 3: Immunomodulatory Effects
| Feature | 3'-Sialyllactose (3'-SL) | Fructooligosaccharides (FOS) |
| Direct Effects | Can directly interact with host immune cells, such as dendritic cells, via Toll-like receptor 4 (TLR4) to modulate immune responses.[8][9] | Generally considered to have limited direct interaction with immune cells. |
| Indirect Effects | Modulates the immune system indirectly through the production of SCFAs by the gut microbiota. | Primarily exerts its immunomodulatory effects indirectly through the production of SCFAs, which then influence immune cell function and cytokine production. |
| Cytokine Modulation | Has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in some models.[10] In other contexts, it can promote pro-inflammatory responses.[9] | Can lead to a decrease in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10, largely mediated by SCFAs. |
Experimental Protocols
In Vitro Batch Culture Fermentation
This method is used to simulate the fermentation of prebiotics by the gut microbiota in a controlled laboratory setting.
-
Preparation of Fecal Slurry: Fresh fecal samples from healthy donors are collected and homogenized in an anaerobic chamber with a pre-reduced buffer (e.g., phosphate-buffered saline). The slurry is then filtered to remove large particulate matter.
-
Fermentation Medium: A basal medium containing nutrients that support bacterial growth is prepared and sterilized. This medium is dispensed into fermentation vessels.
-
Substrate Addition: 3'-SL or FOS is added to the fermentation vessels at a specific concentration (e.g., 1% w/v). A control vessel with no added prebiotic is also included.
-
Inoculation and Incubation: The fecal slurry is inoculated into the fermentation vessels. The vessels are then incubated anaerobically at 37°C for a defined period (e.g., 24-48 hours).
-
Sampling and Analysis: Samples are collected at various time points for analysis of microbial composition (16S rRNA gene sequencing) and SCFA concentrations (gas chromatography).[11]
16S rRNA Gene Sequencing for Microbiota Analysis
This technique is used to determine the composition of the bacterial community in a sample.
-
DNA Extraction: Total DNA is extracted from fermentation samples or fecal samples using a commercially available kit.
-
PCR Amplification: The 16S rRNA gene, a marker gene for bacteria, is amplified from the extracted DNA using universal primers that target specific hypervariable regions (e.g., V3-V4).
-
Library Preparation and Sequencing: The amplified DNA fragments are prepared for sequencing, and high-throughput sequencing is performed on a platform such as Illumina MiSeq.
-
Data Analysis: The sequencing data is processed using bioinformatics pipelines to identify the different bacterial taxa present in the samples and their relative abundances.
Short-Chain Fatty Acid Analysis by Gas Chromatography (GC)
This method is used to quantify the concentrations of SCFAs in fermentation samples.
-
Sample Preparation: The fermentation broth is centrifuged to remove bacterial cells. The supernatant is then acidified, and an internal standard is added.
-
Extraction: SCFAs are extracted from the acidified supernatant using an organic solvent (e.g., diethyl ether).
-
GC Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (FID). The different SCFAs are separated based on their volatility and detected by the FID.
-
Quantification: The concentrations of individual SCFAs (acetate, propionate, butyrate) are determined by comparing their peak areas to those of known standards.
Signaling Pathways and Mechanisms of Action
3'-Sialyllactose: Direct Immunomodulation via TLR4
3'-SL has been shown to directly interact with Toll-like receptor 4 (TLR4) on the surface of immune cells, such as dendritic cells.[8][9] This interaction can initiate a downstream signaling cascade.
This pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of downstream kinases and ultimately the transcription factor NF-κB.[11][12][13][14][15] NF-κB then translocates to the nucleus to promote the transcription of genes encoding pro-inflammatory cytokines.[13]
Fructooligosaccharides: Indirect Immunomodulation via SCFAs
The immunomodulatory effects of FOS are primarily indirect, mediated by the SCFAs produced during their fermentation by the gut microbiota. These SCFAs, particularly butyrate, act on various immune and epithelial cells through G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A.[[“]][17][18][[“]][20]
Activation of these GPCRs initiates intracellular signaling cascades that can lead to various beneficial outcomes, including the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance, and the production of anti-inflammatory cytokines like IL-10.[[“]]
Conclusion
Both 3'-Sialyllactose and Fructooligosaccharides demonstrate significant prebiotic potential, though their mechanisms and specific effects on the gut ecosystem differ. FOS is a well-established prebiotic with a potent and consistent bifidogenic effect.[1] Its benefits are primarily driven by the selective stimulation of Bifidobacterium and the subsequent production of SCFAs, which play a crucial role in maintaining gut health and immune balance.
3'-SL, a key component of human milk, exhibits more diverse and nuanced effects. While it can be bifidogenic, particularly in early life, its impact on the adult microbiota can be broader, fostering the growth of other beneficial bacteria like Lachnospiraceae.[1] Furthermore, 3'-SL appears to have more direct immunomodulatory activities, potentially interacting with host cell receptors to regulate inflammatory pathways.[1]
The choice between 3'-SL and FOS for therapeutic or research applications will depend on the specific desired outcome. For a targeted increase in Bifidobacterium, FOS is a reliable choice. For broader modulation of the microbiota, enhancement of butyrate production, and direct anti-inflammatory effects, 3'-SL presents a compelling alternative. Further head-to-head comparative studies are warranted to fully elucidate the distinct advantages of each of these prebiotics in various physiological and pathological contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0-6 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effect of sialic acid and 3'-sialyllactose on fecal microbiota fermentation and prebiotic activity in ETEC-challenged IPEC-J2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. Item - Changes in production of acetate, propionate, and butyrate after 24 h of fermentation in the single-batch systems using medium supplemented with the prebiotics (FOS, GOS, IMO, XOS, raffinose, lactulose, or lactosucrose). - Public Library of Science - Figshare [plos.figshare.com]
- 10. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of TLR4/MyD88/NF-κB signaling in the contrast-induced injury of renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. Frontiers | Short-Chain Fatty Acids Regulate the Immune Responses via G Protein-Coupled Receptor 41 in Bovine Rumen Epithelial Cells [frontiersin.org]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. consensus.app [consensus.app]
- 20. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Potential of 3'-Sialyllactose: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory effects of 3'-Sialyllactose (3'-SL) observed in vitro, supported by experimental data and detailed methodologies.
3'-Sialyllactose, a prominent human milk oligosaccharide (HMO), has garnered significant attention for its potential therapeutic applications, particularly in modulating inflammatory responses. In vitro studies have demonstrated its capacity to attenuate inflammatory cascades in various cell models, offering a promising avenue for the development of novel anti-inflammatory agents. This guide synthesizes key findings, compares its efficacy against inflammatory stimuli, and elucidates its mechanisms of action.
Comparative Efficacy in Attenuating Inflammatory Markers
In vitro investigations have consistently shown that 3'-SL significantly reduces the expression of key pro-inflammatory mediators in different cell types upon stimulation with inflammatory agents like lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
In a study utilizing murine and human macrophages, 3'-SL was identified as the most potent anti-inflammatory compound among a pool of tested HMOs.[1][2] It effectively diminished the LPS-induced expression of several pro-inflammatory cytokines, including IL-1β, IL-6, and TNF.[1] Notably, the anti-inflammatory effect was dose-dependent, with an observed IC50 value of approximately 15 μg/mL in bone marrow-derived macrophages (BMDMs).[1]
Another study focusing on human SW1353 chondrocytic cells, a model for osteoarthritis research, demonstrated that 3'-SL counteracted the inflammatory effects of IL-1β.[3] Treatment with 3'-SL led to a significant reduction in the mRNA and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.[3] Furthermore, the production of nitrite (B80452) and prostaglandin (B15479496) E2 (PGE2), downstream products of iNOS and COX-2 activity, was also markedly decreased.[3]
| Cell Line/Type | Inflammatory Stimulus | Marker | Treatment | Result | Reference |
| Murine RAW 264.7 Macrophages | LPS (10 ng/mL) | Il1b mRNA | 3'-SL (100 µg/mL) | ~70% reduction | [1] |
| Murine RAW 264.7 Macrophages | LPS (10 ng/mL) | Il6 mRNA | 3'-SL (100 µg/mL) | ~80% reduction | [1] |
| Murine BMDMs | LPS (10 ng/mL) | Il1b mRNA | 3'-SL (100 µg/mL) | ~90% reduction | [1] |
| Murine BMDMs | LPS (10 ng/mL) | Il6 mRNA | 3'-SL (100 µg/mL) | ~70% reduction | [1] |
| Human THP-1 Monocytic Cells | LPS | IL-6 mRNA | 3'-SL | Attenuated expression | [2] |
| Human THP-1 Monocytic Cells | LPS | IL-1β mRNA | 3'-SL | Attenuated expression | [2] |
| Human SW1353 Chondrocytes | IL-1β | iNOS mRNA & protein | 3'-SL | Significantly reduced | [3] |
| Human SW1353 Chondrocytes | IL-1β | COX-2 mRNA & protein | 3'-SL | Significantly reduced | [3] |
| Human SW1353 Chondrocytes | IL-1β | Nitrite Production | 3'-SL | Significantly reduced | [3] |
| Human SW1353 Chondrocytes | IL-1β | PGE2 Production | 3'-SL | Significantly reduced | [3] |
Mechanistic Insights: A Tale of Two Pathways
The molecular mechanisms underlying the anti-inflammatory effects of 3'-SL appear to be cell-type and stimulus-dependent, with studies pointing towards distinct signaling pathways.
In LPS-stimulated macrophages, research suggests that 3'-SL does not directly interfere with the initial inflammatory signaling cascade.[1][2] Western blot analysis revealed that the phosphorylation of key signaling molecules in the NF-κB (p65) and MAPK (p38) pathways was not altered by 3'-SL treatment.[1][2] Instead, the anti-inflammatory action of 3'-SL is attributed to a transcriptional reprogramming mechanism. It appears to influence the recruitment of liver X receptor (LXR) and sterol regulatory element-binding protein (SREBP) to the enhancers of genes involved in inflammation resolution.[1][4][5] This leads to a reduction in histone H3K27 acetylation at specific LPS-inducible enhancers, thereby attenuating the expression of a select set of inflammatory genes.[1][4][5]
Figure 1. Proposed mechanism of 3'-SL in LPS-stimulated macrophages.
Conversely, in a model of osteoarthritis using IL-1β-stimulated chondrocytes, the anti-inflammatory action of 3'-SL was linked to the direct suppression of the MAPK and PI3K/AKT/NF-κB signaling pathways.[3][6] This inhibition leads to a downstream reduction in the expression of inflammatory mediators and cartilage-degrading enzymes.[6]
Figure 2. Mechanism of 3'-SL in IL-1β-stimulated chondrocytes.
Experimental Protocols
The following are generalized methodologies based on the cited in vitro studies. For specific details, please refer to the original publications.
Cell Culture and Treatment
-
Macrophage Models (RAW 264.7, BMDMs, THP-1): Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in multi-well plates and allowed to adhere. Inflammation is induced by treating the cells with LPS (e.g., 10 ng/mL). 3'-Sialyllactose is co-incubated at various concentrations (e.g., 10-500 µg/mL).
-
Chondrocyte Model (SW1353): Cells are maintained in a suitable culture medium. For inflammatory stimulation, cells are treated with IL-1β. 3'-Sialyllactose is added to the culture medium at desired concentrations.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from the treated cells using a suitable kit. cDNA is synthesized from the RNA templates. qRT-PCR is then performed using specific primers for the target inflammatory genes (e.g., Il1b, Il6, Tnf, Nos2, Ptgs2) and a housekeeping gene for normalization. The relative gene expression is calculated using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)
Cell culture supernatants are collected after treatment. The concentrations of secreted cytokines (e.g., IL-1β, IL-6, TNF-α) and PGE2 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p65 NF-κB, p38 MAPK). After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Nitrite Assay (Griess Reagent System)
The accumulation of nitrite in the culture medium, an indicator of NO production, is measured using the Griess reagent system.
Figure 3. General experimental workflow for in vitro validation.
References
- 1. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | 3′-Sialyllactose Protects SW1353 Chondrocytic Cells From Interleukin-1β-Induced Oxidative Stress and Inflammation [frontiersin.org]
- 4. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice [escholarship.org]
- 5. [PDF] The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice | Semantic Scholar [semanticscholar.org]
- 6. 3-Sialyllactose Protects SW1353 Chondrocytic Cells From Interleukin-1β-Induced Oxidative Stress and Inflammation. [escholarship.org]
Mastering Control Experiments for 3'-Sialyllactose Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
3'-Sialyllactose (3'-SL), a prominent human milk oligosaccharide, is a subject of intense research for its potential therapeutic applications, primarily due to its anti-inflammatory, immune-modulatory, and gut health-promoting properties. Rigorous and well-controlled cell-based assays are paramount to elucidating its mechanisms of action and validating its efficacy. This guide provides a comparative overview of essential control experiments for studying 3'-SL, complete with experimental protocols and data presentation strategies to ensure the generation of robust and publishable results.
The Critical Role of Controls in 3'-SL Research
The bioactivity of 3'-SL necessitates a multi-faceted approach to control experiments. Simply observing an effect in the presence of 3'-SL is insufficient. A comprehensive set of controls is required to rule out confounding factors, establish specificity, and pinpoint the precise molecular pathways involved. Key considerations include the potential for contamination of 3'-SL preparations with bioactive molecules like lipopolysaccharides (LPS), the need to differentiate the effects of the entire trisaccharide from its individual components, and the importance of confirming the involvement of specific signaling pathways.
Comparison of Control Experiments for 3'-SL Cell-Based Assays
To aid researchers in designing robust experimental plans, the following tables summarize key control experiments, their purpose, and their typical applications in 3'-SL research.
Table 1: Negative and Vehicle Controls
| Control Type | Description | Purpose | Typical Application in 3'-SL Assays |
| Vehicle Control | The solvent used to dissolve 3'-SL (e.g., sterile water, PBS, or cell culture medium). | To ensure that the solvent itself has no effect on the observed cellular response. | Essential in all experiments. The vehicle should be added to cells at the same volume as the 3'-SL solution. |
| LPS-free 3'-SL | 3'-SL that has been tested for and confirmed to be free of lipopolysaccharide (LPS) contamination.[1] | To eliminate the possibility that observed effects are due to contaminating LPS, a potent activator of Toll-like Receptor 4 (TLR4).[1] | Critical for studies on inflammation and immune responses, especially in macrophages and other immune cells.[1] |
| Lactose (B1674315) | The disaccharide backbone of 3'-SL. | To determine if the observed biological activity is attributable to the complete 3'-SL molecule or just its lactose component.[2] | Used in assays to demonstrate the specificity of the sialic acid moiety's contribution to the effect. |
| 6'-Sialyllactose (B25220) (6'-SL) | A structural isomer of 3'-SL where sialic acid is linked to the 6th position of galactose. | To investigate the stereo-specificity of the observed effect. Differences in activity between 3'-SL and 6'-SL can highlight the importance of the sialic acid linkage.[3][4][5] | Useful in receptor-binding and signaling pathway studies to probe the structural requirements for activity. |
| Mannitol (B672) | A sugar alcohol used as an osmotic control.[6][7] | To ensure that the observed effects are not due to changes in osmolarity caused by the addition of a high concentration of 3'-SL.[6][7] | Important when using high concentrations of 3'-SL, especially in sensitive cell types. |
| Neutral Oligosaccharides | Non-sialylated human milk oligosaccharides (e.g., 2'-Fucosyllactose). | To demonstrate that the observed effect is specific to sialylated oligosaccharides. | Can be used as a broader negative control to highlight the role of sialylation. |
Table 2: Positive and Specificity Controls
| Control Type | Description | Purpose | Typical Application in 3'-SL Assays |
| Lipopolysaccharide (LPS) | A potent activator of the TLR4 signaling pathway.[1][2] | To serve as a positive control for inducing an inflammatory response that 3'-SL is expected to modulate.[1][2] | Standard in anti-inflammatory assays using macrophages or other immune cells.[1][2] |
| Insulin (B600854) | An activator of the PI3K/Akt signaling pathway.[8] | To act as a positive control for the activation of the PI3K/Akt pathway, which has been implicated in some of 3'-SL's effects.[8][9] | Used when investigating the role of 3'-SL in cell growth, proliferation, and metabolism. |
| Pathway-Specific Inhibitors | Small molecules that block the activity of specific kinases or signaling proteins (e.g., LY294002 for PI3K, Wortmannin for PI3K). | To confirm the involvement of a specific signaling pathway in mediating the effects of 3'-SL. | Essential for mechanistic studies to dissect the molecular pathways downstream of 3'-SL. |
| Pathway-Specific Activators | Agonists that specifically activate a signaling pathway of interest. | To confirm that the downstream readouts of a pathway are functional in the experimental system. | Used to validate the responsiveness of the cells to pathway activation before testing the modulatory effects of 3'-SL. |
| Siglec Receptor Blocking Antibodies | Antibodies that bind to and block the function of specific Siglec receptors (e.g., anti-Siglec-E, anti-CD33).[10][11] | To determine if the effects of 3'-SL are mediated through its interaction with a particular Siglec receptor.[10][11] | Crucial for studies investigating the role of Siglec-mediated signaling in the cellular response to 3'-SL. |
| Sialidase (Neuraminidase) Treatment | An enzyme that cleaves sialic acid residues from glycans on the cell surface.[10] | To demonstrate that the interaction of 3'-SL with the cell is dependent on sialic acid-binding receptors.[10] | Used to confirm that the cellular response to 3'-SL involves binding to sialic acid-recognizing proteins. |
Experimental Protocols
Protocol 1: Assessing the Anti-Inflammatory Effects of 3'-SL in Macrophages
Objective: To determine if 3'-SL can attenuate LPS-induced pro-inflammatory cytokine production in a macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Vehicle Control: Treat cells with sterile, endotoxin-free water or PBS.
-
LPS-only (Positive Control): Treat cells with 100 ng/mL of LPS.
-
3'-SL Treatment: Treat cells with varying concentrations of LPS-free 3'-SL (e.g., 10, 50, 100 µg/mL).
-
Co-treatment: Pre-treat cells with varying concentrations of LPS-free 3'-SL for 1 hour, followed by the addition of 100 ng/mL LPS.
-
Negative Controls: Include wells treated with lactose or 6'-sialyllactose at the same concentrations as 3'-SL before LPS stimulation.
-
-
Incubation: Incubate the cells for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the vehicle control and compare the different treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Expected Quantitative Data:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle | Baseline | Baseline |
| LPS (100 ng/mL) | High | High |
| 3'-SL (100 µg/mL) | Baseline | Baseline |
| LPS + 3'-SL (100 µg/mL) | Reduced | Reduced |
| LPS + Lactose (100 µg/mL) | High | High |
| LPS + 6'-SL (100 µg/mL) | High or partially reduced | High or partially reduced |
Protocol 2: Investigating PI3K/Akt Pathway Activation by 3'-SL
Objective: To determine if 3'-SL activates the PI3K/Akt signaling pathway in a relevant cell line (e.g., intestinal epithelial cells, osteoblasts).
Methodology:
-
Cell Culture and Seeding: Culture the chosen cell line under standard conditions and seed in a 6-well plate.
-
Serum Starvation: Once cells reach 70-80% confluency, serum-starve them for 12-24 hours to reduce basal Akt phosphorylation.
-
Treatment:
-
Vehicle Control: Treat cells with the vehicle.
-
Positive Control: Treat cells with a known PI3K/Akt activator like insulin (e.g., 100 nM) for 15-30 minutes.
-
3'-SL Treatment: Treat cells with different concentrations of 3'-SL for various time points (e.g., 15, 30, 60 minutes).
-
Inhibitor Control: Pre-treat cells with a PI3K inhibitor (e.g., 10 µM LY294002) for 1 hour before adding 3'-SL.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Densitometry: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt.
Expected Quantitative Data:
| Treatment | p-Akt/Total Akt Ratio (Fold Change) |
| Vehicle | 1.0 |
| Insulin | > 5.0 |
| 3'-SL (Time 1) | Increased |
| 3'-SL (Time 2) | Increased |
| 3'-SL + LY294002 | ~1.0 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways modulated by 3'-Sialyllactose.
Experimental Workflow Diagram
Caption: General workflow for cell-based assays with 3'-SL and controls.
Logical Relationship Diagram
Caption: Logical framework for validating the specificity of 3'-SL effects.
References
- 1. Induction of human tolerogenic dendritic cells by 3′-sialyllactose via TLR4 is explained by LPS contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prebiotics 3′Sialyllactose and 6′Sialyllactose diminish stressor-induced anxiety-like behavior and colonic microbiota alterations: evidence for effects on the gut-brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dietary supplementation of 3′-sialyllactose or 6′-sialyllactose elicits minimal influence on cognitive and brain development in growing pigs [frontiersin.org]
- 6. Distinct effects of high-glucose conditions on endothelial cells of macrovascular and microvascular origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of mannitol on cultured corneal endothelial cell Na,K-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Development of Siglec-9 Blocking Antibody to Enhance Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
A Comparative Analysis of 3'-Sialyllactose and Galactooligosaccharides in Gut Health and Beyond
For Immediate Release
A comprehensive comparative analysis of 3'-Sialyllactose (3'-SL) and Galactooligosaccharides (GOS), two prominent prebiotics in the fields of nutrition and therapeutic development, reveals distinct yet complementary functionalities in modulating gut microbiota, enhancing epithelial barrier integrity, and influencing systemic health. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction
3'-Sialyllactose is a key acidic human milk oligosaccharide (HMO) known for its role in infant development, including immune function and cognitive health.[1] Galactooligosaccharides are well-established prebiotics synthesized from lactose, widely used in infant formulas and functional foods to promote the growth of beneficial gut bacteria.[2] While both are valued for their prebiotic properties, their specific effects on the gut microbiome and host physiology exhibit notable differences.
Comparative Performance Data
The following tables summarize quantitative data from in vitro and preclinical studies, offering a comparative overview of the effects of 3'-SL and GOS.
Table 1: Impact on Gut Microbiota Composition
| Feature | 3'-Sialyllactose (3'-SL) | Galactooligosaccharides (GOS) | References |
| Primary Beneficiaries | Promotes the growth of Bacteroides and certain Bifidobacterium species, such as B. infantis. Also supports SCFA-producing bacteria like Lachnospiraceae. | Primarily known for its strong bifidogenic effect, selectively stimulating the growth of various Bifidobacterium species. | [3][4][5] |
| Bifidogenic Effect | Exhibits a selective bifidogenic effect, particularly for infant-associated strains.[4][6] | Demonstrates a broad and potent bifidogenic effect across different age groups.[7][8][9] | [4][6][7][8][9] |
| Modulation of Other Genera | In vitro studies show a significant increase in Bacteroides abundance. | Can also increase Lactobacillus counts. | [3][10] |
Table 2: Short-Chain Fatty Acid (SCFA) Production
| SCFA | 3'-Sialyllactose (3'-SL) | Galactooligosaccharides (GOS) | References |
| Total SCFA | Increases total SCFA production. | Generally increases total SCFA production. | [3][11] |
| Butyrate (B1204436) | Significantly increases butyrate production, a key energy source for colonocytes. | Increases butyrate production. | [3][12] |
| Propionate (B1217596) | Increases propionate production. | Increases propionate production. | [3][11] |
| Acetate (B1210297) | Increases acetate production. | Increases acetate production, often correlated with the increase in bifidobacteria. | [3][11] |
| Lactate (B86563) | May increase lactate production. | Can lead to a significant increase in lactate, a precursor for other SCFAs. | [3] |
Table 3: Effects on Gut Epithelial Barrier Function
| Feature | 3'-Sialyllactose (3'-SL) | Galactooligosaccharides (GOS) | References |
| Cell Proliferation & Differentiation | Halts proliferation and induces differentiation of Caco-2 epithelial cells, a marker of improved barrier function. | Halts proliferation and induces differentiation of Caco-2 epithelial cells. | [3][13] |
| Wound Repair | Promotes re-epithelialization in an in vitro wound repair assay. | Promotes re-epithelialization in an in vitro wound repair assay. | [3] |
| Tight Junction Proteins | Upregulates the expression of tight junction proteins such as ZO-1, occludin, and claudin-1 in preclinical models of colitis. | Supports gut barrier integrity, largely through the action of SCFAs. | [4][14] |
Table 4: Immune Modulation
| Feature | 3'-Sialyllactose (3'-SL) | Galactooligosaccharides (GOS) | References |
| Anti-inflammatory Effects | Can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[14] In preclinical colitis models, it mitigates the upregulation of IL-1β, IL-18, and CCL2.[4] | Indirectly anti-inflammatory through the production of SCFAs, which can modulate immune cell function. | [4][14] |
| Immune Cell Regulation | May promote the differentiation of regulatory T cells. | SCFAs produced from GOS fermentation can enhance regulatory T cell functioning. | [3][14] |
| Pathogen Adhesion | Can act as a decoy receptor to inhibit the adhesion of pathogens like Helicobacter pylori and Escherichia coli to epithelial cells. | Can reduce the abundance of potentially pathogenic microorganisms. | [2][14] |
Experimental Protocols
In Vitro Fecal Fermentation for Gut Microbiota and SCFA Analysis
This protocol is designed to assess the prebiotic potential of 3'-SL and GOS by measuring changes in microbial composition and SCFA production in a controlled anaerobic environment.
1. Fecal Slurry Preparation:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.
-
Pool the samples and homogenize them in a sterile, anaerobic phosphate-buffered saline (PBS) solution to create a 10% (w/v) fecal slurry.[15][16]
2. Fermentation:
-
Prepare a basal fermentation medium.
-
Aliquot the fecal slurry into anaerobic culture vessels containing the basal medium.
-
Add 3'-SL or GOS to the respective vessels at a final concentration of 10 mg/mL. A control group with no added prebiotic should be included.
-
Incubate the cultures anaerobically at 37°C for 24-48 hours.
3. Sample Analysis:
-
Microbiota Composition: Collect samples at various time points (e.g., 0, 24, and 48 hours). Extract microbial DNA and perform 16S rRNA gene sequencing to analyze changes in the relative abundance of different bacterial genera.
-
SCFA Analysis: At the end of the fermentation period, centrifuge the culture samples. Filter the supernatant and analyze the concentrations of acetate, propionate, and butyrate using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[15][16]
Caco-2 Cell Culture for Epithelial Barrier Function Assays
This protocol uses the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized epithelial cell layer, to model the intestinal barrier.
1. Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
Seed the cells on permeable Transwell® inserts and culture for 21 days to allow for spontaneous differentiation into a polarized monolayer.[13][17]
2. Treatment:
-
After differentiation, expose the apical side of the Caco-2 monolayer to 3'-SL or GOS (e.g., at a concentration of 10 mg/mL) for a specified period (e.g., 6-24 hours).[13]
3. Barrier Function Assessment:
-
Transepithelial Electrical Resistance (TEER): Measure TEER before and after treatment using a volt-ohm meter to assess the integrity of the tight junctions. A decrease in TEER can indicate compromised barrier function.
-
Gene Expression Analysis: After treatment, lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) or microarray analysis to measure the expression of genes related to tight junctions (e.g., occludin, claudin-1, ZO-1) and cell differentiation (e.g., alkaline phosphatase).[3][13]
-
Wound Healing Assay: Create a "scratch" in a confluent monolayer of epithelial cells (a more suitable cell line like Ca9-22 may be used for this specific assay).[3] Treat the cells with 3'-SL or GOS and monitor the rate of cell migration into the scratch area over time to assess re-epithelialization.[3]
Visualizations
References
- 1. layerorigin.com [layerorigin.com]
- 2. Infant formulas with synthetic oligosaccharides and respective marketing practices: Position Statement of the German Society for Child and Adolescent Medicine e.V. (DGKJ), Commission for Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell-Free Spent Media Obtained from Bifidobacterium bifidum and Bifidobacterium crudilactis Grown in Media Supplemented with 3'-Sialyllactose Modulate Virulence Gene Expression in Escherichia coli O157:H7 and Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a bifidobacterial system that utilizes galacto-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Infant-Associated Bifidobacterial β-Galactosidases and Their Ability to Synthesize Galacto-Oligosaccharides [frontiersin.org]
- 10. Effects of prebiotics, probiotics, and synbiotics on the infant gut microbiota and other health outcomes: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prebiotic oligosaccharides change the concentrations of short-chain fatty acids and the microbial population of mouse bowel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oligosaccharide and short-chain fatty acid: A double-edged sword in obese mice by regulating food intake and fat synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]
- 14. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 15. Frontiers | In vitro digestion and human gut microbiota fermentation of Bletilla striata polysaccharides and oligosaccharides [frontiersin.org]
- 16. In vitro digestion and human gut microbiota fermentation of Bletilla striata polysaccharides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Antiviral Efficacy of 3'-Sialyllactose Against Influenza: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of 3'-Sialyllactose (3'-SL) against the influenza virus, based on available experimental data. It is intended to inform researchers and professionals in the field of drug development about the potential of 3'-SL as an anti-influenza agent. While direct comparative studies with approved antiviral drugs are limited, this document summarizes the existing in vitro data for 3'-SL and outlines the methodologies used in its evaluation.
Executive Summary
3'-Sialyllactose, a prominent oligosaccharide in human milk, has demonstrated in vitro inhibitory activity against the H1N1 influenza virus. Research suggests that its primary mechanism of action is the competitive inhibition of viral attachment to host cells. One study has reported a half-maximal inhibitory concentration (IC50) of 33.46 μM for 3'-SL against H1N1 in HEP-2 cells.[1] Furthermore, the antiviral effect of 3'-SL has been associated with a reduction in the expression of key inflammatory cytokines.
However, a comprehensive evaluation of 3'-SL as a standalone antiviral agent is currently hampered by the lack of publicly available data directly comparing its efficacy to that of approved neuraminidase inhibitors like Oseltamivir and Zanamivir under identical experimental conditions. Additionally, crucial data on its cytotoxicity (CC50) and the resulting selectivity index (SI) in relevant cell lines are not yet published, which are critical metrics for assessing therapeutic potential.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antiviral activity of 3'-Sialyllactose against influenza virus. It is important to note that direct comparative data with other antiviral agents from the same studies is not available.
| Compound | Virus Strain | Cell Line | Assay Type | IC50 (μM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| 3'-Sialyllactose | H1N1 | HEP-2 | Not Specified | 33.46 | Not Reported | Not Calculable | [1] |
| Oseltamivir | H1N1 (A/Oklahoma/447/2008) | MDCK | Plaque Reduction | 0.000112 | >100 (inferred) | >892,857 | [2] |
| Zanamivir | Influenza A (H1N1)pdm09 | Not Specified | Neuraminidase Inhibition | ~0.0005 - 0.001 | Not Reported | Not Calculable |
Note: The data for Oseltamivir and Zanamivir are provided as a general reference from separate studies and are not direct comparisons with 3'-Sialyllactose.
Mechanism of Action
The primary proposed mechanism for the antiviral activity of 3'-Sialyllactose against influenza virus is the inhibition of viral entry into the host cell. Influenza virus hemagglutinin (HA) binds to sialic acid receptors on the surface of host cells to initiate infection.[3][4] 3'-SL, being a sialic acid-containing molecule, is thought to act as a decoy receptor, competitively binding to the HA of the virus and thus blocking its attachment to the host cell.[5]
Additionally, studies have indicated that 3'-SL may exert an immunomodulatory effect. In H1N1-infected HEP-2 cells, treatment with 3'-SL was associated with reduced mRNA expression of the pro-inflammatory cytokines TNF-α and IL-6, as well as inducible nitric oxide synthase (iNOS).[1][6] This suggests a potential secondary mechanism of action by which 3'-SL could mitigate the inflammatory response associated with influenza infection.
Experimental Protocols
Detailed protocols for the specific experiments that yielded the IC50 value for 3'-Sialyllactose are not publicly available. However, this section provides detailed methodologies for standard assays used to evaluate the antiviral efficacy of compounds against the influenza virus, which are consistent with the types of experiments referenced in the literature.
Plaque Reduction Assay
This assay is a gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit the production of infectious viral progeny.
1. Cell Seeding:
- Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1.2 x 10^6 cells/well for a 6-well plate).[2]
- Plates are incubated at 37°C with 5% CO2.
2. Virus Infection and Compound Treatment:
- On the day of the experiment, the cell monolayer is washed with phosphate-buffered saline (PBS).
- The virus stock is serially diluted, and the cell monolayer is infected with a low multiplicity of infection (MOI), typically around 0.001, to allow for the formation of distinct plaques.[7]
- The compound to be tested (e.g., 3'-Sialyllactose) is also serially diluted and added to the cells either simultaneously with the virus or after a 1-hour virus adsorption period.
3. Overlay and Incubation:
- After a 1-hour incubation to allow for viral adsorption, the inoculum is removed, and the cells are washed with PBS.[2]
- A semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel) mixed with the test compound is added to each well. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
- The plates are incubated for 2-3 days at 37°C with 5% CO2 to allow for plaque development.[7]
4. Plaque Visualization and Quantification:
- The cells are fixed with a solution such as 10% formalin.
- The overlay is removed, and the cell monolayer is stained with a solution like crystal violet, which stains living cells. Plaques appear as clear zones where cells have been killed by the virus.
- The number of plaques in each well is counted, and the concentration of the compound that inhibits plaque formation by 50% (IC50) is calculated.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
1. Cell Seeding:
- Cells susceptible to influenza virus infection (e.g., MDCK or HEP-2) are seeded in 96-well plates and grown to confluency.
2. Infection and Treatment:
- The cell monolayers are infected with a specific tissue culture infectious dose (TCID50) of the influenza virus.
- Simultaneously, serial dilutions of the test compound are added to the wells.
3. Incubation and Observation:
- The plates are incubated for 48-72 hours at 37°C with 5% CO2.
- The cytopathic effect (e.g., cell rounding, detachment, and lysis) is observed and scored microscopically.
4. Cell Viability Measurement:
- Cell viability is quantified using a colorimetric assay such as the MTT or MTS assay.
- The absorbance is read using a microplate reader, and the concentration of the compound that protects 50% of the cells from virus-induced death (EC50) is determined.
Visualizations
Proposed Mechanism of Action of 3'-Sialyllactose
Caption: Competitive inhibition of influenza virus attachment by 3'-Sialyllactose.
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.
Putative Signaling Pathway Modulation by 3'-Sialyllactose
References
- 1. Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Hemagglutinin and Neuraminidase Membrane Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sialyllactose-Modified Three-Way Junction DNA as Binding Inhibitor of Influenza Virus Hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enhancing immune regulation in vitro: the synergistic impact of 3′-sialyllactose and osteopontin in a nutrient blend following influenza virus infection [frontiersin.org]
- 7. H1N1 Virus Production and Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3'-Sialyllactose and 6'-Sialyllactose on Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Differential Effects of Two Key Human Milk Oligosaccharides
Human Milk Oligosaccharides (HPOs) are complex carbohydrates in human milk that play a pivotal role in shaping the infant gut microbiome and influencing host health. Among these, the sialylated forms, 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), are of particular interest due to their prebiotic and immunomodulatory properties. While structurally similar, the positional difference of the sialic acid linkage to the lactose (B1674315) backbone results in distinct metabolic fates and functional outcomes within the gut microbial ecosystem. This guide provides a head-to-head comparison of their effects on gut bacteria, supported by experimental data, detailed methodologies, and visual representations of key processes.
Quantitative Comparison of Gut Microbiome Modulation
The differential impact of 3'-SL and 6'-SL on the composition and metabolic output of the gut microbiota has been elucidated through various in vitro fermentation studies. The following tables summarize key quantitative data from these experiments, offering a direct comparison of their effects on prominent gut bacterial genera and the production of Short-Chain Fatty Acids (SCFAs).
Table 1: Impact of 3'-SL and 6'-SL on the Relative Abundance of Key Gut Bacteria (in vitro studies)
| Bacterial Genus | Effect of 3'-SL | Effect of 6'-SL | Study Population (Fecal Source) |
| Bifidobacterium | Moderate growth promotion for some species (e.g., B. longum)[1]; non-bifidogenic in adult microbiota models.[2][3] | Moderate growth promotion for some species (e.g., B. longum)[1]; non-bifidogenic in adult microbiota models.[2][3] | Infants and Adults |
| Bacteroides | Increased abundance (e.g., B. vulgatus, B. thetaiotaomicron).[1] | Increased abundance (e.g., B. vulgatus, B. thetaiotaomicron).[1] | Infants and Adults |
| Lachnospiraceae (family) | Increased abundance.[2][3][4] | Increased abundance.[2][3][4] | Adults |
| Alistipes | Increased abundance.[4] | No significant effect reported. | Adults |
| Phascolarctobacterium | No significant effect reported. | Increased abundance.[2][3][4] | Adults |
| Agathobacter | No significant effect reported. | Increased abundance.[4] | Adults |
| Subdoligranulum | No significant effect reported. | Increased abundance.[4] | Adults |
| Akkermansia | Significantly increased abundance.[5] | No significant change compared to control.[5] | Mice |
| Coprococcus | Increased abundance.[5] | No significant change compared to control.[5] | Mice |
| Mucispirillum | Significantly reduced abundance.[5] | Significantly reduced abundance.[5] | Mice |
Table 2: Differential Production of Short-Chain Fatty Acids (SCFAs) from 3'-SL and 6'-SL Fermentation (in vitro studies)
| Short-Chain Fatty Acid | Effect of 3'-SL | Effect of 6'-SL | Experimental Model |
| Butyrate (B1204436) | Significantly increased production.[3][4] | Increased production, but to a lesser extent than 3'-SL.[3] | Simulator of Human Intestinal Microbial Ecosystem (SHIME®) with adult fecal microbiota. |
| Propionate (B1217596) | Increased production.[3] | Significantly higher production compared to 3'-SL.[3][4] | SHIME® with adult fecal microbiota. |
| Acetate | Increased production.[3][6] | Significantly higher production compared to 3'-SL.[3][4] | SHIME® with adult fecal microbiota; infant fecal microbiota fermentation. |
| Lactate (B86563) | Lower production compared to neutral HMOs.[6] | Lower production compared to neutral HMOs.[6] | Infant fecal microbiota fermentation. |
Key Signaling and Metabolic Pathways
The differential utilization of 3'-SL and 6'-SL by gut bacteria stems from the specificity of bacterial enzymes, primarily sialidases, which cleave the sialic acid moiety. This initial step makes the underlying lactose available for fermentation. The distinct metabolic processing of these isomers leads to the proliferation of different bacterial species and the production of varied SCFA profiles, which in turn influence host signaling pathways.
Differential metabolic pathways of 3'-SL and 6'-SL by gut microbiota.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited findings, detailed methodologies for the key experiments are provided below.
In Vitro Fermentation with Pure Bacterial Cultures
This protocol is based on the methodology described by Yu et al. (2013) for assessing the utilization of individual HMOs by specific bacterial strains.
-
Bacterial Strains and Pre-culturing: Twenty-five major bacterial strains isolated from the human gut were used. Strains were pre-cultured overnight in appropriate growth media containing glucose.
-
Fermentation Medium: A basal medium was prepared, and sterile-filtered 3'-SL or 6'-SL was added as the sole carbohydrate source to a final concentration of 1% (w/v).
-
Inoculation and Incubation: Pre-cultured bacteria were inoculated into the fermentation medium and incubated anaerobically at 37°C for 48 hours.
-
Growth Measurement: Bacterial growth was monitored by measuring the optical density at 600 nm (OD600) at the beginning and end of the incubation period.
-
Metabolite Analysis: After 48 hours, the culture supernatant was collected for the analysis of lactate and SCFAs using High-Performance Liquid Chromatography (HPLC).
-
Enzyme Activity Assay: Neuraminidase activity in the bacterial cultures was measured to assess the cleavage of sialic acid from the sialyllactoses.
Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)
The following protocol outlines the methodology for simulating the adult gut microbiome's response to 3'-SL and 6'-SL supplementation, as described in studies utilizing the SHIME® model.
Experimental workflow for the SHIME® model.
-
SHIME® Setup: A dynamic, multi-compartment model simulating the stomach, small intestine, and ascending, transverse, and descending colon was used.
-
Inoculation: The colon reactors were inoculated with a fecal slurry from healthy adult donors.
-
Stabilization Phase: The microbial community was allowed to stabilize for a period of two weeks, during which a standard nutritional medium was supplied.
-
Treatment Phase: For three weeks, the nutritional medium was supplemented with either 3'-SL or 6'-SL. A control arm received no supplementation.
-
Sample Collection: Samples were collected from the colon compartments at regular intervals throughout the treatment phase.
-
16S rRNA Gene Sequencing: DNA was extracted from the collected samples, and the V3-V4 region of the 16S rRNA gene was amplified and sequenced to determine the microbial community composition.
-
SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation medium were quantified using gas chromatography or HPLC.
Summary and Implications
The presented data clearly indicate that while both 3'-SL and 6'-SL exert prebiotic effects, their impacts on the gut microbiota are not identical. 3'-SL appears to be a more potent stimulator of butyrate-producing bacteria, such as those within the Lachnospiraceae family, leading to higher butyrate levels.[3][4] Butyrate is a crucial energy source for colonocytes and has well-documented anti-inflammatory properties.
In contrast, 6'-SL demonstrates a preferential ability to enhance the growth of propionate-producing bacteria like Phascolarctobacterium.[2][3][4] Propionate plays a significant role in host energy metabolism and has been implicated in the regulation of appetite and gluconeogenesis. Both isomers support the growth of certain Bifidobacterium and Bacteroides species, which are key members of a healthy gut microbiome.[1]
These distinct microbial and metabolic signatures highlight the potential for targeted applications of 3'-SL and 6'-SL in drug development and functional food formulation. For instance, interventions aimed at enhancing gut barrier function and reducing inflammation may favor the use of 3'-SL due to its superior butyrate-stimulating capacity. Conversely, formulations targeting metabolic health might benefit from the inclusion of 6'-SL to promote propionate production.
Further research is warranted to fully elucidate the in vivo consequences of these differential effects and to explore the synergistic potential of combining these and other human milk oligosaccharides for optimal gut health modulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Human milk oligosaccharide metabolism and antibiotic resistance in early gut colonizers: insights from bifidobacteria and lactobacilli in the maternal-infant microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Utilization of major fucosylated and sialylated human milk oligosaccharides by isolated human gut microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microorganisms | Special Issue : Functional Foods, Prebiotics and Probiotics Strengthening Intestinal Microbiome Health [mdpi.com]
Establishing a Dose-Response Relationship for 3'-Sialyllactose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-response relationship of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide, with other alternatives in various therapeutic areas. The information is intended to support researchers, scientists, and drug development professionals in designing experiments and clinical trials. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows.
Executive Summary
3'-Sialyllactose (3'-SL) is a bioactive component of human milk with demonstrated efficacy in preclinical and clinical studies across several health domains, including gut health, immune modulation, and cognitive enhancement. Understanding the dose-dependent effects of 3'-SL is crucial for its development as a therapeutic agent. This guide compares the dose-response of 3'-SL to that of established alternatives such as fructooligosaccharides (FOS) for gut health, non-steroidal anti-inflammatory drugs (NSAIDs) for osteoarthritis, and nootropics for cognitive function.
Data Presentation: Dose-Response Comparison
The following tables summarize the effective dose ranges of 3'-SL and its alternatives in different models.
Table 1: In Vitro Dose-Response Data for Anti-Inflammatory Effects
| Compound | Model System | Endpoint | Effective Concentration | IC50 | Citation(s) |
| 3'-Sialyllactose (3'-SL) | LPS-stimulated murine bone marrow-derived macrophages (BMDMs) | Reduction of IL-6 and IL-1β | 100 µg/mL | ~15 µg/mL | [1][2] |
| 3'-Sialyllactose (3'-SL) | PMA/A23187-stimulated Jurkat T cells | Reduction of IL-1β, IL-6, and TNF-α | 0 - 250 µM (dose-dependent) | Not Reported | [3] |
| Ibuprofen | LPS-stimulated RAW264.7 macrophages | Reduction of PGE2 | Not specified | Not specified | [4] |
Table 2: In Vivo (Animal) Dose-Response Data
| Compound | Animal Model | Application | Dosage | Key Findings | Citation(s) |
| 3'-Sialyllactose (3'-SL) | Mice | Cognitive Enhancement | 350 mg/kg/day for 6 weeks (oral) | Promoted cognitive and memory development. | |
| 3'-Sialyllactose (3'-SL) | Mice with DSS-induced colitis | Gut Inflammation | 12.5 mg/day and 25 mg/day (oral) | 25 mg/day showed the greatest improvement in Disease Activity Index and histology scores.[5] | [5] |
| 3'-Sialyllactose (3'-SL) | Mice with house dust mite-induced asthma | Allergic Asthma | 0.1% and 0.5% of diet | 0.5% 3'-SL prevented airway hyperresponsiveness and reduced total inflammatory cell influx.[6] | [6] |
| Fructooligosaccharides (FOS) | Healthy young adults | Gut Microbiota Modulation | 2.5, 5, and 10 g/day | Increased Bifidobacterium and Lactobacillus abundance.[7][8] | [7][8] |
| Ibuprofen | Rats with adjuvant-induced arthritis | Anti-inflammatory | 30 mg/kg | Significant reduction in paw swelling. |
Table 3: Human Clinical Trial Dose-Response Data
| Compound | Condition | Dosage | Key Findings | Citation(s) |
| 3'-Sialyllactose (3'-SL) | Knee Osteoarthritis | 200 mg/day and 600 mg/day for 12 weeks | Both doses reduced pain and improved physical function, with no significant difference between doses for pain relief.[9] | [9] |
| Fructooligosaccharides (FOS) | Healthy Adults | 16 g/day for 14 days | Increased Bifidobacterium, but had adverse effects on glucose metabolism at this high dose.[10] | [10] |
| Ibuprofen | Knee Osteoarthritis | 1200 mg/day and 2400 mg/day | Both doses showed similar efficacy to acetaminophen (B1664979) (4000 mg/day) for short-term pain relief.[4] | [4] |
| Diclofenac | Knee and Hip Osteoarthritis | 150 mg/day | Among the most effective NSAIDs for improving pain and function.[11][12] | [11][12] |
| Etoricoxib | Knee and Hip Osteoarthritis | 60 mg/day | One of the most effective oral NSAIDs for pain and function.[11] | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Macrophage Inflammation Assay
Objective: To determine the dose-dependent effect of 3'-SL on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or RAW264.7 macrophage cell line.
Protocol:
-
Cell Culture: Culture macrophages in appropriate medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Cell Seeding: Seed the macrophages into 12-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of 3'-SL in sterile PBS.
-
Pre-treat the cells with varying concentrations of 3'-SL (e.g., 0, 1, 10, 50, 100, 200 µg/mL) for 1-2 hours.
-
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the 3'-SL concentrations to generate dose-response curves and determine the IC50 value.
In Vivo Morris Water Maze Test for Cognitive Function
Objective: To assess the effect of 3'-SL supplementation on spatial learning and memory in mice.
Animal Model: C57BL/6 mice.
Protocol:
-
Apparatus: A circular water tank (e.g., 120 cm in diameter) filled with opaque water. A hidden escape platform is submerged 1-2 cm below the water surface in one quadrant. Visual cues are placed around the room.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: On the first day, allow each mouse to swim freely in the pool for 60 seconds without the platform. Then, guide the mouse to the platform and allow it to stay there for 30 seconds.
-
Training Trials (e.g., 5 days, 4 trials/day):
-
Place the mouse into the water facing the wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. The maximum trial duration is 60 or 90 seconds.
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds to observe the visual cues.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Compare the escape latencies during training and the performance in the probe trial between the 3'-SL treated group and the control group.
Human Clinical Trial for Knee Osteoarthritis
Objective: To evaluate the efficacy and safety of 3'-SL in reducing pain and improving physical function in patients with knee osteoarthritis.
Study Design: A randomized, double-blind, placebo-controlled trial.
Participants: Patients diagnosed with knee osteoarthritis according to established criteria (e.g., American College of Rheumatology criteria).
Protocol:
-
Screening and Baseline Assessment:
-
Recruit eligible participants and obtain informed consent.
-
Conduct a baseline assessment including pain scores (e.g., Visual Analog Scale - VAS), physical function questionnaires (e.g., Western Ontario and McMaster Universities Osteoarthritis Index - WOMAC), and safety parameters.
-
-
Randomization: Randomly assign participants to receive either 3'-SL (e.g., 200 mg/day or 600 mg/day) or a placebo for a specified duration (e.g., 12 weeks).
-
Intervention: Instruct participants to take the assigned treatment daily.
-
Follow-up Assessments: Conduct follow-up assessments at predefined time points (e.g., weeks 4, 8, and 12) to measure changes in pain, physical function, and any adverse events.
-
Data Analysis: Compare the changes in VAS and WOMAC scores from baseline to the end of the study between the 3'-SL and placebo groups. Analyze the incidence of adverse events to assess safety.
Mandatory Visualization
Signaling Pathway: 3'-SL Modulation of TLR4 Signaling
Caption: 3'-SL can modulate the TLR4 signaling pathway, reducing pro-inflammatory gene transcription.
Experimental Workflow: In Vitro Macrophage Inflammation Assay
References
- 1. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of an antiinflammatory dose of ibuprofen, an analgesic dose of ibuprofen, and acetaminophen in the treatment of patients with osteoarthritis of the knee. | Semantic Scholar [semanticscholar.org]
- 5. 3'-Sialyllactose and B. infantis synergistically alleviate gut inflammation and barrier dysfunction by enriching cross-feeding bacteria for short-chain fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prebioticassociation.org [prebioticassociation.org]
- 9. mdpi.com [mdpi.com]
- 10. Fructooligosaccharide (FOS) and Galactooligosaccharide (GOS) Increase Bifidobacterium but Reduce Butyrate Producing Bacteria with Adverse Glycemic Metabolism in healthy young population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmj.com [bmj.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Cross-Validation of 3'-Sialyllactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification and characterization of 3'-Sialyllactose (3'-SL), a key human milk oligosaccharide of significant interest in infant nutrition and therapeutic development. We present a detailed overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Capillary Electrophoresis (CE). This guide includes a summary of their performance characteristics, detailed experimental protocols, and workflow diagrams to aid in method selection and implementation.
At a Glance: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for 3'-Sialyllactose depends on the specific requirements of the study, such as the need for high sensitivity, high throughput, or the ability to resolve isomers. The following table summarizes the key quantitative performance parameters for the most common analytical techniques.
| Parameter | HPLC-MS/MS | HPAEC-PAD | Capillary Electrophoresis (CE) |
| Limit of Detection (LOD) | 0.3 µg/kg[1] | 2.89 mg/L[2] | Estimated in the low ng/mL range (femtomole sensitivity)[3] |
| Limit of Quantitation (LOQ) | 1.0 µg/kg[1] | 8.00 mg/L[2] | Not explicitly reported, but expected to be in the low-to-mid ng/mL range |
| **Linearity (R²) ** | >0.99[1] | Not explicitly reported, but method is validated for quantification | Linear from 30 to 2000 pg[3] |
| Precision (RSD%) | 1.5% - 10.0%[1][3] | < 11.7% (intra-day), < 7.3% (inter-day)[2] | 4% - 9%[3] |
| Accuracy (Recovery %) | 91.6% - 98.4%[1] | 93.9% - 116%[2] | Quantitative recovery reported[3] |
In-Depth Methodologies and Experimental Protocols
A clear understanding of the experimental procedures is crucial for successful implementation and data interpretation. Below are detailed protocols for each of the compared analytical methods.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of 3'-Sialyllactose in complex biological matrices.[4] This method offers excellent selectivity and sensitivity, making it ideal for pharmacokinetic and metabolism studies.
Sample Preparation (from Milk)
-
Defatting: Centrifuge the milk sample at 4,000 x g for 15 minutes at 4°C to separate the cream layer.
-
Deproteinization: To the skimmed milk, add a precipitating agent (e.g., 1% trifluoroacetic acid in acetonitrile) and vortex thoroughly. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Extraction: The supernatant containing the oligosaccharides is collected for analysis. For some applications, a solid-phase extraction (SPE) step using a graphitized carbon cartridge may be employed for further cleanup and enrichment of 3'-SL.
Instrumentation and Conditions
-
HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., an amide-based stationary phase) is commonly used for the separation of polar analytes like 3'-SL. Alternatively, a porous graphitic carbon (PGC) column can be utilized.[1]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion ([M-H]⁻) of 3'-SL to a specific product ion.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a robust method for the direct quantification of underivatized carbohydrates, including 3'-Sialyllactose. This technique separates anionic carbohydrates at high pH.
Sample Preparation (from Infant Formula)
-
Reconstitution: Reconstitute the powdered sample in high-purity water.
-
Dilution: Dilute the reconstituted sample to a concentration within the linear range of the assay.
-
Filtration: Filter the diluted sample through a 0.2 µm filter to remove any particulate matter before injection.
Instrumentation and Conditions
-
HPAEC System: An ion chromatography system equipped with a pulsed amperometric detector.
-
Column: A high-performance anion-exchange column designed for carbohydrate analysis (e.g., Dionex CarboPac™ series).
-
Mobile Phase: A high pH eluent, typically sodium hydroxide, is used to ionize the hydroxyl groups of the carbohydrates, allowing for their separation on the anion-exchange column. A gradient of sodium acetate (B1210297) is often used to elute more strongly retained analytes.
-
Detection: Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of carbohydrates without the need for derivatization.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high-resolution separation of charged molecules and is particularly effective in resolving isomers of sialylated oligosaccharides.[5] The method is known for its high efficiency, short analysis times, and low sample and reagent consumption.
Sample Preparation (from Milk)
-
Deproteinization: Precipitate proteins by adding ethanol (B145695) and centrifuging.
-
Filtration: Filter the supernatant through a suitable syringe filter before injection.
Instrumentation and Conditions
-
CE System: A capillary electrophoresis instrument equipped with a UV or diode array detector.
-
Capillary: A fused-silica capillary.
-
Running Buffer: The choice of running buffer is critical for achieving optimal separation. A common buffer for sialylated oligosaccharides is a high ionic strength buffer, such as sodium phosphate, sometimes with the addition of organic modifiers like methanol.[1]
-
Voltage: A high separation voltage is applied across the capillary to drive the electrophoretic separation.
-
Detection: Detection is typically performed by UV absorbance at a low wavelength (e.g., 195 nm) where the sialic acid moiety of 3'-SL absorbs.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflow for the analysis of 3'-Sialyllactose and the logical relationship between the discussed analytical methods.
Caption: General workflow for the analysis of 3'-Sialyllactose.
Caption: Logical relationship of analytical methods for 3'-Sialyllactose.
References
- 1. Resolution of structural isomers of sialylated oligosaccharides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance capillary electrophoresis of sialylated oligosaccharides of human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of sialyloligosaccharides from human milk by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of sialyloligosaccharides from human milk by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3'-Sialyllactose Sodium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3'-Sialyllactose sodium salt. The following procedures ensure safe handling, accurate preparation for experimental use, and appropriate disposal.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound salt in its powdered form, adherence to the following PPE requirements is mandatory to mitigate risks of skin, eye, and respiratory irritation.[1]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended.[2] | Prevents skin irritation and allergic reactions.[1][2] |
| Eye Protection | Safety Glasses | Must have side shields for comprehensive protection. | Protects against dust particles causing serious eye irritation.[1][3] |
| Respiratory Protection | Dust Respirator | Use when handling the powder outside of a certified chemical fume hood.[3] | Prevents respiratory irritation from inhalation of the fine powder.[1] |
| Body Protection | Laboratory Coat | Standard lab coat to be worn at all times. | Protects skin and clothing from contamination. |
General Handling Precautions:
-
Avoid breathing dust.[1]
-
Handle in a well-ventilated area or in a chemical fume hood.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid contact with skin and eyes.[3]
Storage and Stability
Proper storage is critical to maintain the integrity and stability of this compound salt.
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | ≥ 4 years[4] |
| Short-term Storage | 2-8°C | As needed |
| Shipping | Room Temperature | As received |
Store in a tightly sealed container in a dry and well-ventilated place.[3][5]
Experimental Protocol: Preparation of a 10 mg/0.5 mL Solution for NMR Spectroscopy
This protocol provides a step-by-step guide for the preparation of a this compound salt solution for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
This compound salt powder
-
Deuterium Oxide (D₂O, 99.9%)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
5 mm NMR tube with cap
-
Pipette and sterile pipette tips
-
Vortex mixer (optional)
Procedure:
-
Preparation: Don all required personal protective equipment (lab coat, safety glasses, and nitrile gloves). Ensure the analytical balance is clean and calibrated.
-
Weighing:
-
Place a clean weighing boat or paper on the analytical balance and tare to zero.
-
Carefully weigh approximately 10 mg of this compound salt powder using a clean spatula.
-
Record the exact weight of the powder.
-
-
Dissolving:
-
Carefully transfer the weighed powder into a clean 5 mm NMR tube.
-
Using a pipette, add 0.5 mL of Deuterium Oxide (D₂O) to the NMR tube.
-
Cap the NMR tube securely.
-
Gently vortex or invert the tube until the powder is completely dissolved. The solution should be clear and colorless.[4]
-
-
Final Steps:
-
Wipe the exterior of the NMR tube to remove any contaminants.
-
The sample is now ready for NMR data acquisition.
-
Caption: Workflow for preparing a this compound salt solution for NMR.
Disposal Plan
As this compound salt is a non-hazardous carbohydrate, the disposal procedures are straightforward but must comply with local regulations.
-
Solid Waste:
-
Uncontaminated this compound salt powder can be disposed of as regular laboratory trash.
-
Package the solid waste securely in a sealed container labeled as "Non-hazardous" before disposal.
-
-
Liquid Waste:
-
Aqueous solutions of this compound salt can typically be disposed of down the sanitary sewer with copious amounts of water.
-
-
Contaminated Materials:
-
Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the chemical should be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.
-
Always consult your institution's specific waste disposal guidelines before proceeding.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
